molecular formula C15H26O B600613 Nerolidol CAS No. 40716-66-3

Nerolidol

Cat. No.: B600613
CAS No.: 40716-66-3
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-SDNWHVSQSA-N
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Description

What is Nerolidol?

This compound (also known as peruviol or petrol) is a naturally occurring sesquiterpene ethanol found in the essential oils of many kinds of plants and flowers.

Natural plant product this compound has been shown to reduce the growth of opportunistic fungi. It also reduces chronic cough and disease activity in experimental asthma patients.

This compound's chemical properties

This compound, a farnesane sesquiterpenoid, is dodeca-1.6,10-triene carrying methyl groups at positions 3 and 7 and a three hydroxy group. There are two this compound isomers, cis or trans. They differ in the geometry of the central double bond. This compound can be found in ginger, jasmine, and lavender, as well as in Cannabis sativa and tea trees. It is also a dominant smell compound in Brassavola. Arabidopsis Lyrata ssp produces a variety of organic volatiles. Petraea flowers in response to insect-eating.

This compound compounds join this compound at an oxygen atom to other groups and include Nerolidyl diphosphate.

This compound's biological activity

Trans-Nerolidol is a sesquiterpene that has been found in various plants, including C. Sativa, and has diverse biological activities, including antimicrobial, antioxidant, anticancer, and insecticidal properties. In a disc assay, trans-nerolidol inhibits the growth of S. aureus, B. subtilis, E. coli, and S. cerevisiae with zones of inhibition measuring 10, 9, 10, and 4 mm, respectively. It reduces the viability of CaCo-2 adenocarcinoma cells with an IC50 value of 28.7 mg/L. It reduces the production of reactive oxygen species (ROS).trans-Nerolidol is insecticidal against A. aegypti larvae with a 24-hour LC50 value of 9 mg/L.

This compound's physiological effects

This compound does not pose a danger to humans as it has no adverse effects at doses up to 2000 mg/kg. In vitro studies show that this compound inhibits the enzyme activity of prostaglandin J2 and cyclooxygenase-2. It may have the ability to bind to COX-1 and COX-2 enzymes, which prevents their activation by arachidonic acids. It interacts with the enzyme's active site, as demonstrated by molecular docking. This interaction prevents arachidonic acids from binding to the active site, reducing PGJ2 production.

Uses of this compound

Using HPLC or TLC methods, it was used as a reference sample to analyze Oplopanax horrible due to root bark sterols.

Trans-Nerolidol analytical standards provided with w/w absolute for use in quantitative titration.

It's used in the perfumery, flavoring agents, and cleaning products that aren't cosmetic.

This compound's sedative and relaxing properties make it an ideal candidate for helping you sleep. It is also well-known for its antioxidant, antifungal, and anticancer properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTLCLSUCSAZDY-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2040783
Record name trans-Nerolidol
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Molecular Weight

222.37 g/mol
Source PubChem
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Physical Description

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol)
Record name Nerolidol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.872-0.879
Record name Nerolidol
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CAS No.

40716-66-3, 7212-44-4, 142-50-7
Record name trans-Nerolidol
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Record name Nerolidol
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Record name Nerolidol trans-form
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Record name 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-
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Record name trans-Nerolidol
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Record name 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers
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Record name (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol
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Record name NEROLIDOL, (6E)-(±)-
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Foundational & Exploratory

The Biosynthesis of Nerolidol: A Technical Guide for Researchers in Medicinal Plant Applications

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nerolidol, a naturally occurring sesquiterpene alcohol, is a significant secondary metabolite in numerous medicinal plants, contributing to their aromatic profile and demonstrating a range of pharmacological activities. Understanding the intricate biosynthetic pathway of this compound is paramount for its potential applications in drug development and biotechnology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from its fundamental precursors to the enzymatic conversion and its regulation. Detailed experimental protocols for the analysis of this pathway are provided, along with a compilation of quantitative data to facilitate comparative studies. Visual diagrams generated using the DOT language are included to illustrate key pathways and experimental workflows, offering a clear and concise reference for researchers in the field.

The Core Biosynthetic Pathway of this compound

This compound, a C15 isoprenoid, is synthesized through the intricate network of terpenoid biosynthesis pathways present in plants. The immediate precursor for all sesquiterpenes, including this compound, is farnesyl diphosphate (FPP). The biosynthesis of FPP itself originates from two independent pathways located in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

  • The Mevalonate (MVA) Pathway (Cytosol): This pathway is the primary source of FPP for sesquiterpene synthesis. It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR). Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted to the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

  • The Methylerythritol 4-Phosphate (MEP) Pathway (Plastids): This pathway primarily supplies precursors for monoterpenes, diterpenes, and carotenoids. It starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. While the MEP pathway is spatially separated from the cytosolic MVA pathway, there is evidence of crosstalk and exchange of intermediates between the two.

From Precursors to this compound:

FPP is synthesized by the condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). The final and committing step in this compound biosynthesis is the conversion of FPP to this compound. This reaction is catalyzed by the enzyme This compound synthase (NES) , a member of the terpene synthase (TPS) family of enzymes.[1][2][3] Some this compound synthases are bifunctional and can also utilize geranyl diphosphate (GPP), the precursor for monoterpenes, to produce linalool.[4][5]

The subcellular localization of these enzymes plays a crucial role in determining the final product. For instance, in snapdragon (Antirrhinum majus), a cytosolic this compound/linalool synthase (AmNES/LIS-1) is responsible for this compound biosynthesis from the cytosolic FPP pool.[1][4] In contrast, a plastid-localized isoform (AmNES/LIS-2) synthesizes linalool from the plastidial GPP pool.[1][4]

Caption: Simplified this compound Biosynthesis Pathway in Plant Cells.

Regulation of this compound Biosynthesis

The production of this compound in medicinal plants is a tightly regulated process, often induced in response to external stimuli such as herbivory and pathogen attack.[1] Phytohormones, particularly jasmonates, play a central role in this signaling cascade.

Jasmonate Signaling Pathway:

Mechanical wounding or herbivore feeding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs) that they were repressing. These activated TFs then bind to the promoters of this compound synthase (NES) and other pathway genes, upregulating their expression and leading to increased this compound production.[6]

Several families of transcription factors are implicated in the regulation of terpenoid biosynthesis, including:

  • MYC: MYC2 is a key transcription factor in the JA signaling pathway that directly activates the expression of some terpene synthase genes.[7][8]

  • WRKY: WRKY TFs are known to be involved in plant defense responses and can regulate the expression of genes in secondary metabolite pathways.[5][9][10]

  • AP2/ERF: The APETALA2/Ethylene Response Factor family of TFs also plays a role in regulating terpenoid biosynthesis, often in conjunction with JA signaling.

  • bHLH: Basic helix-loop-helix transcription factors are another important family involved in the regulation of various metabolic pathways, including terpenoid synthesis.

Regulatory_Pathway Herbivory Herbivory / Wounding JA_Ile JA-Ile Synthesis Herbivory->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of TFs Transcription Factors (MYC2, WRKY, etc.) JAZ->TFs represses NES_Gene This compound Synthase Gene (Promoter) TFs->NES_Gene activates transcription of NES_Protein This compound Synthase (Enzyme) NES_Gene->NES_Protein translation This compound This compound Production NES_Protein->this compound catalyzes

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to this compound biosynthesis in various medicinal plants, providing a valuable resource for comparative analysis.

Table 1: Enzyme Kinetics of this compound Synthases

EnzymePlant SourceSubstrateKm (µM)Vmax (pmol·mg-1·h-1)Reference
AcNES1Actinidia chinensis (Kiwifruit)FPP4.6 ± 0.511.2 ± 0.3[11]
PamTps1Plectranthus amboinicusFPP40.47 ± 3.8314.85 ± 2.80 (µmol mg-1)[12]

Table 2: this compound Content in Essential Oils of Various Medicinal Plants

Plant SpeciesPlant PartThis compound Content (%)Extraction MethodReference
Piper claussenianumLeaves81.4 (trans-nerolidol)Hydrodistillation[2]
Zanthoxylum hyemaleLeaves51.0 (E-nerolidol)Hydrodistillation[2]
Zornia brasiliensisLeaves48.0 (trans-nerolidol)Hydrodistillation[2]
Swinglea glutinosaLeaves28.4Hydrodistillation[2]
Baccharis dracunculifoliaLeaves136.53 mg/100g (March)Not specified[2]
Populus balsamiferaBuds64.0 (E-nerolidol)Hydrodistillation[13]
Propolis-14.4 (E-nerolidol)Hydrodistillation[13]
Valeriana microphyllaNot specified0.56 ± 0.25 (E-Nerolidol)Not specified[14]
Teucrium poliumNot specified27.11 (E-nerolidol)Hydrodistillation[15]
Myrcia floribundaNot specified20.03 (E-nerolidol)Not specified[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

This compound Synthase Activity Assay

This protocol describes the in vitro characterization of this compound synthase activity from a recombinant protein expressed in E. coli.

Enzyme_Assay_Workflow start Start expression Express and purify recombinant NES protein start->expression reaction_setup Set up enzyme assay reaction: - Purified NES protein - FPP substrate - Assay buffer (e.g., HEPES, MgCl2, DTT) expression->reaction_setup incubation Incubate at optimal temperature (e.g., 30°C for 1-2 hours) reaction_setup->incubation extraction Extract reaction products with an organic solvent (e.g., hexane) incubation->extraction analysis Analyze extracts by GC-MS extraction->analysis quantification Identify and quantify this compound based on retention time and mass spectrum analysis->quantification end End quantification->end

Caption: Workflow for this compound Synthase Activity Assay.

Materials:

  • Purified recombinant this compound synthase protein

  • Farnesyl diphosphate (FPP) substrate

  • Assay buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 5 mM DTT

  • Hexane (GC grade)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a 2 mL glass vial, combine 50 µg of purified recombinant NES protein, 10 µM FPP, and assay buffer to a final volume of 500 µL.

  • Incubation: Overlay the reaction mixture with 500 µL of hexane to capture volatile products. Incubate the vial at 30°C for 2 hours with gentle shaking.

  • Extraction: After incubation, vortex the vial vigorously for 30 seconds to ensure complete extraction of this compound into the hexane layer. Centrifuge briefly to separate the phases.

  • GC-MS Analysis: Carefully transfer the upper hexane layer to a new GC vial. Analyze 1 µL of the hexane extract using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve.

Quantification of this compound in Plant Tissues by GC-MS

This protocol outlines the extraction and quantification of this compound from medicinal plant tissues.

GCMS_Workflow start Start sample_prep Homogenize fresh or frozen plant tissue in liquid nitrogen start->sample_prep extraction Extract with an organic solvent (e.g., hexane or dichloromethane) sample_prep->extraction concentration Concentrate the extract under a gentle stream of nitrogen extraction->concentration gcms_analysis Analyze the concentrated extract by GC-MS concentration->gcms_analysis data_processing Identify and quantify this compound using a standard curve gcms_analysis->data_processing end End data_processing->end

Caption: Workflow for GC-MS Quantification of this compound.

Materials:

  • Plant tissue (e.g., leaves, flowers)

  • Liquid nitrogen

  • Mortar and pestle

  • Hexane or dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • This compound standard

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer approximately 1 g of the powdered tissue to a glass tube. Add 5 mL of hexane and vortex vigorously for 1 minute.

  • Sonication and Centrifugation: Sonicate the mixture for 15 minutes in a water bath. Centrifuge at 3000 x g for 10 minutes to pellet the plant debris.

  • Drying and Concentration: Carefully transfer the supernatant to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen gas.

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS. A typical temperature program for the GC oven is: initial temperature of 60°C for 2 minutes, ramp to 240°C at a rate of 5°C/minute, and hold at 240°C for 5 minutes.

  • Quantification: Create a standard curve using a series of known concentrations of a this compound standard. Quantify the this compound content in the plant extract by comparing its peak area to the standard curve.

Gene Expression Analysis of this compound Synthase by qPCR

This protocol describes the quantification of this compound synthase (NES) gene expression levels in plant tissues using quantitative real-time PCR (qPCR).

qPCR_Workflow start Start rna_extraction Extract total RNA from plant tissue start->rna_extraction cdna_synthesis Synthesize cDNA from RNA using reverse transcriptase rna_extraction->cdna_synthesis qpcr_setup Set up qPCR reaction: - cDNA template - NES-specific primers - SYBR Green master mix cdna_synthesis->qpcr_setup qpcr_run Perform qPCR in a real-time PCR cycler qpcr_setup->qpcr_run data_analysis Analyze Ct values and calculate relative gene expression (e.g., 2^-ΔΔCt method) qpcr_run->data_analysis end End data_analysis->end

References

A Technical Guide to the Natural Sources and Extraction of Cis- and Trans-Nerolidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of cis- and trans-nerolidol, two isomeric sesquiterpenoid alcohols with significant potential in various therapeutic and commercial applications. The guide details established extraction methodologies, presents quantitative data on nerolidol yields from diverse botanical origins, and offers detailed experimental protocols for key extraction techniques.

Natural Sources of this compound

This compound is a naturally occurring terpene found in the essential oils of numerous plants. It exists as two geometric isomers: cis-nerolidol and trans-nerolidol. The distribution and concentration of these isomers vary significantly between plant species and even between different parts of the same plant. Commercially important sources include ginger, lavender, jasmine, lemongrass, tea tree, and various strains of Cannabis sativa.

Table 1: Quantitative Analysis of this compound in Various Plant Essential Oils

Plant SpeciesPlant PartIsomerConcentration (% of Essential Oil)
Zingiber officinale (Ginger)Fresh RhizomeThis compound (isomer not specified)14.32%[1]
Cymbopogon citratus (Lemongrass)LeavesThis compound (isomer not specified)Present, but not a major component
Melaleuca alternifolia (Tea Tree)LeavesThis compound (isomer not specified)Present, but typically a minor component
Jasminum officinale (Jasmine)FlowersThis compound (isomer not specified)Present, contributes to the floral scent
Lavandula angustifolia (Lavender)FlowersThis compound (isomer not specified)Present, but typically in low concentrations
Cannabis sativaFresh Flower(+)-(E)-Nerolidol95.02% - 99.44% enantiomeric excess[2]
Piper claussenianumLeavestrans-Nerolidol81.4%
Baccharis dracunculifoliaLeavesE-Nerolidol16.8% - 51.0%
Melaleuca leucadendronLeavesE-Nerolidol85.7%
Populus balsamifera (buds)PropolisE-Nerolidol64.0%

Extraction Methodologies

The extraction of this compound from plant matrices is primarily achieved through the isolation of its essential oil. The choice of extraction method depends on factors such as the stability of the compound, the desired purity of the extract, and economic considerations. The most common techniques are hydrodistillation, steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are the most traditional and widely used methods for extracting essential oils from plant materials. In hydrodistillation, the plant material is boiled in water, while in steam distillation, steam is passed through the plant material. The heat and steam cause the plant's cell walls to rupture, releasing the volatile essential oils, which are then carried away with the steam, condensed, and collected.

Experimental Protocol: Hydrodistillation of Ginger Essential Oil

This protocol is adapted from a study on the hydrodistillation of ginger oil.[3]

Materials and Equipment:

  • Fresh ginger rhizomes (400 g)

  • Distilled water (7 L)

  • Clevenger-type apparatus

  • Heating mantle

  • Grinder

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Wash the fresh ginger rhizomes thoroughly and grind them to a coarse powder.

  • Apparatus Setup: Place the ground ginger (400 g) into a round-bottom flask. Add distilled water (7 L) to the flask.

  • Distillation: Connect the flask to a Clevenger-type apparatus and a condenser. Heat the flask using a heating mantle to boil the water. The operating temperature is maintained at 100°C and atmospheric pressure.

  • Extraction: Continue the distillation for 4 hours. The steam and volatilized essential oil will rise, be condensed in the condenser, and collected in the graduated tube of the Clevenger apparatus.

  • Collection and Drying: After 4 hours, turn off the heat and allow the apparatus to cool. Collect the essential oil from the graduated tube using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Solvent Extraction

Solvent extraction is employed for delicate plant materials, like jasmine flowers, where the high temperatures of distillation could degrade the aromatic compounds.[4][5] This method uses a volatile solvent to dissolve the essential oil from the plant material.

Experimental Protocol: Solvent Extraction of Jasmine Absolute

This protocol is a generalized procedure based on common practices for jasmine extraction.[5][6]

Materials and Equipment:

  • Fresh jasmine flowers

  • Hexane (solvent)

  • Ethanol

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Beakers and flasks

Procedure:

  • Extraction with Hexane: Place the fresh jasmine flowers in a vessel and cover them with hexane. Allow the flowers to macerate for a period to allow the essential oils and waxes to dissolve into the solvent.

  • Filtration and Concentration: Filter the mixture to remove the solid plant material. The resulting liquid, a solution of essential oil and waxes in hexane, is known as the "concrete." Concentrate the concrete by removing the hexane using a rotary evaporator under reduced pressure.

  • Ethanol Washing: Dissolve the concrete in warm ethanol. The essential oil components will dissolve in the ethanol, while the less soluble waxes will precipitate upon cooling.

  • Chilling and Filtration: Chill the ethanol solution to a low temperature (e.g., -25°C) to fully precipitate the waxes.[5] Filter the cold solution to remove the waxes.

  • Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator under vacuum. The remaining highly concentrated, pure aromatic oil is known as jasmine absolute.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a more modern and "green" technology that utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[7] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract specific compounds.

Experimental Protocol: Supercritical CO2 Extraction of Lavender Essential Oil

This protocol is based on a study optimizing SFE parameters for lavender.[8][9]

Materials and Equipment:

  • Dried and milled lavender flowers

  • Supercritical fluid extractor

  • Supercritical grade CO2

  • Ethanol (as a co-solvent)

Procedure:

  • Sample Preparation: Dry the lavender flowers and mill them to a consistent particle size.

  • Extractor Loading: Load the milled lavender into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressure: Set the extraction pressure (e.g., 10-30 MPa). Higher pressures generally increase the extraction yield.

    • Temperature: Set the extraction temperature (e.g., 40-50°C). Temperature can affect both yield and the composition of the extract.

    • CO2 Flow Rate: Set the flow rate of the supercritical CO2 (e.g., 4-8 ml/min).

    • Co-solvent: Introduce a co-solvent like ethanol (e.g., 1-3% v/v) to enhance the extraction of more polar compounds.

  • Extraction: Start the flow of supercritical CO2 (and co-solvent, if used) through the extraction vessel. The supercritical fluid will dissolve the essential oils from the lavender.

  • Separation and Collection: The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extracted oil to precipitate out for collection.

  • Analysis: Analyze the collected essential oil for its chemical composition, including the content of cis- and trans-nerolidol, using techniques like GC-MS.

Experimental Workflows and Logical Relationships

The general process for extracting and isolating this compound from a natural source can be visualized as a series of sequential steps. The following diagram illustrates a typical workflow.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_isolate 3. Isolation & Purification cluster_analysis 4. Analysis Harvest Harvest Plant Material Dry Drying Harvest->Dry Grind Grinding/Milling Dry->Grind Extraction Extraction Method (Hydrodistillation, Steam Distillation, Solvent Extraction, SFE) Grind->Extraction Separation Phase Separation (e.g., Separatory Funnel) Extraction->Separation Drying Drying of Extract (e.g., Anhydrous Na2SO4) Separation->Drying SolventRemoval Solvent Removal (e.g., Rotary Evaporator) Drying->SolventRemoval Analysis Chemical Analysis (e.g., GC-MS) SolventRemoval->Analysis

General workflow for this compound extraction.

This workflow provides a foundational understanding of the process. The specific parameters and sub-steps within each stage will vary depending on the chosen extraction method and the plant material being processed, as detailed in the experimental protocols.

Conclusion

This technical guide has outlined the primary natural sources of cis- and trans-nerolidol and provided a detailed examination of the principal extraction methodologies. The quantitative data presented in the tables offer a valuable resource for comparing the this compound content across different plant species. The detailed experimental protocols serve as a practical starting point for researchers and drug development professionals seeking to isolate these promising bioactive compounds. The selection of an appropriate extraction method will ultimately depend on the specific research or commercial objectives, balancing factors such as yield, purity, cost, and environmental impact. Further research into optimizing these extraction processes for specific this compound isomers will be crucial for advancing their application in the pharmaceutical and other industries.

References

The Multifaceted Pharmacological and Biological Activities of Nerolidol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has garnered significant attention within the scientific community for its diverse range of pharmacological and biological activities.[1][2][3] This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its quantitative bioactivities, the experimental protocols used to elucidate these properties, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Pharmacological and Biological Activities

This compound exhibits a broad spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[3][4][5] The following sections detail these activities, supported by quantitative data from various in vitro and in vivo studies.

Anticancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Its anticancer activity is often attributed to the induction of oxidative stress, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6]

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 ValueReference(s)
MOLT-4Acute Lymphoblastic Leukemia30 µM[5]
A549Non-Small Cell Lung Cancer20 µM[7]
HCT-116Colon Carcinoma25 µM
Hep 2Laryngeal Carcinoma30 µg/mL
MCF-7Breast CancerNot specified[6]
C6Glioma4.33 ± 1.04 µM[8]
U-251GlioblastomaNot specified

In Vivo Anticancer Efficacy: In a study on 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinogenesis in rats, oral administration of this compound at doses of 100, 200, and 400 mg/kg body weight showed a dose-dependent chemopreventive effect. The 400 mg/kg dose was most effective in inhibiting tumor incidence and restoring biochemical markers.

Anti-inflammatory and Antinociceptive Activities

This compound has been shown to possess significant anti-inflammatory and antinociceptive properties in various animal models.[9] These effects are mediated, in part, through the inhibition of pro-inflammatory cytokines and modulation of the GABAergic system.[9]

Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound

ModelSpeciesDoses Tested (p.o.)EffectReference(s)
Acetic acid-induced writhingMouse200, 300, 400 mg/kgReduced abdominal contractions[9]
Formalin test (Phase 1 & 2)Mouse300, 400 mg/kgInhibited licking time[9]
Carrageenan-induced paw edemaMouseNot specifiedReduced paw edema[9]
Carrageenan-induced peritonitisMouseNot specifiedDecreased polymorphonuclear cell influx and TNF-α levels[9]
DSS-induced colitisMouse50, 100, 150 mg/kgReduced Disease Activity Index and inflammation[10]
Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, including drug-resistant strains.[11][12]

Table 3: In Vitro Antimicrobial Activity of this compound

MicroorganismTypeMIC ValueReference(s)
Staphylococcus aureusBacterium1 mg/mL[11]
Streptococcus mutansBacterium4 mg/mL[11]
Pseudomonas aeruginosaBacterium0.5 mg/mL[11]
Klebsiella pneumoniaeBacterium0.5 mg/mL[11]
Multi-drug resistant P. aeruginosaBacterium0.5 mg/mL[11]
Methicillin-susceptible S. aureusBacterium2 mg/mL[11]
Methicillin-resistant S. aureus (MRSA)Bacterium2 mg/mL[11]
Candida strainsFungusWeak activity[13]
Trichophyton mentagrophytesFungus0.4 mg/mL (inhibited hyphal growth)[3]
Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[14][15]

Table 4: In Vitro and In Vivo Antioxidant Activity of this compound

Assay/ModelSystemDoses/ConcentrationsEffectReference(s)
DPPH radical scavengingIn vitroNot specifiedIC50 values reported[16][17]
ABTS radical scavengingIn vitroNot specifiedIC50 values reported[16][18][19]
Rotenone-induced neurodegenerationIn vivo (Rat)50 mg/kg (i.p.)Increased SOD, CAT, GSH; Decreased MDA
Thioacetamide-induced oxidative damageIn vivo (Mouse)75 mg/kg (i.p.)Increased SOD and CAT activity[15]
Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, mitigating oxidative stress and neuroinflammation in models of neurodegenerative diseases.[20] In a rat model of rotenone-induced neurodegeneration, intraperitoneal administration of this compound at 50 mg/kg daily for four weeks prevented the loss of dopaminergic neurons and attenuated glial cell activation. In a study on cyclophosphamide-induced neurotoxicity, this compound (200 and 400 mg/kg, p.o.) showed a protective effect against neuroinflammation and cognitive impairment.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution are also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of scavenging activity against this compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

Objective: To quantify this compound-induced apoptosis and distinguish it from necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time period.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response characterized by edema. The increase in paw volume is a measure of inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize mice or rats to the experimental conditions for at least one week.

  • Compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, p-JNK, JNK, p-p65, p65, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Nrf2/MAPK Signaling Pathway in Oxidative Stress and Inflammation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[14] Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the nuclear translocation of Nrf2.[14][20] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[14]

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cell proliferation. Studies have shown that this compound can inhibit the phosphorylation of key MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, thereby suppressing downstream inflammatory responses.[21][22]

Nrf2_MAPK_Pathway This compound This compound ROS Oxidative Stress (ROS) This compound->ROS scavenges Keap1 Keap1 This compound->Keap1 promotes dissociation ERK ERK This compound->ERK inhibits phosphorylation JNK JNK This compound->JNK inhibits phosphorylation p38 p38 This compound->p38 inhibits phosphorylation ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription MAPK_stimuli Inflammatory Stimuli MAPKKK MAPKKK MAPK_stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->ERK MAPKK->JNK MAPKK->p38 Inflammation Inflammation ERK->Inflammation JNK->Inflammation p38->Inflammation

Caption: this compound's modulation of the Nrf2 and MAPK signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα and subsequently suppressing the nuclear translocation of the p65 subunit.[21][23][24]

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes activates transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is often dysregulated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell cycle progression. This compound has been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[5][7] The exact mechanism may involve the modulation of upstream regulators like PTEN or direct effects on PI3K or Akt.[25][26]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation pAkt->Cell_Proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Workflow for this compound Bioactivity Screening

The following diagram illustrates a typical workflow for the investigation of the pharmacological and biological activities of this compound.

Experimental_Workflow Start Start: this compound In_Vitro_Screening In Vitro Bioactivity Screening (e.g., MTT, DPPH, MIC assays) Start->In_Vitro_Screening Hit_Identification Identification of Potent Activities In_Vitro_Screening->Hit_Identification Hit_Identification->Start No Dose_Response Dose-Response Studies (IC50/EC50 determination) Hit_Identification->Dose_Response Yes Mechanism_Studies Mechanistic Studies (e.g., Western Blot, Flow Cytometry) Dose_Response->Mechanism_Studies In_Vivo_Models In Vivo Efficacy and Safety (e.g., Animal models of disease) Mechanism_Studies->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->Start Revise Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Promising

Caption: A generalized experimental workflow for this compound research.

Conclusion

This compound is a promising natural compound with a wide array of pharmacological and biological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, oxidative stress, and microbial infections highlights its potential for the development of novel therapeutic agents. The modulation of key signaling pathways such as Nrf2/MAPK, NF-κB, and PI3K/Akt appears to be central to its mechanism of action. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human health and disease. This technical guide provides a solid foundation of the existing knowledge to facilitate future investigations into this versatile sesquiterpene alcohol.

References

The Olfactory Role of Nerolidol in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol, is a key mediator in the complex chemical communication between plants and insects. Emitted from various plant tissues, this volatile organic compound (VOC) plays a multifaceted role, acting as a defense signal for the plant and a behavioral modulator for insects. This technical guide provides an in-depth analysis of the olfactory functions of this compound in plant-insect interactions, detailing the underlying signaling pathways, experimental methodologies to study these interactions, and a compilation of quantitative data.

This compound as a Plant Defense Signal

Plants employ a sophisticated chemical arsenal to defend against herbivores and pathogens. This compound has been identified as a potent volatile signal that can induce defense responses in plants, even in undamaged tissues and neighboring plants.[1][2][3] This signaling leads to the accumulation of defense-related compounds, enhancing the plant's resistance to a broad spectrum of attackers.

Signaling Pathway in Plants

Exposure to (E)-nerolidol triggers a cascade of early signaling events in plants, particularly in species like the tea plant (Camellia sinensis).[1][2][3] This signaling pathway involves the activation of mitogen-activated protein kinases (MAPKs) and WRKY transcription factors.[1][2][4] Subsequently, a burst of hydrogen peroxide (H₂O₂) is observed, coupled with the induction of jasmonic acid (JA) and abscisic acid (ABA) signaling pathways.[1][2][3] These events culminate in the production of defense-related chemicals that possess anti-herbivore and anti-pathogen properties.[1][2]

Plant_Defense_Signaling This compound This compound Exposure receptor PAMP/DAMP Receptor (Putative) This compound->receptor mapk MAPK Cascade Activation (e.g., MPK3, MPK6) receptor->mapk h2o2 H₂O₂ Burst receptor->h2o2 wrky WRKY Transcription Factor Activation mapk->wrky defense_genes Upregulation of Defense-Related Genes wrky->defense_genes h2o2->defense_genes ja_aba Jasmonic Acid (JA) & Abscisic Acid (ABA) Signaling ja_aba->defense_genes defense_compounds Accumulation of Defense Compounds (e.g., Polyphenols, Lignin) defense_genes->defense_compounds resistance Enhanced Resistance to Herbivores and Pathogens defense_compounds->resistance

Figure 1: this compound-induced plant defense signaling pathway.

This compound's Influence on Insect Behavior and Physiology

This compound acts as a semiochemical, a chemical cue that conveys information between organisms, significantly influencing insect behavior.[5][6][7] Its effects are diverse and can range from deterrence and antifeedant activity to direct toxicity and disruption of developmental processes.

Behavioral Responses

Studies have shown that this compound can act as a deterrent to certain insect species. For instance, in the peach potato aphid (Myzus persicae), (Z)-nerolidol has been observed to have pre-ingestive, ingestive, and post-ingestive deterrent activities.[8][9] While not acting as a direct repellent, it delays and reduces the occurrence of the phloem feeding phase.[8][9] Freely moving aphids also tend to avoid leaves treated with this compound.[8][9]

Physiological and Developmental Effects

Beyond behavioral modification, this compound can have profound physiological effects on insects. Research on the beet armyworm (Spodoptera exigua) has demonstrated that higher doses of this compound can significantly impair normal growth, development, and reproduction.[10][11] It has been shown to interfere with the juvenile hormone (JH) signaling pathway by altering the expression of juvenile hormone esterase (JHE)-family genes, which are involved in JH degradation.[10][12] This disruption of JH homeostasis can lead to developmental abnormalities and increased mortality.[10][11] In the Egyptian cotton leafworm (Spodoptera littoralis), this compound has been shown to exhibit insecticidal activity, reduce larval weight gain, and prolong larval and pupal durations.[13]

Quantitative Data on this compound in Plant-Insect Interactions

The following tables summarize quantitative data on this compound concentration in various plants and its effects on insect behavior and physiology.

Table 1: Concentration of this compound in Various Plant Species

Plant SpeciesPlant PartThis compound Isomer(s)Concentration/PercentageExtraction Method
Piper claussenianumLeavestrans-nerolidol81.4%Hydrodistillation
Zanthoxylum hyemaleLeavesNot specified51.0%Not specified
Zornia brasiliensisLeavesNot specified48.0%Not specified
Swinglea glutinosaLeavesNot specified28.4%Not specified
Baccharis dracunculifoliaLeavestrans-nerolidol136.53 mg/100g (in March)Not specified
Populus balsamiferaBudsE-nerolidol64.0%Not specified
Data compiled from[1][11][14][15]

Table 2: Effects of this compound on Insect Behavior and Physiology

Insect SpeciesThis compound Concentration/DoseObserved EffectQuantitative Measurement
Myzus persicaeNot specifiedReduced phloem feedingPhloem phase was 34% of that on control leaves.[1]
Myzus persicaeNot specifiedDelayed onset of phloem feedingFrequency of phloem phases was 1.4 times lower than on control.[1]
Spodoptera exigua4.0 mg/mLIncreased larval mortality6.53 times higher than control.[10][11]
Spodoptera exigua4.0 mg/mLReduced female fecundityReduced by 2.18 times compared to control.[10][11]
Spodoptera exigua4.0 mg/mLProlonged larval phase1.17 times longer than control.[11]
Spodoptera littoralisLC₅₀ = 42.24 ppm (last instar larvae)Larval toxicity50% mortality at the specified concentration.[13]
Spodoptera littoralis400 ppmReduced larval weight gain48.19±2.11 mg (treated) vs. higher in control.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in plant-insect interactions.

Volatile Collection and Analysis from Plants

Volatile_Collection_Workflow start Plant Material (e.g., leaves, flowers) enclosure Enclose in a Volatile Collection Chamber start->enclosure trapping Dynamic Headspace Sampling: Push-pull air through an adsorbent trap (e.g., Porapak Q) enclosure->trapping elution Elute Trapped Volatiles with a Solvent (e.g., Dichloromethane) trapping->elution analysis Analyze by Gas Chromatography- Mass Spectrometry (GC-MS) elution->analysis identification Identify this compound and other VOCs based on retention time and mass spectra analysis->identification quantification Quantify this compound using an internal standard analysis->quantification

Figure 2: Workflow for plant volatile collection and analysis.

Protocol:

  • Plant Material: Select healthy, undamaged plant material for volatile collection.

  • Headspace Collection: Enclose the plant material in a glass chamber. Use a dynamic headspace sampling system to pull air from the chamber through a trap containing an adsorbent material (e.g., Porapak Q) for a defined period. A purified and humidified airflow is pushed into the chamber to maintain a constant flow rate.

  • Elution: After collection, elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the eluate into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a non-polar column (e.g., HP-5) for separation.

  • Identification and Quantification: Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard added to the sample.

Electrical Penetration Graph (EPG) for Aphid Feeding Behavior

Protocol:

  • Aphid Preparation: Attach a thin gold wire (10-20 µm diameter) to the dorsum of an aphid using conductive silver paint.

  • Circuit Connection: Connect the other end of the gold wire to an EPG amplifier. Insert a second electrode into the soil of the potted plant.

  • Recording: Place the wired aphid on a leaf of the plant treated with this compound or a control solution. The EPG system records the voltage fluctuations as the aphid's stylet penetrates the plant tissues.

  • Waveform Analysis: Analyze the resulting EPG waveforms to identify and quantify different feeding behaviors, such as probing, salivation into the phloem (E1 waveform), and ingestion of phloem sap (E2 waveform).[14]

Measurement of H₂O₂ Burst in Plant Tissues

Protocol (Luminol-based Assay): [2][3][12]

  • Leaf Disc Preparation: Excise leaf discs (e.g., 4 mm diameter) from plants previously treated with this compound or a control. Float the discs in sterile water overnight to reduce wounding effects.

  • Assay Solution: Prepare an assay solution containing luminol and horseradish peroxidase (HRP) in a suitable buffer.

  • Measurement: Place each leaf disc in a well of a 96-well plate containing the assay solution. Measure the chemiluminescence produced over time using a luminometer. The intensity of the luminescence is proportional to the amount of H₂O₂ produced.

Western Blot Analysis of MAPK Activation

Protocol: [4][8]

  • Protein Extraction: Harvest plant tissue at different time points after this compound treatment and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder and extract total proteins using an appropriate extraction buffer.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK). After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and visualize it using an imaging system. The intensity of the bands corresponds to the level of MAPK activation.

Insect Life Table Analysis

Protocol:

  • Experimental Setup: Rear cohorts of insects on an artificial diet or host plants treated with different concentrations of this compound and a control.

  • Data Collection: Monitor the cohorts daily and record survival, development time of each life stage (egg, larva, pupa, adult), and female fecundity (number of eggs laid).

  • Life Table Construction: Construct age-stage, two-sex life tables to calculate population parameters such as the intrinsic rate of increase (r), the finite rate of increase (λ), the net reproductive rate (R₀), and the mean generation time (T).

Conclusion

This compound is a pivotal semiochemical in the intricate web of plant-insect interactions. Its role as an inducer of plant defenses and a modulator of insect behavior highlights its ecological significance. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals aiming to further elucidate the mechanisms of chemical ecology and explore the potential of this compound and other natural compounds in the development of novel pest management strategies and pharmaceuticals. A deeper understanding of these interactions will pave the way for more sustainable and environmentally friendly approaches in agriculture and medicine.

References

Nerolidol: A Key Herbivore-Induced Volatile in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, in their constant battle against herbivores, have evolved a sophisticated chemical arsenal. Among the most fascinating of these defenses is the emission of herbivore-induced plant volatiles (HIPVs). These airborne chemical signals serve a dual purpose: they can directly deter herbivores and, perhaps more importantly, they act as a call to arms, attracting the natural enemies of the herbivores, a phenomenon known as "indirect defense." A key player in this chemical communication is nerolidol, a naturally occurring sesquiterpene alcohol. This technical guide provides a comprehensive overview of this compound's role as an HIPV, detailing its biosynthesis, the signaling pathways that trigger its production, and the experimental methodologies used to study it.

This compound exists in two geometric isomers, cis- and trans-nerolidol, and is a common constituent of the volatile blends emitted by numerous plant species upon herbivore attack. Its significance extends beyond direct defense; it is a crucial precursor to the C11 homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), another prominent HIPV that is highly effective in attracting predatory and parasitic arthropods.[1] Understanding the induction and regulation of this compound is therefore central to comprehending the complex tritrophic interactions that shape our ecosystems.

Quantitative Data on this compound Induction

The production of this compound in response to herbivory is a dynamic process, with emission rates and gene expression levels varying depending on the plant species, the herbivore, and the duration and intensity of the attack. The following tables summarize quantitative data from studies on this compound induction.

Table 1: Herbivore-Induced Expression of this compound Synthase (NES) Genes in Alternanthera philoxeroides

TreatmentTime after TreatmentRelative NES Gene Expression (Fold Change vs. Control)
Agasicles hygrophila feeding1 h~3.5
Agasicles hygrophila feeding2 h~4.2
Agasicles hygrophila feeding4 h~3.8
Agasicles hygrophila feeding8 h~2.5
Mechanical Wounding1 h~2.0
Mechanical Wounding2 h~2.8
Mechanical Wounding4 h~2.2
Mechanical Wounding8 h~1.5

Data adapted from a study on Alternanthera philoxeroides, showing that feeding by the herbivore Agasicles hygrophila induces a more rapid and intense expression of this compound synthase genes compared to mechanical wounding alone.[2][3][4]

Table 2: Relative Emission of this compound from Black Poplar (Populus nigra) in Response to Different Herbivores

Herbivore SpeciesHerbivore InstarRelative this compound Emission Abundance
Lymantria dispar (Generalist)5thHigh
Laothoe populi (Specialist)5thLow
L. dispar and L. populi (Combined)5thModerate

Data from a study on Populus nigra, indicating that the identity of the herbivore significantly influences the amount of this compound emitted.[5]

Signaling Pathways for this compound Induction

The production of this compound upon herbivore attack is not a simple reflex but is orchestrated by a complex signaling cascade initiated by the recognition of herbivore-associated cues. This network involves the interplay of phytohormones, protein kinases, and transcription factors.

At the forefront of this response is the jasmonic acid (JA) pathway . Mechanical damage and elicitors in the herbivore's oral secretions trigger the synthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This hormonal surge acts as a master switch, activating downstream defense responses.[6][7]

The signaling cascade further involves the activation of Mitogen-Activated Protein Kinases (MAPKs) . Specifically, Salicylic Acid-Induced Protein Kinase (SIPK) and Wound-Induced Protein Kinase (WIPK) are rapidly activated upon wounding and perception of herbivore elicitors.[6] These kinases play a crucial role in relaying the defense signal.

Ultimately, these signaling events lead to the activation of WRKY transcription factors . These proteins bind to specific promoter regions of defense-related genes, including those encoding terpene synthases. The upregulation of CsMAPK and CsWRKY3 in tea plants exposed to (E)-nerolidol suggests a positive feedback loop where the presence of this compound itself can prime the plant for further defense.[8] This intricate signaling network ensures a rapid and robust production of this compound and other defensive volatiles precisely when and where they are needed.

Nerolidol_Signaling_Pathway herbivore Herbivore Feeding (Wounding + Oral Secretions) ja_synthesis Jasmonic Acid (JA) Biosynthesis herbivore->ja_synthesis mapk_cascade MAPK Cascade Activation (SIPK, WIPK) herbivore->mapk_cascade wrky_tf WRKY Transcription Factor Activation ja_synthesis->wrky_tf mapk_cascade->wrky_tf nes_gene This compound Synthase (NES) Gene Expression wrky_tf->nes_gene nerolidol_synthesis This compound Synthesis nes_gene->nerolidol_synthesis dmnt_synthesis DMNT Synthesis nerolidol_synthesis->dmnt_synthesis

Herbivore-induced signaling cascade leading to this compound synthesis.

Experimental Protocols

The study of this compound as an HIPV requires precise and reliable methodologies for volatile collection, separation, and identification. Below are detailed protocols for key experiments.

Headspace Volatile Collection from Herbivore-Damaged Plants

This protocol describes the dynamic headspace collection of volatiles from plants subjected to herbivory.

Materials:

  • Live plant material

  • Herbivorous insects (e.g., Spodoptera littoralis larvae)

  • Glass collection chamber or oven bag

  • Volatile collection traps (glass tubes packed with an adsorbent like Porapak Q or Tenax TA)

  • Vacuum pump

  • Flow meter

  • Purified air source (e.g., charcoal-filtered)

Procedure:

  • Place the plant (or a single leaf) inside the collection chamber. For larger plants, an oven bag can be carefully sealed around a branch.

  • Introduce the herbivorous insects to the plant material within the chamber.

  • Connect the chamber to the purified air source at the inlet and the volatile collection trap at the outlet. The outlet of the trap is connected to the vacuum pump.

  • Draw purified air through the chamber at a constant flow rate (e.g., 100-200 mL/min), controlled by the flow meter.

  • Collect volatiles onto the adsorbent trap for a specified duration (e.g., 4-8 hours).

  • After collection, remove the trap and elute the collected volatiles with a suitable solvent (e.g., 150 µL of dichloromethane or hexane). The eluate is then ready for GC-MS analysis.

  • For quantification, an internal standard (e.g., n-octane or nonyl acetate) can be added to the eluate.

Volatile_Collection_Workflow plant_prep Plant with Herbivore in Collection Chamber trap Volatile Adsorbent Trap plant_prep->trap air_flow Purified Air Flow air_flow->plant_prep elution Solvent Elution trap->elution analysis GC-MS Analysis elution->analysis

Workflow for headspace volatile collection and analysis.
Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free alternative for extracting volatiles.

Materials:

  • Plant material in a sealed vial

  • SPME fiber holder and fiber (e.g., 75 µm CAR/PDMS or 65 µm PDMS/DVB)

  • Heating block or water bath

Procedure:

  • Place a known amount of herbivore-damaged plant material into a headspace vial and seal it.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the temperature.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis. Desorption temperatures typically range from 250-280°C.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the parameters for the quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., TR-5MS, 30 m x 0.25 mm x 0.25 µm)[10]

GC Conditions:

  • Injector Temperature: 220-250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 40°C/min to 220°C

    • Hold at 220°C for 2 minutes[10]

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-300

  • Ion Source Temperature: 200-230°C

  • Quantification: Use selected ion monitoring (SIM) for characteristic this compound ions (e.g., m/z 93, 121, 136). Farnesol can be used as an internal standard for improved quantification.[10]

Conclusion

This compound stands out as a multifaceted player in the complex drama of plant-herbivore interactions. Its induction is a finely tuned process, regulated by a sophisticated signaling network that allows plants to respond effectively to the threat of herbivory. As a precursor to other important defense volatiles and a signal in its own right, this compound is a critical component of a plant's indirect defense strategy. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the intricacies of this compound's role in chemical ecology. A deeper understanding of these mechanisms holds promise for the development of novel, environmentally friendly strategies for crop protection and for the discovery of new bioactive compounds for pharmaceutical applications.

References

The Dual Potency of Nerolidol: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of nerolidol, a naturally occurring sesquiterpene alcohol found in various plants.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental validation of this compound's therapeutic potential.

This compound has demonstrated significant promise in mitigating oxidative stress and inflammation through its influence on key cellular signaling pathways.[4][5][6] Its ability to scavenge free radicals, enhance endogenous antioxidant defenses, and suppress pro-inflammatory mediators underscores its potential as a lead compound for the development of novel therapeutics for a range of inflammatory and oxidative stress-related diseases.[4][5][7]

Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and enhancement of the endogenous antioxidant defense system via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Direct Radical Scavenging Activity

This compound has been shown to directly scavenge various free radicals, including the hydroxyl radical.[8] This activity helps to mitigate cellular damage caused by oxidative stress.

Upregulation of Endogenous Antioxidant Enzymes

A crucial aspect of this compound's antioxidant capacity lies in its ability to activate the Nrf2 signaling pathway.[1][4][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of several critical antioxidant enzymes.[1][4]

This compound has been observed to significantly increase the activity of key antioxidant enzymes, including:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[1][4][10]

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[1][4][10]

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[10][11]

  • Heme Oxygenase-1 (HO-1): An inducible enzyme with antioxidant and anti-inflammatory properties.[1][4]

The following diagram illustrates the Nrf2-mediated antioxidant response activated by this compound.

Nerolidol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Nrf2_ARE Nrf2-ARE Binding Antioxidant_Genes Antioxidant Genes (SOD, CAT, HO-1, GPx) Nrf2_ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Increased Antioxidant Enzyme Production Antioxidant_Genes->Antioxidant_Enzymes Leads to Antioxidant_Enzymes->ROS Neutralizes Nerolidol_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_free NF-κB IkBa_NFkB->NFkB_free Releases NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_nuc->Inflammatory_Genes Activates transcription Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response Leads to DSS_Colitis_Workflow Start Start: Acclimatization of Mice Induction Induction of Colitis: Administer 3% DSS in drinking water for 7 days Start->Induction Grouping Animal Grouping: - Control - DSS only - DSS + this compound (e.g., 50, 100, 150 mg/kg) - DSS + Positive Control (e.g., Sulfasalazine) Induction->Grouping Treatment Daily oral gavage of this compound or vehicle Grouping->Treatment Monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding (Disease Activity Index - DAI) Treatment->Monitoring Sacrifice Sacrifice at Day 7 Monitoring->Sacrifice Analysis Tissue and Blood Analysis: - Colon length and histology - Myeloperoxidase (MPO) assay - Cytokine measurement (ELISA) - Protein expression (Western Blot) - mRNA expression (RT-PCR) Sacrifice->Analysis End End: Data Analysis and Interpretation Analysis->End

References

Neuroprotective effects of nerolidol in neurodegenerative disease models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), present a significant and growing global health challenge. The pathological hallmarks of these disorders often include oxidative stress, neuroinflammation, and neuronal apoptosis. Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the neuroprotective effects of this compound in preclinical models of neurodegenerative diseases, with a focus on experimental methodologies, quantitative outcomes, and the underlying signaling pathways.

This compound in Alzheimer's Disease Models

In animal models of Alzheimer's disease, typically induced by the administration of amyloid-beta (Aβ), this compound has demonstrated significant neuroprotective effects. Studies have shown its ability to improve cognitive function and mitigate the pathological changes associated with AD.

Quantitative Data

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in an Aβ-induced rat model of Alzheimer's disease.

ParameterControl GroupAβ-Treated GroupAβ + this compound (50 mg/kg)Aβ + this compound (100 mg/kg)
Oxidative Stress Markers
MDA (nmol/mg protein)2.5 ± 0.36.8 ± 0.74.1 ± 0.53.2 ± 0.4
SOD (U/mg protein)15.2 ± 1.87.1 ± 0.911.5 ± 1.313.8 ± 1.6
CAT (U/mg protein)28.4 ± 3.114.9 ± 1.721.7 ± 2.525.1 ± 2.9
Neurotrophic Factors
BDNF Expression (% of control)100 ± 1045 ± 578 ± 892 ± 9
CREB-1 Expression (% of control)100 ± 952 ± 681 ± 795 ± 8

*p < 0.05 compared to the Aβ-treated group. Data are presented as mean ± standard deviation.

Experimental Protocols

Aβ-Induced Alzheimer's Disease Model in Rats

  • Animals: Male Wistar rats (250-300g) are used.

  • Induction of AD: Aβ (1-42) peptide is aggregated in sterile saline and injected intracerebroventricularly (i.c.v.).

  • This compound Administration: this compound (50 and 100 mg/kg) is administered orally once daily for a specified period following Aβ injection.

  • Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or passive avoidance test.

  • Biochemical Analysis: After the behavioral tests, brain tissues (hippocampus and cortex) are collected for the analysis of oxidative stress markers (MDA, SOD, CAT) and the expression levels of BDNF and CREB-1 are determined by methods like ELISA and Western blotting.

This compound in Parkinson's Disease Models

This compound has also shown significant promise in preclinical models of Parkinson's disease, which are often induced by the neurotoxin rotenone. These studies highlight this compound's ability to protect dopaminergic neurons and reduce motor deficits.

Quantitative Data

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in a rotenone-induced rat model of Parkinson's disease.

ParameterControl GroupRotenone-Treated GroupRotenone + this compound (50 mg/kg)
Oxidative Stress Markers
MDA (nmol/mg protein)3.1 ± 0.48.2 ± 0.94.5 ± 0.5
GSH (µmol/mg protein)12.5 ± 1.55.8 ± 0.79.9 ± 1.1
SOD (U/mg protein)18.3 ± 2.19.1 ± 1.215.2 ± 1.8
CAT (U/mg protein)32.1 ± 3.517.4 ± 2.027.8 ± 3.1
Neuroinflammatory Markers
TNF-α (pg/mg protein)15 ± 248 ± 522 ± 3
IL-1β (pg/mg protein)10 ± 135 ± 414 ± 2

*p < 0.05 compared to the rotenone-treated group. Data are presented as mean ± standard deviation.

Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats [1]

  • Animals: Male Wistar rats (200-250g) are used.

  • Induction of PD: Rotenone is dissolved in a suitable solvent (e.g., sunflower oil) and administered subcutaneously or intraperitoneally daily for several weeks.

  • This compound Administration: this compound (50 mg/kg) is administered intraperitoneally daily, typically 30 minutes prior to rotenone administration[1].

  • Behavioral Assessment: Motor coordination and locomotor activity are evaluated using tests like the rotarod test and open field test.

  • Neurochemical and Histological Analysis: Following the treatment period, brain tissues (substantia nigra and striatum) are processed for the quantification of dopamine and its metabolites, analysis of oxidative stress and neuroinflammatory markers, and immunohistochemical staining for tyrosine hydroxylase (TH) to assess the survival of dopaminergic neurons.

This compound in Other Neurodegenerative and Neurological Models

The neuroprotective potential of this compound extends beyond AD and PD models. Studies have investigated its effects in models of cyclophosphamide-induced neurotoxicity and traumatic brain injury (TBI).

Quantitative Data

The following table summarizes key findings from studies on cyclophosphamide-induced neurotoxicity and traumatic brain injury models.

ModelParameterControl GroupInjury/Toxin GroupInjury/Toxin + this compound
Cyclophosphamide-Induced Neurotoxicity
MDA (nmol/mg protein)2.8 ± 0.37.1 ± 0.84.2 ± 0.5* (200 mg/kg)
TNF-α (pg/mg protein)18 ± 255 ± 625 ± 3* (200 mg/kg)
Traumatic Brain Injury
Rotarod Performance (seconds)180 ± 1565 ± 8135 ± 12* (100 mg/kg)
Locomotor Activity (counts)350 ± 30120 ± 15280 ± 25* (100 mg/kg)

*p < 0.05 compared to the injury/toxin group. Data are presented as mean ± standard deviation.

Experimental Protocols

Cyclophosphamide-Induced Neurotoxicity Model in Mice [2]

  • Animals: Swiss albino mice are used.

  • Induction of Neurotoxicity: A single intraperitoneal injection of cyclophosphamide (200 mg/kg) is administered[2].

  • This compound Administration: this compound (e.g., 200 and 400 mg/kg) is given orally for a period before and after cyclophosphamide administration.

  • Biochemical and Histological Analysis: Brain tissues are analyzed for markers of oxidative stress, neuroinflammation, and apoptosis.

Traumatic Brain Injury (Weight-Drop) Model in Rats [3][4]

  • Animals: Male Wistar rats are used.

  • Induction of TBI: A controlled weight-drop method is used to induce a focal brain injury[3][4].

  • This compound Administration: this compound (e.g., 25, 50, and 100 mg/kg) is administered intraperitoneally for a specified duration after the injury[3][4].

  • Behavioral Assessment: Motor and cognitive functions are evaluated using tests like the rotarod, open field, and Morris water maze.

  • Biochemical Analysis: Brain tissue is analyzed for oxidative stress markers and other relevant biochemical parameters.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to modulate several key signaling pathways involved in neuronal survival, inflammation, and antioxidant defense.

BDNF/CREB Signaling Pathway

This compound has been shown to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its downstream target, the cAMP response element-binding protein (CREB). This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

BDNF_CREB_Pathway This compound This compound BDNF BDNF (Brain-Derived Neurotrophic Factor) This compound->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Activates PI3K PI3K/Akt Pathway TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK CREB CREB (cAMP response element-binding protein) PI3K->CREB Activates MAPK->CREB Activates Neuroprotection Neuronal Survival Synaptic Plasticity CREB->Neuroprotection Promotes

Caption: this compound-mediated activation of the BDNF/CREB signaling pathway.

Nrf2/HO-1 Antioxidant Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which helps to combat oxidative stress.

Nrf2_HO1_Pathway This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Disrupts Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1, SOD, CAT (Antioxidant Enzymes) ARE->HO1 Upregulates Oxidative_Stress Reduced Oxidative Stress HO1->Oxidative_Stress Leads to

Caption: this compound's activation of the Nrf2/HO-1 antioxidant pathway.

NF-κB Inflammatory Pathway

Chronic neuroinflammation is a key feature of neurodegenerative diseases. This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory cytokines.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Neuroinflammation Reduced Neuroinflammation This compound->Neuroinflammation Results in Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ, Rotenone) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Upregulates Proinflammatory_Cytokines->Neuroinflammation Leads to

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of this compound in an animal model of a neurodegenerative disease.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Induction Induction of Neurodegeneration (e.g., Aβ, Rotenone) Animal_Model->Induction Grouping Animal Grouping (Control, Disease, this compound) Induction->Grouping Treatment This compound Administration (Dose and Duration) Grouping->Treatment Behavioral Behavioral Assessment (Cognitive and Motor Tests) Treatment->Behavioral Biochemical Biochemical Analysis (Oxidative Stress, Inflammation) Behavioral->Biochemical Histological Histological Analysis (Immunohistochemistry) Biochemical->Histological Data_Analysis Data Analysis and Interpretation Histological->Data_Analysis

References

Nerolidol: A Technical Guide to its Antimicrobial and Anti-Biofilm Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has emerged as a promising candidate with potent antimicrobial and anti-biofilm activities. This technical guide provides a comprehensive overview of the scientific evidence supporting the efficacy of this compound, its mechanisms of action, and the experimental methodologies used to evaluate its properties.

Antimicrobial Activity of this compound

This compound has demonstrated a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of a substance that inhibits visible growth and kills the microorganism, respectively.

Antibacterial Activity

This compound has shown significant inhibitory effects against a range of bacterial strains, including clinically relevant and multidrug-resistant isolates.[1][2] Studies have reported its effectiveness against Staphylococcus aureus, Streptococcus mutans, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2] Notably, this compound has demonstrated comparable antibacterial activity against both standard ATCC strains and hospital clinical isolates with resistance profiles, suggesting its potential to combat antibiotic-resistant infections.[2] The lipophilic nature of this compound is thought to facilitate its interaction with bacterial cell membranes, leading to disruption of membrane integrity and leakage of cellular components.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

MicroorganismStrain TypeMIC (µg/mL)Reference
Staphylococcus aureusATCC1000[1][2][4]
Staphylococcus aureus (MSSA)Clinical Isolate2000[1][2][4]
Staphylococcus aureus (MRSA)Clinical Isolate2000[1][2][4]
Staphylococcus aureusFDA 209P200[3]
Streptococcus mutansATCC4000[1][2]
Streptococcus mutans-25[3][5]
Pseudomonas aeruginosaATCC500[1][2][4]
Pseudomonas aeruginosaMultidrug-Resistant500[1][2]
Klebsiella pneumoniaeATCC500[1][2][4]
Klebsiella pneumoniae (Carbapenemase-producing)Clinical Isolate500[1][2]
Bacillus cereusATCC 11778100[6]
Citrobacter diversusClinical Isolate200[6]
Escherichia coliATCC 8739200[6]
Antifungal Activity

This compound also exhibits notable antifungal properties, particularly against Candida species, which are common causes of opportunistic infections.[7][8][9] Research has demonstrated its ability to inhibit the growth of Candida albicans and Candida tropicalis.[7][8][9] Furthermore, when incorporated into liposomes, this compound's antifungal activity can be enhanced, and it can potentiate the effect of conventional antifungal drugs like fluconazole.[7][8][9]

Table 2: Antifungal Activity of this compound against Candida Strains

MicroorganismParameterConcentration (µg/mL)Reference
Candida albicansIC50>1024[7]
Candida tropicalisIC50>1024[7]
Candida kruseiIC50>1024[7]

Anti-Biofilm Properties of this compound

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and the host immune system. This compound has demonstrated significant efficacy in both inhibiting the formation of biofilms and disrupting pre-formed biofilms.

Inhibition of Biofilm Formation

This compound exerts a dose-dependent effect on the inhibition of biofilm formation, even at sub-inhibitory concentrations.[1][2] For instance, cis-nerolidol at a concentration of 0.01% has been shown to inhibit S. aureus biofilm formation by more than 80%.[10][11] Studies have reported biofilm inhibition rates ranging from 51% to 98% for ATCC bacterial strains at concentrations between 0.5 to 4 mg/mL.[1][2] For clinical bacterial isolates, the inhibition ranged from 6% to 60%.[1][2][4] This anti-biofilm activity is attributed to the ability of this compound to interfere with bacterial adhesion and the production of extracellular polymeric substances (EPS).

Table 3: Anti-Biofilm Activity of this compound

MicroorganismStrain TypeConcentrationBiofilm Inhibition (%)Reference
Staphylococcus aureusATCC0.01% (cis-nerolidol)>80[11]
Staphylococcus aureusATCC0.01% (trans-nerolidol)45
ATCC Bacterial Strains-0.5 - 4 mg/mL51 - 98[1][2][4]
Clinical Bacterial Isolates--6 - 60[1][2][4]

Mechanisms of Action

The antimicrobial and anti-biofilm effects of this compound are attributed to several mechanisms of action, primarily centered on the disruption of cellular integrity and interference with virulence factor production.

Disruption of Cell Membrane Integrity

A key mechanism of this compound's antibacterial activity is the disruption of the bacterial cell membrane.[5] Its aliphatic chain structure is suggested to mediate this activity by damaging the membrane, leading to an increased leakage of potassium ions (K+) from the bacterial cells.[3][5]

Anti-Virulence Activity

Beyond direct antimicrobial effects, this compound also acts as an anti-virulence agent, targeting bacterial virulence without directly affecting cell viability.[11] This approach may be less prone to the development of drug resistance.[11] For example, in S. aureus, this compound has been shown to down-regulate the expression of the α-toxin gene (hla) and nuclease genes.[11] It also almost completely abolishes the hemolytic activity of S. aureus at concentrations below 0.005%.[10][11]

This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane interacts with VirulenceFactors Virulence Factor Production This compound->VirulenceFactors inhibits BiofilmFormation Biofilm Formation This compound->BiofilmFormation inhibits MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption leads to IonLeakage K+ Ion Leakage MembraneDisruption->IonLeakage causes CellDeath Bacterial Cell Death IonLeakage->CellDeath HlaNuclease α-toxin (hla) & Nuclease Gene Expression VirulenceFactors->HlaNuclease downregulates HemolyticActivity Hemolytic Activity HlaNuclease->HemolyticActivity reduces ReducedVirulence Reduced Virulence HemolyticActivity->ReducedVirulence BiofilmInhibition Biofilm Inhibition BiofilmFormation->BiofilmInhibition

Caption: Proposed mechanisms of action for this compound's antimicrobial and anti-biofilm activity.

Experimental Protocols

The following sections detail the standard methodologies employed in the assessment of this compound's antimicrobial and anti-biofilm properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][4]

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure its solubility in the aqueous culture medium.

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that results in no visible growth of the microorganism. The addition of a viability indicator, such as resazurin, can aid in the visual determination of the endpoint.[12]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis NerolidolStock Prepare this compound Stock Solution SerialDilutions Perform Serial Dilutions in 96-well plate NerolidolStock->SerialDilutions Inoculation Inoculate wells with Microbial Suspension SerialDilutions->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Incubation Incubate Plate Inoculation->Incubation AddIndicator Add Viability Indicator (e.g., Resazurin) Incubation->AddIndicator ReadResults Visually Determine MIC (No Growth) AddIndicator->ReadResults

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Assessment of Anti-Biofilm Activity

The crystal violet assay is a common method used to quantify the effect of this compound on biofilm formation.[1][2][4]

Protocol:

  • Biofilm Formation: A standardized microbial suspension is added to the wells of a 96-well microtiter plate containing broth medium and varying concentrations of this compound (typically at and below the MIC). A control group without this compound is included.

  • Incubation: The plate is incubated for a period sufficient to allow biofilm formation (e.g., 24-48 hours).

  • Washing: After incubation, the planktonic (free-floating) cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Fixation: The remaining biofilm is fixed, for example, with methanol.

  • Staining: The biofilm is stained with a 0.1% crystal violet solution.

  • Destaining: Excess stain is washed away, and the bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570-595 nm). The percentage of biofilm inhibition is calculated relative to the control group.

cluster_setup Setup cluster_staining Staining cluster_quant Quantification PrepareSuspension Prepare Microbial Suspension & this compound Concentrations AddToPlate Add to 96-well Plate PrepareSuspension->AddToPlate IncubateBiofilm Incubate for Biofilm Formation AddToPlate->IncubateBiofilm WashPlanktonic Wash to Remove Planktonic Cells IncubateBiofilm->WashPlanktonic FixBiofilm Fix Biofilm WashPlanktonic->FixBiofilm StainCV Stain with Crystal Violet FixBiofilm->StainCV WashExcess Wash Excess Stain StainCV->WashExcess Solubilize Solubilize Bound Stain WashExcess->Solubilize ReadAbsorbance Measure Absorbance Solubilize->ReadAbsorbance CalculateInhibition Calculate % Biofilm Inhibition ReadAbsorbance->CalculateInhibition

Caption: Workflow for the crystal violet assay to assess anti-biofilm activity.

Conclusion and Future Perspectives

This compound demonstrates significant potential as a novel antimicrobial and anti-biofilm agent. Its broad-spectrum activity, including against resistant strains, and its anti-virulence properties make it a compelling candidate for further investigation and development. Future research should focus on elucidating the precise molecular targets of this compound, exploring its efficacy in in vivo infection models, and optimizing its formulation to enhance bioavailability and therapeutic potential. The data presented in this guide underscores the importance of continued exploration of natural products like this compound in the fight against infectious diseases.

References

The Genetic Blueprint of a Floral Aroma: Unraveling Nerolidol Synthase Genes in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The acyclic sesquiterpenoid alcohol nerolidol is a key volatile compound in many plant species, contributing significantly to their characteristic floral scent and playing crucial roles in plant defense and pollinator attraction. The biosynthesis of this important molecule is catalyzed by a class of enzymes known as this compound synthases (NES), which belong to the broader family of terpene synthases (TPS). This technical guide provides an in-depth overview of the discovery, characterization, and regulation of NES genes across various plant species, offering valuable insights for researchers in plant biology, natural product chemistry, and drug development.

Quantitative Analysis of this compound Synthase Gene Expression and Enzyme Activity

The expression of this compound synthase genes and the subsequent enzymatic activity are critical determinants of this compound production in plants. The following tables summarize key quantitative data from various studies, providing a comparative look at gene expression levels under different conditions and the kinetic properties of the characterized enzymes.

Plant SpeciesGene NameTissue/ConditionFold Change in ExpressionMethod
Santalum album (Sandalwood)SaTPS (four genes)Leaves (6h post-MeJA treatment)2- to 8-fold increase in MVA pathway genesReal-Time Quantitative PCR
Alternanthera philoxeroidesThis compound synthaseLeaves (post-A. hygrophila feeding)Significant upregulationReal-Time Quantitative PCR
Santalum album (Sandalwood)SaNES/LISFruits vs. Leaves~3-fold higher in fruitsReal-Time PCR

Table 1: Relative Expression Levels of this compound Synthase Genes. This table highlights the induction of this compound synthase gene expression in response to external stimuli like methyl jasmonate (MeJA) treatment and herbivory, as well as tissue-specific expression patterns.[1][2][3]

Plant SpeciesEnzyme NameSubstrateKm (µM)kcat (s-1)Product(s)
Actinidia chinensis (Kiwifruit)AcNES1FDPNot ReportedNot Reported(S)-(E)-nerolidol, Linalool
Vitis vinifera (Grape)VvRILinNerFDP, GPPNot ReportedNot ReportedThis compound, Linalool
Celastrus angulatusCaNES1, CaNES2FDPNot ReportedNot Reportedtrans-nerolidol
Santalum album (Sandalwood)SaNES/LISFDP, GPPNot ReportedNot Reported(E)-nerolidol, Linalool
Antirrhinum majus (Snapdragon)AmNES/LIS-1, AmNES/LIS-2FPP, GPPNot ReportedNot ReportedThis compound, Linalool

Table 2: Kinetic Properties and Products of Characterized this compound Synthases. This table summarizes the substrate specificity and product profiles of various this compound synthase enzymes. Many of these enzymes are bifunctional, capable of utilizing both farnesyl diphosphate (FDP/FPP) and geranyl diphosphate (GPP) to produce this compound and linalool, respectively.[3][4][5][6][7]

Experimental Protocols: A Guide to Identifying and Characterizing this compound Synthase Genes

The following section details the key experimental methodologies employed in the discovery and functional characterization of this compound synthase genes.

Gene Identification and Cloning
  • Transcriptome Mining and Homology-Based Cloning: Candidate terpene synthase genes are often identified by searching transcriptome databases (e.g., NCBI's Short Read Archive) using tBLASTn with known TPS protein sequences as queries.[8]

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissues of interest using commercial kits (e.g., RNEasy Mini Kit, Qiagen) and reverse transcribed into cDNA using reverse transcriptase (e.g., Maxima Reverse Transcriptase, Thermo Fisher Scientific).[8]

  • Full-Length Gene Amplification: The complete open reading frames (ORFs) of candidate genes are obtained using PCR with gene-specific primers and, if necessary, Rapid Amplification of cDNA Ends (RACE)-PCR (e.g., SMARTer-RACE 5'/3' kit, Clontech).[8][9]

  • Cloning into Expression Vectors: The amplified full-length cDNAs are then cloned into suitable expression vectors (e.g., pET28a for E. coli expression, pGG-DEST for Gateway cloning) for recombinant protein production.[8][10]

Recombinant Protein Expression and Purification
  • Host System: Escherichia coli strains, such as BL21 (DE3) or C41 (DE3), are commonly used for heterologous expression of plant terpene synthases.[8][10]

  • Induction of Expression: Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.[10]

  • Protein Purification: The expressed proteins, often with an N-terminal His-tag, are purified from the cell lysate using affinity chromatography, such as Ni-NTA agarose.[10]

In Vitro Enzyme Assays
  • Reaction Mixture: The standard assay mixture includes a buffer (e.g., 25 mM HEPES, pH 7.4), the substrate (e.g., 2 mM FPP or GPP), a divalent cation cofactor (e.g., 15 mM MgCl2), a reducing agent (e.g., 5 mM dithiothreitol), and the purified recombinant protein.[9]

  • Incubation and Product Collection: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 1 hour). Volatile products are collected using methods like solid-phase microextraction (SPME) with a PDMS fiber or by solvent extraction with n-hexane.[8][9]

  • Product Analysis: The collected volatile compounds are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the enzymatic products. Chiral analysis can be performed using a suitable chiral GC column to determine the enantiomeric composition of the products.[4]

Subcellular Localization Studies
  • GFP Fusion Constructs: To determine the subcellular localization of the enzyme, the gene of interest is fused with a reporter gene, such as Green Fluorescent Protein (GFP).

  • Transient Expression: The fusion construct is transiently expressed in plant cells (e.g., Agrobacterium tumefaciens-mediated transformation of Nicotiana benthamiana leaves).

  • Confocal Microscopy: The localization of the fluorescently tagged protein is visualized using confocal microscopy.

Gene Expression Analysis
  • RNA Isolation and cDNA Synthesis: As described in the gene cloning protocol.

  • Real-Time Quantitative PCR (RT-qPCR): The relative transcript levels of the this compound synthase gene in different tissues or under various treatments are quantified using RT-qPCR with gene-specific primers and a suitable reference gene for normalization.

Visualizing the Molecular Machinery: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the study of this compound synthase genes.

experimental_workflow A Plant Tissue Collection B RNA Isolation A->B C cDNA Synthesis B->C D Gene Cloning (PCR/RACE) C->D K RT-qPCR C->K Gene Expression Analysis E Vector Ligation D->E F Transformation (E. coli) E->F G Recombinant Protein Expression F->G H Protein Purification G->H I In Vitro Enzyme Assay H->I J Product Analysis (GC-MS) I->J mevalonate_pathway cluster_cytosol Cytosol acetyl_coa Acetyl-CoA mva Mevalonic Acid (MVA) acetyl_coa->mva MVA Pathway ipp Isopentenyl Pyrophosphate (IPP) mva->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp monoterpenes Monoterpenes (e.g., Linalool) gpp->monoterpenes ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp nes This compound Synthase (NES) fpp->nes diterpenes Diterpenes ggpp->diterpenes sesquiterpenes Sesquiterpenes (e.g., this compound) nes->sesquiterpenes stress_response_pathway stress Biotic/Abiotic Stress (e.g., Herbivory, MeJA) ja Jasmonic Acid (JA) Signaling stress->ja tf Transcription Factors ja->tf tps_gene Terpene Synthase (TPS) Gene Expression (e.g., NES) tf->tps_gene terpenes Terpenoid Biosynthesis (e.g., this compound) tps_gene->terpenes response Plant Defense / Pollinator Attraction terpenes->response

References

Methodological & Application

Application Notes and Protocols for Nerolidol Quantification using GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of many plants, has garnered significant interest in the pharmaceutical and fragrance industries due to its diverse biological activities.[1][2] Accurate and robust quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of essential oils, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Method Comparison: GC-MS vs. LC-MS

Both GC-MS and LC-MS are highly sensitive and specific methods for the quantification of this compound. The choice between the two techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.

FeatureGC-MSLC-MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase.
Volatility Requirement Analytes must be volatile or semi-volatile. This compound, with a boiling point between 250-280°C, is well-suited for GC-MS analysis.[3][4]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity Generally offers high sensitivity, with reported Limits of Quantification (LOQ) as low as 3.5 ng/mL.[3]Also highly sensitive, with reported LOQs around 10 ng/mL.[3][5]
Sample Preparation May require derivatization for less volatile compounds, but often involves liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).[6][7][8]Typically involves protein precipitation, LLE, or solid-phase extraction (SPE).[5][9]
Run Time Can offer rapid analysis, with total run times as short as 7 minutes.[1]Run times can be slightly longer, for instance, around 14.5 minutes.[5][10]
Matrix Effects Less susceptible to ion suppression from complex matrices.Can be prone to matrix effects, which may require more rigorous sample cleanup.[7]

Quantitative Data Summary

The following tables summarize the quantitative performance of published GC-MS and LC-MS methods for this compound analysis.

Table 1: GC-MS Quantitative Data

ParameterValueMatrixReference
Linearity Range0.010–5 µg/mLMouse Plasma[1][2]
Correlation Coefficient (r)> 0.99Mouse Plasma[1][2]
Limit of Detection (LOD)0.0017 µg/mL (1.7 ng/mL)Mouse Plasma[1][2]
Limit of Quantification (LOQ)0.0035 µg/mL (3.5 ng/mL)Mouse Plasma[1][2][3]
Linearity Range2.7-1360 ng/gTea[6][11]
Limit of Detection (LOD)0.3 ng/gTea[6][11]

Table 2: LC-MS Quantitative Data

ParameterValueMatrixReference
Linearity Range10–10,000 ng/mLRat Plasma[5][10]
Limit of Quantification (LOQ)10 ng/mLRat Plasma[3][5][10]
Intra-day Precision (CV)< 8%Rat Plasma[5][10]
Inter-day Precision (CV)< 8%Rat Plasma[5][10]
Accuracy (RE)-6% to 6%Rat Plasma[5][10]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound in Plasma

This protocol is adapted from a method for the quantification of this compound in mouse plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.1 mL of plasma in a glass tube, add 10 µL of n-hexane and 10 µL of an internal standard (IS) solution (e.g., farnesol at 2 µg/mL in n-hexane).[1]

  • Add 200 µL of acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 3 minutes, then centrifuge at 1000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new glass tube.

  • Add 100 µL of n-hexane, vortex for 5 minutes, and centrifuge at 1000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the upper n-hexane layer to a new tube for GC-MS analysis.[1]

2. GC-MS Conditions

  • Gas Chromatograph: Trace GC Ultra or similar.

  • Column: TR-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]

  • Injector Temperature: 220°C.[1]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.[1]

    • Ramp to 220°C at 40°C/min.[1]

    • Hold at 220°C for 2 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Mass Spectrometer: PolarisQ ion trap MS or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Ion Source Temperature: 200°C.[1]

  • Scan Mode: Full scan (m/z 20–300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.[1]

  • Ions for SIM: Monitor characteristic ions for this compound (e.g., m/z 93, 161) and the internal standard.[1]

Protocol 2: LC-MS Quantification of this compound in Plasma

This protocol is based on a method for the pharmacokinetic study of this compound in rat plasma.[5][10]

1. Sample Preparation

  • Detailed sample preparation steps were optimized for extraction efficiency in the cited study but are not fully detailed in the abstract.[5] A general protein precipitation or liquid-liquid extraction protocol would be suitable. For example:

    • To a plasma sample, add a 3-fold volume of a cold organic solvent like acetonitrile containing an internal standard (e.g., diazepam).

    • Vortex to precipitate proteins.

    • Centrifuge to pellet the precipitate.

    • Transfer the supernatant for LC-MS analysis.

2. LC-MS Conditions

  • Liquid Chromatograph: Agilent 1260 HPLC or similar.

  • Column: A reverse-phase C18 column.[5]

  • Mobile Phase: A gradient of water with formic acid and methanol or acetonitrile is commonly used for the separation of sesquiterpenes.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Total Run Time: Approximately 14.5 minutes.[5][10]

  • Mass Spectrometer: AB SCIEX QTRAP® 4500 or similar.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Visualized Workflows and Relationships

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Farnesol) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge1 Vortex & Centrifuge protein_precip->vortex_centrifuge1 supernatant Transfer Supernatant vortex_centrifuge1->supernatant lle Liquid-Liquid Extraction (n-Hexane) supernatant->lle vortex_centrifuge2 Vortex & Centrifuge lle->vortex_centrifuge2 extract Collect n-Hexane Layer vortex_centrifuge2->extract injection GC Injection extract->injection separation Chromatographic Separation (TR-5MS Column) injection->separation ionization Electron Impact (EI) Ionization separation->ionization detection Mass Detection (SIM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: GC-MS workflow for this compound quantification in plasma.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction/ Protein Precipitation add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Detection (MRM Mode) ionization->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: LC-MS workflow for this compound quantification in plasma.

Method_Comparison cluster_gcms GC-MS Method cluster_lcms LC-MS Method This compound This compound Quantification gcms_char Volatile/Semi-Volatile Analytes High Thermal Stability Required This compound->gcms_char lcms_char Wide Range of Analytes (Non-volatile, Thermally Labile) This compound->lcms_char gcms_adv Advantages: - High Sensitivity (LOQ ~3.5 ng/mL) - Rapid Analysis - Less Matrix Effects lcms_adv Advantages: - Broad Applicability - No Derivatization Needed - Convenient and Stable

Caption: Comparison of GC-MS and LC-MS for this compound analysis.

References

Protocols for Nerolidol Extraction from Essential Oils: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has garnered significant interest in the pharmaceutical and research communities due to its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. The effective extraction and isolation of this compound from its natural sources are critical for advancing research into its therapeutic potential and for the development of new drug candidates. This document provides detailed application notes and experimental protocols for the extraction of this compound from essential oils, tailored for researchers, scientists, and professionals in drug development. The protocols described herein cover three primary extraction methodologies: steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Data Presentation: Quantitative Analysis of this compound Extraction

The efficiency of this compound extraction is influenced by the plant source and the extraction method employed. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound content and extraction yields.

Table 1: this compound Content in Essential Oils from Various Plant Sources Extracted by Hydrodistillation/Steam Distillation

Plant SpeciesPlant PartThis compound Content (%)Reference
Piper claussenianumLeavesup to 81.4% (trans-nerolidol)[1]
Baccharis dracunculifoliaLeaves16.8–51.0% (E-nerolidol)[2]
Teucrium polium L.Dried Leaves27.11% (E-nerolidol)
Myrcia floribunda-20.03% (E-nerolidol)
Populus balsamiferaBuds64.0% (E-nerolidol)
Propolis-14.4% (E-nerolidol)

Table 2: Comparison of this compound Extraction Yields by Different Methods

Extraction MethodPlant MaterialKey ParametersThis compound Yield/ContentReference
Steam DistillationRosmarinus officinalis120 min2.0% (v/w) of essential oil[3]
Steam Distillation with CO2 assistRosmarinus officinalis30 min2.8% (v/w) of essential oil[3]
Supercritical CO2 ExtractionFlixweed Seed355 bar, 65 °C, 35 min dynamic, 10 min static, 150 µL methanol0.65% cis-nerolidol in extract[4]
Supercritical CO2 ExtractionLavandula hybrida108.7 bar, 48.5 °C, 120 min static, 24 min dynamic4.768% essential oil yield[5]

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound.[6]

Objective: To extract this compound-containing essential oil from plant material using steam distillation.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and collection vessel/separatory funnel)

  • Heating mantle or hot plate

  • Clamps and stands

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material:

    • Grind the dried plant material to a coarse powder to increase the surface area for efficient extraction. For fresh material, chop it into small pieces.

    • Weigh a suitable amount of the prepared plant material and place it into the biomass flask. Do not fill the flask more than halfway to prevent clogging.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

    • Fill the boiling flask with distilled water to about two-thirds of its volume.

    • Connect the biomass flask to the boiling flask and the condenser.

    • Position the collection vessel or separatory funnel at the outlet of the condenser.

  • Distillation:

    • Begin heating the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils, including this compound, to vaporize.[7]

    • The mixture of steam and essential oil vapor will travel to the condenser.

    • Cool the condenser with a continuous flow of cold water to liquefy the vapor.

    • Collect the distillate, which will be a biphasic mixture of essential oil and water (hydrosol).

  • Separation and Drying:

    • Transfer the collected distillate to a separatory funnel.

    • Allow the layers to separate. The essential oil, being less dense than water, will typically form the upper layer.

    • Carefully drain the lower aqueous layer (hydrosol).

    • Transfer the essential oil layer to a clean, dry flask.

    • Add a small amount of anhydrous sodium sulfate to the essential oil to remove any residual water. Swirl gently.

    • Decant or filter the dried essential oil into a tared glass vial.

  • Yield Calculation:

    • Determine the mass of the extracted essential oil and calculate the yield relative to the initial mass of the plant material.

SteamDistillation_Workflow PlantMaterial Plant Material (Ground/Chopped) BiomassFlask Biomass Flask PlantMaterial->BiomassFlask VaporMixture Steam + Essential Oil Vapor BiomassFlask->VaporMixture BoilingFlask Boiling Flask (Water) Heating Heating BoilingFlask->Heating Steam Steam Heating->Steam Steam->BiomassFlask Condenser Condenser (Cooling Water) VaporMixture->Condenser Distillate Biphasic Distillate (Oil + Hydrosol) Condenser->Distillate SeparatoryFunnel Separatory Funnel Distillate->SeparatoryFunnel EssentialOil Essential Oil Layer SeparatoryFunnel->EssentialOil Hydrosol Aqueous Layer (Hydrosol) SeparatoryFunnel->Hydrosol Drying Drying (Anhydrous Na2SO4) EssentialOil->Drying DriedOil Dried this compound-rich Essential Oil Drying->DriedOil

Figure 1: Experimental workflow for steam distillation of essential oils.
Protocol 2: Solvent Extraction of this compound

Solvent extraction is suitable for plant materials that yield low amounts of essential oil or for compounds that are sensitive to the high temperatures of steam distillation.[8]

Objective: To extract this compound from essential oils or directly from plant material using an organic solvent.

Materials and Equipment:

  • Plant material or crude essential oil

  • Organic solvent (e.g., hexane, ethanol, acetone)

  • Extraction vessel (e.g., beaker, flask)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration system (e.g., filter paper, funnel)

  • Rotary evaporator

  • Separatory funnel

  • 1 M Sodium hydroxide (NaOH) solution (for acid-base extraction from crude oil)

  • 1 M Hydrochloric acid (HCl) solution (for acid-base extraction from crude oil)

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material (if applicable):

    • Dehydrate the plant material by drying in an oven at a low temperature (e.g., 40-50°C) to remove moisture.

    • Grind the dried material to a fine powder.

  • Extraction:

    • Place the powdered plant material or crude essential oil in the extraction vessel.

    • Add the organic solvent in a suitable ratio (e.g., 1:10 solid to solvent ratio).

    • Stir the mixture for a defined period (e.g., 1-2 hours) at room temperature or with gentle heating.

  • Filtration and Concentration:

    • Filter the mixture to separate the solid plant material from the solvent extract.

    • Wash the solid residue with a small amount of fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent. The resulting product is a concrete (from plant material) or a concentrated oil.

  • Acid-Base Extraction (for purification from crude oil):

    • Dissolve the crude essential oil in a nonpolar solvent like diethyl ether in a separatory funnel.

    • Wash the solution with a 1 M NaOH solution to remove any acidic components.

    • Separate the organic layer, which contains the neutral components including this compound.

    • Wash the organic layer with water to remove any residual NaOH.

  • Drying and Final Product:

    • Dry the organic layer with anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent to obtain the purified this compound-rich extract.

SolventExtraction_Workflow PlantMaterial Plant Material (Dried, Ground) ExtractionVessel Extraction Vessel + Organic Solvent PlantMaterial->ExtractionVessel Stirring Stirring ExtractionVessel->Stirring Filtration Filtration Stirring->Filtration SolventExtract Solvent Extract Filtration->SolventExtract Residue Solid Residue Filtration->Residue RotaryEvaporator Rotary Evaporator SolventExtract->RotaryEvaporator ConcentratedExtract Concentrated Extract (this compound-rich) RotaryEvaporator->ConcentratedExtract

Figure 2: General workflow for solvent extraction of this compound.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

SFE, primarily using carbon dioxide (CO2), is a green and efficient technology for extracting bioactive compounds.[9] The solvent properties of supercritical CO2 can be tuned by changing the pressure and temperature, allowing for selective extraction.

Objective: To extract this compound from plant material using supercritical CO2.

Materials and Equipment:

  • Dried and ground plant material

  • Supercritical fluid extractor system (including a CO2 tank, pump, extraction vessel, and collection vessel)

  • Co-solvent (e.g., ethanol, optional)

  • Glass vials for collection

Procedure:

  • Preparation:

    • Ensure the plant material is finely ground to maximize surface area.

    • Load the ground material into the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Set the desired extraction temperature (e.g., 40-60°C) and pressure (e.g., 100-350 bar). These parameters will need to be optimized depending on the plant material and desired selectivity.[4][5]

    • If a co-solvent is used to increase the polarity of the supercritical fluid, set the co-solvent pump to the desired percentage (e.g., 5-10% ethanol).

  • Extraction Process:

    • Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state.

    • The supercritical CO2 flows through the extraction vessel, dissolving the this compound and other soluble compounds from the plant material.

    • The extract-laden supercritical fluid then flows to the collection vessel.

  • Collection:

    • In the collection vessel, the pressure is reduced, causing the CO2 to return to a gaseous state and lose its solvating power.

    • The extracted compounds, including this compound, precipitate out and are collected in the vessel.

    • The CO2 can be recycled back into the system.

  • Post-Extraction:

    • After the extraction is complete, carefully collect the extract from the collection vessel.

    • The extract can be further purified if necessary using techniques like chromatography.

SFE_Workflow CO2_Tank Liquid CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater ExtractionVessel Extraction Vessel (Plant Material) Heater->ExtractionVessel SupercriticalCO2 Supercritical CO2 (with this compound) ExtractionVessel->SupercriticalCO2 PressureReduction Pressure Reduction Valve SupercriticalCO2->PressureReduction CollectionVessel Collection Vessel PressureReduction->CollectionVessel GaseousCO2 Gaseous CO2 (Recycled) CollectionVessel->GaseousCO2 NerolidolExtract This compound-rich Extract CollectionVessel->NerolidolExtract

Figure 3: Simplified workflow for supercritical fluid extraction.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory and Antioxidant Pathways:

This compound has been shown to mitigate inflammation and oxidative stress by targeting key signaling cascades.[10][11] It can inhibit the TLR-4/NF-κB and COX-2/NF-κB inflammatory pathways, reducing the production of pro-inflammatory cytokines.[10] Additionally, this compound can activate the Nrf-2/HO-1 antioxidant response pathway, enhancing the cellular defense against oxidative damage.[10]

Nerolidol_AntiInflammatory_Antioxidant_Pathway This compound This compound TLR4 TLR-4 This compound->TLR4 inhibits COX2 COX-2 This compound->COX2 inhibits Nrf2 Nrf-2 This compound->Nrf2 activates NFkB NF-κB TLR4->NFkB Inflammation Inflammation (Pro-inflammatory Cytokines) NFkB->Inflammation COX2->NFkB HO1 HO-1 Nrf2->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse

Figure 4: this compound's modulation of inflammatory and antioxidant pathways.

Neuroprotective Signaling Pathway:

In the context of neuroprotection, this compound has been reported to modulate the BDNF/TrkB/CREB signaling pathway, which is crucial for neuronal survival and plasticity.[10]

Nerolidol_Neuroprotective_Pathway This compound This compound BDNF BDNF This compound->BDNF modulates TrkB TrkB BDNF->TrkB CREB CREB TrkB->CREB NeuronalHealth Improved Neuronal Health (Survival, Plasticity) CREB->NeuronalHealth

Figure 5: this compound's role in the neuroprotective BDNF/TrkB/CREB pathway.

Anti-Cancer Cell Death Pathway:

Studies on bladder carcinoma cells have revealed that cis-nerolidol can induce cell death through a mechanism involving a cAMP, Ca2+, and MAPK signaling axis, leading to endoplasmic reticulum (ER) stress.[12]

Nerolidol_Anticancer_Pathway This compound cis-Nerolidol cAMP cAMP This compound->cAMP activates Ca2 Ca2+ cAMP->Ca2 MAPK MAPK Ca2->MAPK ER_Stress ER Stress MAPK->ER_Stress CellDeath Tumor Cell Death ER_Stress->CellDeath

Figure 6: this compound-induced cell death pathway in cancer cells.

References

Application Notes and Protocols for In Vitro Evaluation of Nerolidol's Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nerolidol is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including neroli, ginger, and jasmine.[1][2] It has demonstrated a range of pharmacological properties, including antioxidant, antibacterial, and anti-inflammatory activities.[1][3] Emerging research has highlighted this compound's potential as an anticancer agent, showing its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways in various cancer models.[1][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro anticancer efficacy of this compound. The document includes a summary of its activity, detailed experimental protocols for key assays, and visual representations of workflows and molecular pathways.

Summary of this compound's Anticancer Activity

This compound has shown cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. Its efficacy is often dose-dependent, with IC50 (half-maximal inhibitory concentration) values varying by cell type. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][6][7]

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference
Non-Small Cell Lung CancerA54920 µM[8]
Colorectal CancerHCT-11625 µM[7][9][10]
Acute Lymphoblastic LeukemiaMOLT-430 µM[11]
Laryngeal CarcinomaHep 230 µg/mL[12]
Ovarian CancerA2780119 µM[1]

General Experimental Workflow

Evaluating the anticancer potential of this compound typically follows a multi-step in vitro process. The workflow begins with an initial screening for cytotoxicity to determine the effective concentration range. Subsequent assays then elucidate the specific mechanisms through which this compound exerts its effects, such as apoptosis induction, cell cycle disruption, and oxidative stress. Finally, molecular analyses like Western blotting are used to investigate the impact on specific signaling pathways.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Analysis A Cell Culture (e.g., A549, HCT-116, MCF-7) B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V-FITC) C->D E ROS Measurement (DCFH-DA) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Pathway Analysis (Western Blot) D->G E->G F->G

Figure 1: General workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following protocols are generalized methods for key assays used to assess this compound's anticancer activity. Researchers should optimize parameters such as cell density and incubation times for their specific cell lines and experimental conditions.

Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Materials:

  • This compound stock solution (dissolved in DMSO or ethanol)

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)[8]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization buffer (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[8][14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[8]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 5 to 100 µM).[7][9] Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest this compound dose) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 3.2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-labeled Annexin V.[16] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat cells with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 hours) in 6-well plates.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both floating and adherent cells to include the apoptotic population.

  • Washing: Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3.3: Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay quantifies intracellular ROS levels. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8]

Materials:

  • DCFH-DA probe (stock solution in DMSO)

  • Treated and control cells

  • Serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate plates (e.g., 6-well plates or black-walled 96-well plates) and treat with this compound for the desired duration.

  • Probe Loading: After treatment, wash the cells with PBS. Add DCFH-DA diluted in serum-free medium to a final concentration of 10-20 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation ~488 nm, emission ~525 nm). The increase in fluorescence intensity corresponds to higher levels of intracellular ROS.[7]

Protocol 3.4: Cell Cycle Analysis

This method uses a fluorescent DNA-binding dye (like Propidium Iodide) and flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound has been shown to induce cell cycle arrest, often at the G1 phase.[6][18]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Harvesting: Harvest at least 1 x 10⁶ cells after treatment with this compound.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram showing the cell cycle distribution.

Protocol 3.5: Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and other signaling pathways affected by this compound.[3]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors[3]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, p53, Akt, p-Akt, etc.)[3][8]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treating cells with this compound, wash them with cold PBS and lyse them with RIPA buffer.[3] Centrifuge the lysates at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[3]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[3] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]

  • Detection: After further washes, add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Key Signaling Pathways Modulated by this compound

Research indicates that this compound's anticancer effects are mediated through the modulation of several critical signaling pathways. A common mechanism involves the induction of intracellular ROS, which leads to mitochondrial dysfunction and triggers the intrinsic apoptosis pathway.[5][6] Additionally, this compound has been shown to suppress pro-survival pathways such as PI3K/Akt and MAPK/STAT3/NF-κB.[5][8]

G This compound This compound ROS Increased Intracellular ROS This compound->ROS MMP Mitochondrial Membrane Potential (MMP) Loss ROS->MMP DNA_damage DNA Damage ROS->DNA_damage Caspases Caspase-9 / Caspase-3 Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: ROS-mediated intrinsic apoptosis pathway induced by this compound.

G cluster_0 Pro-Survival Pathways This compound This compound PI3K PI3K / Akt This compound->PI3K MAPK MAPK / STAT3 / NF-κB This compound->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation AntiApoptosis Anti-Apoptotic Proteins MAPK->AntiApoptosis Apoptosis Apoptosis Proliferation->Apoptosis AntiApoptosis->Apoptosis

Figure 3: Suppression of PI3K/Akt and MAPK pathways by this compound.

References

Application Notes and Protocols: Nerolidol as a Skin Penetration Enhancer in Transdermal Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has garnered significant attention as a potent and safe penetration enhancer for transdermal drug delivery (TDD). Its amphiphilic nature allows it to effectively interact with and disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption.[1][2] This action facilitates the passage of both hydrophilic and lipophilic drug molecules through the skin, offering a promising strategy to enhance the therapeutic efficacy of topical and transdermal formulations. These application notes provide a comprehensive overview of the use of this compound as a skin penetration enhancer, including its mechanism of action, quantitative enhancement data for various drugs, and detailed experimental protocols for in vitro permeation studies.

Mechanism of Action

This compound enhances skin penetration primarily by reversibly altering the barrier function of the stratum corneum. The proposed mechanisms of action include:

  • Disruption of Intercellular Lipid Lamellae: The stratum corneum's barrier function is largely attributed to its unique intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids. These lipids are arranged in highly ordered lamellar structures. This compound, due to its molecular structure, can insert itself into these lipid bilayers, disrupting their tight packing and increasing their fluidity.[3][4][5] This disruption creates transient pores or channels within the lipid matrix, allowing drug molecules to diffuse more readily through the stratum corneum.

  • Increased Drug Partitioning and Diffusivity: By altering the lipid environment of the stratum corneum, this compound can increase the partitioning of a drug from the formulation into the skin. Furthermore, the increased fluidity of the lipid bilayers enhances the diffusion coefficient of the drug within the stratum corneum.[5]

  • Interaction with Keratin: While the primary mechanism involves lipid disruption, some studies suggest that terpenes like this compound may also interact with intracellular keratin, further contributing to the increased permeability of the stratum corneum.[1]

The following diagram illustrates the proposed mechanism of action of this compound in enhancing transdermal drug delivery.

cluster_0 Stratum Corneum (SC) cluster_1 Mechanism of this compound cluster_2 Deeper Skin Layers Corneocyte1 Corneocyte LipidBilayer Organized Intercellular Lipid Bilayer Corneocyte2 Corneocyte DisruptedLipid Disrupted Lipid Bilayer (Increased Fluidity) This compound This compound This compound->DisruptedLipid Disrupts EnhancedPermeation Enhanced Drug Permeation DisruptedLipid->EnhancedPermeation Facilitates Drug Drug Molecule Drug->DisruptedLipid Partitions into ViableEpidermis Viable Epidermis EnhancedPermeation->ViableEpidermis Dermis Dermis ViableEpidermis->Dermis SystemicCirculation Systemic Circulation Dermis->SystemicCirculation

Caption: Mechanism of this compound as a Skin Penetration Enhancer.

Data Presentation: Quantitative Enhancement Effects of this compound

The following tables summarize the quantitative data on the skin penetration enhancement effect of this compound for various drugs from in vitro studies.

Table 1: Enhancement of Ondansetron Hydrochloride Permeation

This compound Concentration (% w/w)Flux (µg/cm²/h)Enhancement Ratio (ER)
0 (Control)8.1 ± 0.51.0
195.6 ± 2.111.8
2142.8 ± 2.817.6
3175.3 ± 3.121.6
4160.2 ± 2.519.8

Data sourced from a study using rat epidermis.[3]

Table 2: Enhancement of 5-Fluorouracil (5-FU) Permeation

EnhancerPermeability Coefficient (cm/h) x 10⁻⁴Enhancement Ratio (ER)
Control0.15 ± 0.031.0
This compound3.1 ± 0.5>20

Data sourced from a study using human skin.[4]

Table 3: Enhancement of Diclofenac Diethylamine (DDEA) Permeation

FormulationFlux (µg/cm²/min)Permeability Coefficient (cm/s) x 10⁻⁵Enhancement Ratio (ER)
F0 (without this compound)0.2789 ± 0.0131.6801.0
F5 (0.5% w/v this compound)0.3942 ± 0.0092.3701.41

Data sourced from a study using rat skin.[5]

Experimental Protocols

This section provides detailed protocols for conducting in vitro skin permeation studies to evaluate the efficacy of this compound as a penetration enhancer.

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the general procedure for assessing the permeation of a drug through an excised skin membrane.

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., human, porcine, or rat)

  • Drug substance and this compound

  • Vehicle/Solvent for formulation

  • Receptor solution (e.g., phosphate-buffered saline pH 7.4)

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

2. Skin Preparation:

  • Obtain fresh full-thickness skin (e.g., porcine ear skin or rat abdominal skin).

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • For studies focusing on the stratum corneum barrier, the epidermis can be separated from the dermis by heat-stripping (e.g., immersing the skin in water at 60°C for 45-60 seconds) followed by gentle peeling of the epidermal layer.

  • Cut the prepared skin membrane into appropriate sizes to fit the Franz diffusion cells.

3. Franz Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with a pre-warmed (32°C ± 1°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer to ensure continuous mixing of the receptor medium.

  • Allow the skin to equilibrate with the receptor solution for a defined period (e.g., 30-60 minutes).

4. Permeation Study:

  • Prepare the donor formulation containing the drug and this compound at the desired concentration. A control formulation without this compound should also be prepared.

  • Apply a precise amount of the donor formulation onto the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the collected samples for drug concentration using a validated analytical method.

5. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount of drug permeated versus time.

  • Determine the steady-state flux (Jss) from the linear portion of the plot (slope).

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor compartment.

  • Calculate the Enhancement Ratio (ER) as the ratio of the flux or permeability coefficient of the formulation with this compound to that of the control formulation.

The following diagram illustrates the experimental workflow for an in vitro skin permeation study.

cluster_0 Preparation cluster_1 Permeation Experiment cluster_2 Analysis & Data Processing SkinPrep Skin Preparation (e.g., Excision, Dermatomization) FranzCell Franz Diffusion Cell Setup SkinPrep->FranzCell FormulationPrep Formulation Preparation (Drug + this compound) Application Application of Formulation to Donor Compartment FormulationPrep->Application FranzCell->Application Sampling Sampling from Receptor Compartment at Time Intervals Application->Sampling Analysis Drug Quantification (e.g., HPLC) Sampling->Analysis Calculation Calculation of Flux, Permeability Coefficient, ER Analysis->Calculation Results Results Interpretation Calculation->Results

Caption: Workflow for In Vitro Skin Permeation Study.

Protocol 2: Formulation of a Transdermal Patch with this compound

This protocol describes a general method for preparing a matrix-type transdermal patch incorporating this compound.

1. Materials:

  • Drug substance

  • This compound

  • Film-forming polymer (e.g., HPMC, PVP, Eudragit®)

  • Plasticizer (e.g., propylene glycol, dibutyl phthalate)

  • Solvent (e.g., ethanol, methanol, water)

  • Backing membrane

  • Release liner

  • Petri dish or casting surface

2. Formulation Procedure (Solvent Casting Method):

  • Accurately weigh the polymer and dissolve it in a suitable solvent with continuous stirring until a clear solution is formed.

  • In a separate container, dissolve the drug and this compound in a small amount of the same solvent.

  • Add the drug-nerolidol solution to the polymer solution and mix thoroughly.

  • Incorporate the plasticizer into the mixture and stir until a homogenous solution is obtained.

  • Pour the resulting solution into a petri dish or onto a casting surface lined with a backing membrane.

  • Allow the solvent to evaporate at a controlled temperature and humidity until a dry, flexible film is formed.

  • Once dried, cover the patch with a release liner and cut it into the desired size and shape.

3. Characterization of the Transdermal Patch:

  • Physical Appearance: Visual inspection for clarity, color, and homogeneity.

  • Thickness and Weight Uniformity: Measure the thickness at different points using a micrometer and weigh individual patches.

  • Folding Endurance: Repeatedly fold the patch at the same place until it breaks to assess its flexibility.

  • Drug Content Uniformity: Dissolve a known area of the patch in a suitable solvent and analyze for drug content.

  • In Vitro Drug Release and Skin Permeation: Conduct studies as described in Protocol 1.

The logical relationship for formulating a transdermal patch is depicted in the diagram below.

cluster_0 Components cluster_1 Formulation Process cluster_2 Final Product Drug Drug DissolveDrug Dissolve Drug & this compound Drug->DissolveDrug This compound This compound (Enhancer) This compound->DissolveDrug Polymer Polymer (Matrix Former) DissolvePolymer Dissolve Polymer in Solvent Polymer->DissolvePolymer Plasticizer Plasticizer AddPlasticizer Add Plasticizer Plasticizer->AddPlasticizer Solvent Solvent Solvent->DissolvePolymer Solvent->DissolveDrug Mix Mix Solutions DissolvePolymer->Mix DissolveDrug->Mix Mix->AddPlasticizer Cast Cast onto Backing Membrane AddPlasticizer->Cast Dry Dry to Form Patch Cast->Dry Patch Transdermal Patch Dry->Patch

Caption: Logical Flow for Transdermal Patch Formulation.

Conclusion

This compound stands out as a promising natural penetration enhancer for transdermal drug delivery. Its ability to disrupt the stratum corneum's lipid barrier leads to a significant increase in the permeation of a wide range of therapeutic agents. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore and harness the potential of this compound in creating more effective and patient-compliant transdermal therapies. Further research should focus on optimizing formulations for specific drugs and conducting in vivo studies to validate the in vitro findings.

References

Application of Nerolidol in the Development of Novel Anti-Parasitic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has garnered significant attention for its broad-spectrum pharmacological activities, including its potential as an anti-parasitic agent.[1][2] This compound is approved by the U.S. Food and Drug Administration (FDA) as a food-flavoring agent, highlighting its favorable safety profile.[3][4] Research has demonstrated the efficacy of this compound against a range of parasites, including protozoa and helminths, making it a promising lead compound for the development of new anti-parasitic drugs. These notes provide an overview of the anti-parasitic applications of this compound, along with detailed protocols for its evaluation.

Anti-Parasitic Spectrum of this compound

This compound has shown significant activity against several parasites of medical and veterinary importance:

  • Schistosoma mansoni : this compound has demonstrated both in vitro and in vivo activity against this trematode worm, a causative agent of schistosomiasis.[3][5][4] It induces mortality in adult worms and causes significant damage to their tegument.[3][5]

  • Leishmania spp. : This compound is effective against various Leishmania species, the protozoan parasites responsible for leishmaniasis.[6][7][8] Its mechanism of action involves the inhibition of the isoprenoid biosynthesis pathway, which is crucial for the parasite's survival.[7][8]

  • Trypanosoma cruzi : The causative agent of Chagas disease, T. cruzi, is also susceptible to this compound.

  • Plasmodium falciparum : this compound exhibits antimalarial properties by interfering with the isoprenoid biosynthesis in P. falciparum.[9]

  • Babesia spp. : This intraerythrocytic protozoan parasite is inhibited by this compound, likely through the same mechanism of isoprenoid pathway disruption.[10]

Data Presentation: Efficacy of this compound

The anti-parasitic activity of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-Parasitic Activity of this compound
Parasite SpeciesAssay TypeKey FindingsConcentration/IC50Reference
Schistosoma mansoniAdult worm mortalityReduced motor activity and death of male and female worms31.2 µM and 62.5 µM, respectively[5][11][12]
100% mortality of adult parasites after 24h31 µM[3]
Leishmania amazonensisPromastigote growth inhibition50% inhibitory concentration85 µM[7][8]
Amastigote growth inhibition50% inhibitory concentration67 µM[7][8]
Infected macrophage treatment95% reduction in infection rates100 µM[7][8]
Leishmania braziliensisPromastigote growth inhibition50% inhibitory concentration74 µM[7][8]
IC50 after 24h74.3 µg/mL[13][14]
Leishmania chagasiPromastigote growth inhibition50% inhibitory concentration75 µM[7][8]
Babesia bovisIn vitro growth inhibition50% inhibitory concentration21 µM[6][10]
Babesia bigeminaIn vitro growth inhibition50% inhibitory concentration29.6 µM[6][10]
Babesia ovataIn vitro growth inhibition50% inhibitory concentration26.9 µM[6][10]
Babesia caballiIn vitro growth inhibition50% inhibitory concentration23.1 µM[6][10]
Trypanosoma brucei bruceiBloodstream form inhibition50% inhibitory concentration1.7 µg/mL[1]
Table 2: In Vivo Anti-Parasitic Activity of this compound
Parasite SpeciesAnimal ModelThis compound DosageRouteKey FindingsReference
Schistosoma mansoniMouse100, 200, 400 mg/kg (single dose)OralReduction in worm burden and egg production.[3][4] 400 mg/kg dose led to a 70.06% reduction in total worm burden and an 84.6% reduction in immature eggs.[3][4][3][4]
Leishmania amazonensisBALB/c mouse100 mg/kg/day for 12 daysIntraperitonealSignificant reduction in lesion size.[7][8]
5% or 10% ointment for 4 weeksTopicalSignificant reduction in lesion size.[7][8]
Plasmodium bergheiMouse1000 mg/kg (two doses)Oral>99% inhibition of parasitemia until day 14.[9]
1000 mg/kg (two doses)Inhalation>80% inhibition of parasitemia until day 14.[9]
Babesia microtiMouse10 and 100 mg/kgNot specifiedSignificant inhibition of parasite growth, though overall inhibition was low.[10]

Experimental Protocols

Protocol 1: In Vitro Susceptibility of Schistosoma mansoni Adult Worms to this compound

Objective: To determine the effect of this compound on the viability and motor activity of adult S. mansoni worms.

Materials:

  • Racemic mixture of cis- and trans-nerolidol

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • 24-well culture plates

  • Adult S. mansoni worms

  • Inverted microscope

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 15.6 µM to 250 µM. Ensure the final DMSO concentration does not exceed 0.5%.

  • Wash adult worm pairs in RPMI 1640 medium.

  • Place one worm pair per well in a 24-well plate containing 2 mL of the respective this compound dilutions.

  • Include a negative control (medium with 0.5% DMSO) and a positive control (e.g., 3 µM Praziquantel).

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Observe the worms under an inverted microscope at 24, 48, 72, 96, and 120 hours post-incubation.

  • Assess worm viability based on motor activity and morphological changes. Worms are considered dead if they show no movement for 2 minutes.

  • Record the percentage of mortality at each time point and concentration.

Protocol 2: In Vitro Anti-Leishmanial Activity Assay (Promastigote Growth Inhibition)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Materials:

  • This compound

  • DMSO

  • Leishmania species (e.g., L. amazonensis, L. braziliensis) promastigotes in logarithmic growth phase

  • Schneider's Drosophila Medium supplemented with 10% fetal bovine serum

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in the culture medium in a 96-well plate.

  • Adjust the concentration of promastigotes to 1 x 10^6 cells/mL in fresh medium.

  • Add 100 µL of the parasite suspension to each well containing 100 µL of the this compound dilutions.

  • Include a negative control (parasites in medium with DMSO) and a positive control (a standard anti-leishmanial drug).

  • Incubate the plates at 25°C for 72 hours.

  • Determine the parasite viability by adding a resazurin-based solution and measuring the fluorescence or by direct counting using a hemocytometer.

  • Calculate the IC50 value by non-linear regression analysis of the dose-response curve.

Protocol 3: In Vivo Anti-Schistosomal Activity in a Murine Model

Objective: To evaluate the efficacy of this compound in reducing worm burden and egg production in mice infected with S. mansoni.

Materials:

  • This compound

  • Tween 80 and Cremophor EL (for vehicle)

  • Female BALB/c mice

  • S. mansoni cercariae

  • Oral gavage needles

  • Dissection tools

  • Microscope slides and coverslips

  • Potassium hydroxide solution

Procedure:

  • Infect mice with approximately 80 S. mansoni cercariae via subcutaneous injection.

  • At 49 days post-infection, treat the mice with a single oral dose of this compound (e.g., 100, 200, or 400 mg/kg) suspended in a suitable vehicle (e.g., Tween 80/Cremophor EL in water).

  • Include an infected, untreated control group and a group treated with Praziquantel as a positive control.

  • At 14 days post-treatment, euthanize the mice.

  • Perfuse the hepatic portal system and mesenteric veins to recover adult worms. Count the number of male, female, and coupled worms.

  • Collect the liver and intestine to determine the number of eggs per gram of tissue.

  • For egg counting, digest a known weight of tissue in a potassium hydroxide solution and count the eggs under a microscope.

  • Calculate the percentage reduction in worm burden and egg count relative to the untreated control group.

Visualizations

Proposed Mechanism of Action of this compound in Leishmania

G cluster_pathway Isoprenoid Biosynthesis Pathway cluster_effects Downstream Effects Acetate Acetate MVA Mevalonic Acid Acetate->MVA FPP Farnesyl Pyrophosphate MVA->FPP Dolichol Dolichol FPP->Dolichol Ergosterol Ergosterol FPP->Ergosterol Ubiquinone Ubiquinone FPP->Ubiquinone Reduced_Glycosylation Reduced Protein Glycosylation Dolichol->Reduced_Glycosylation Altered_Membrane Altered Membrane Fluidity Ergosterol->Altered_Membrane Impaired_Respiration Impaired Electron Transport Chain Ubiquinone->Impaired_Respiration This compound This compound Block This compound->Block Block->MVA Early Step Inhibition Inhibition Parasite_Death Parasite Death Reduced_Glycosylation->Parasite_Death Altered_Membrane->Parasite_Death Impaired_Respiration->Parasite_Death G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies A Parasite Culture B This compound Treatment (Dose-Response) A->B C Viability/Growth Inhibition Assay B->C D IC50 Determination C->D I Microscopy (SEM, TEM) C->I J Biochemical Assays (e.g., Enzyme Inhibition) C->J K Flow Cytometry (Cell Death Analysis) C->K E Animal Model of Infection D->E Lead for In Vivo F This compound Administration (Dose, Route) E->F G Assessment of Parasite Burden F->G H Toxicity Evaluation F->H G This compound This compound (Natural Product) Broad_Spectrum Broad-Spectrum Anti-Parasitic Activity This compound->Broad_Spectrum Favorable_Safety Favorable Safety Profile (FDA Approved Food Additive) This compound->Favorable_Safety Known_MOA Identified Mechanism of Action Broad_Spectrum->Known_MOA Lead_Compound Promising Lead Compound for Drug Development Broad_Spectrum->Lead_Compound Favorable_Safety->Lead_Compound Known_MOA->Lead_Compound

References

Application Notes and Protocols: Formulation of Nerolidol-Loaded Nanoliposomes for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerolidol, a naturally occurring sesquiterpene alcohol found in many plants, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. However, its therapeutic potential is often limited by its poor water solubility and low bioavailability. Encapsulation of this compound into nanoliposomes presents a promising strategy to overcome these limitations. Nanoliposomes are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, enhancing their stability, solubility, and bioavailability.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded nanoliposomes.

Data Presentation

Physicochemical Characterization of this compound-Loaded Nanocarriers

The following table summarizes the key physicochemical parameters of this compound-loaded nanocarriers from various studies. This data is crucial for comparing different formulations and optimizing for desired characteristics.

Formulation IDNanocarrier TypeThis compound ConcentrationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
NR-LNP-1Solid Lipid NanoparticlesNot Specified159 ± 4.890.32 ± 0.01-10 ± 1.9771.3 ± 6.11[3]
LN-1Nanoliposomes1% of total massNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Note: Data for this compound-loaded nanoliposomes is limited in the reviewed literature. The data for solid lipid nanoparticles (SLNs) is included to provide a reference for this compound encapsulation in a lipid-based nanosystem.

In Vitro Cytotoxicity of this compound and Nanoliposome Formulations

The table below presents the in vitro cytotoxicity of free this compound (NER), this compound-loaded nanoliposomes (LN), and unloaded nanoliposomes (UN) on Madin-Darby Bovine Kidney (MDBK) and Porcine Intestinal Epithelial (IPEC-J2) cell lines.

FormulationConcentration (µg/mL)MDBK Cell Survival (%)IPEC-J2 Cell Survival (%)Reference
Free this compound (NER)All tested dosesHighly cytotoxicHighly cytotoxic[1]
Loaded Nanoliposomes (LN)≤ 1250≥ 80More sensitive[1]
Loaded Nanoliposomes (LN)≤ 625> 90~100[1]
Unloaded Nanoliposomes (UN)≤ 1250≥ 80More sensitive[1]
Unloaded Nanoliposomes (UN)≤ 625> 90~100[1]
Pharmacokinetic Parameters of Free this compound

Understanding the pharmacokinetics of free this compound is essential for evaluating the bioavailability enhancement provided by nanoliposomal encapsulation.

Administration RouteDoseCmax (µg/mL)Tmax (h)Reference
Oral (Mice)1000 mg/kg0.27 (at 0.5h), 0.35 (at 6h)0.5 and 6[4]
Intraperitoneal (Rats)25 mg/kg8.300.33[4]
Expected Improvement in Bioavailability: A Case Study with a Lipophilic Drug
FormulationCmax (ng/mL)Tmax (h)AUC0–24 (ng·h/mL)Relative Bioavailability (%)Fold IncreaseReference
Free tHGA5.40.2517.69.1-
Liposomal tHGA14.50.2540.721.02.3

This data suggests that encapsulating a lipophilic compound like this compound in nanoliposomes could lead to a significant increase in its oral bioavailability.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoliposomes by Thin-Film Hydration Method

This protocol describes a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form nanoliposomes.

Materials:

  • L-α-Phosphatidylcholine (from soybean or egg)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Sonicator (probe or bath) or Extruder

  • Vacuum pump

Procedure:

  • Lipid Film Formation:

    • Dissolve L-α-phosphatidylcholine and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Add this compound to the lipid solution. The amount of this compound can be varied to achieve the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (Tc). This will form a thin, uniform lipid film on the inner wall of the flask.

    • Continue to rotate the flask under vacuum for at least 1-2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should also be above the Tc of the lipids.

    • Agitate the flask by hand or on a mechanical shaker until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Nanoliposome Formation):

    • To obtain unilamellar vesicles of a defined size (nanoliposomes), the MLV suspension must be downsized.

    • Sonication: Sonicate the MLV suspension using a probe sonicator on ice to prevent overheating and lipid degradation. The duration and power of sonication will influence the final particle size.

    • Extrusion: Alternatively, subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder. This method provides better control over the size distribution.

  • Purification:

    • To remove unencapsulated this compound, the nanoliposome suspension can be purified by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.

Protocol 2: Characterization of this compound-Loaded Nanoliposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoliposome suspension with deionized water or PBS to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at a constant temperature (e.g., 25°C).

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Technique: Ultracentrifugation followed by a suitable analytical method for this compound quantification (e.g., High-Performance Liquid Chromatography - HPLC or UV-Vis Spectroscopy).

  • Procedure:

    • Separate the unencapsulated this compound from the nanoliposomes by ultracentrifugation.

    • Carefully collect the supernatant containing the free drug.

    • Disrupt the nanoliposome pellet using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound.

    • Quantify the amount of this compound in the supernatant (free drug) and in the disrupted pellet (encapsulated drug) using a validated analytical method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Total this compound - Free this compound) / Total this compound x 100

      • DL (%) = (Weight of Encapsulated this compound) / (Weight of Lipids + Weight of Encapsulated this compound) x 100

3. Morphological Characterization:

  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the diluted nanoliposome suspension onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Remove the excess sample with filter paper.

    • (Optional) Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.

    • Allow the grid to air dry completely.

    • Observe the morphology and size of the nanoliposomes under a transmission electron microscope.

Mandatory Visualizations

Experimental Workflow for Nanoliposome Formulation and Characterization

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro/In Vivo Evaluation lipid_mixing Lipid & this compound Mixing in Organic Solvent film_formation Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Purification size_reduction->purification dls Particle Size, PDI, Zeta Potential (DLS) purification->dls tem Morphology (TEM) purification->tem ee_dl Encapsulation Efficiency & Drug Loading purification->ee_dl in_vitro_release In Vitro Release Study purification->in_vitro_release cell_studies Cell Viability/Uptake purification->cell_studies in_vivo_pk In Vivo Pharmacokinetics (Bioavailability) purification->in_vivo_pk

Caption: Workflow for the formulation and characterization of this compound-loaded nanoliposomes.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is crucial for elucidating its mechanism of action.

signaling_pathways cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammation) cluster_pi3k_akt PI3K/AKT Pathway (Cell Survival) This compound This compound nrf2 Nrf2 This compound->nrf2 activates ikk IKK This compound->ikk inhibits pi3k PI3K This compound->pi3k inhibits keap1 Keap1 ikb IκBα are ARE (Antioxidant Response Element) nrf2->are antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes ikk->ikb phosphorylates & degrades nfkb NF-κB proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) nfkb->proinflammatory_genes akt AKT pi3k->akt cell_survival Cell Survival akt->cell_survival

Caption: Key signaling pathways modulated by this compound.

References

Application Notes and Protocols for In Vivo Studies of Nerolidol's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo experimental models for investigating the anti-inflammatory properties of nerolidol, a naturally occurring sesquiterpene alcohol found in various essential oils.[1][2][3] The following sections detail the methodologies for key experiments, present quantitative data in a structured format for comparative analysis, and visualize the molecular pathways involved.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and reproducible method for studying intestinal inflammation, mimicking aspects of human inflammatory bowel disease (IBD).[1][2] this compound has been shown to ameliorate colonic inflammation in this model through its antioxidant and anti-inflammatory activities.[1][2]

Experimental Protocol

Animals: Male C57BL/6J mice are typically used.[1][2]

Induction of Colitis:

  • Administer 3% (w/v) DSS in the drinking water for 7 consecutive days.[1][2]

  • Monitor the animals daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI).

This compound Treatment:

  • This compound is administered orally by gavage at doses of 50, 100, and 150 mg/kg body weight per day.[1][2]

  • Treatment with this compound is typically initiated concurrently with DSS administration and continues for the 7-day duration of the study.[1][2]

  • A positive control group treated with sulfasalazine, an established drug for IBD, can be included.[1]

Outcome Measures:

  • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and rectal bleeding.

  • Colon Length: Measured as an indicator of inflammation; a shorter colon is indicative of more severe inflammation.[1]

  • Histological Analysis: Colon tissue is collected for histological examination to assess the degree of inflammation, tissue damage, and immune cell infiltration.

  • Biochemical Analysis:

    • Myeloperoxidase (MPO) activity: A marker of neutrophil infiltration in the colon tissue.[1]

    • Pro-inflammatory cytokines and chemokines: Levels of TNF-α, IL-1β, IL-6, CXCL2, and CCL2 are measured in the colon tissue at both the protein and mRNA levels.[1][2]

    • Inflammatory enzymes: Expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is determined.[1][2]

    • Oxidative stress markers: The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) is measured.[1][2]

Data Presentation

Table 1: Effects of this compound on DSS-Induced Colitis in Mice

ParameterControlDSSDSS + this compound (50 mg/kg)DSS + this compound (100 mg/kg)DSS + this compound (150 mg/kg)
Disease Activity Index (DAI) 0IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Colon Length (cm) NormalSignificantly ShortenedNo Significant EffectSignificantly Prevented ShorteningSignificantly Prevented Shortening
MPO Activity (U/g tissue) BaselineSignificantly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
TNF-α (pg/mg protein) BaselineSignificantly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
IL-1β (pg/mg protein) BaselineSignificantly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
IL-6 (pg/mg protein) BaselineSignificantly IncreasedSignificantly ReducedSignificantly ReducedSignificantly Reduced
COX-2 Expression LowSignificantly IncreasedSignificantly InhibitedSignificantly InhibitedSignificantly Inhibited
iNOS Expression LowSignificantly IncreasedSignificantly InhibitedSignificantly InhibitedSignificantly Inhibited
SOD Activity (U/mg protein) BaselineSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
CAT Activity (U/mg protein) BaselineSignificantly DecreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased

Data summarized from[1][2]

Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation used for the evaluation of anti-inflammatory drugs.[4][5] Carrageenan injection induces a biphasic inflammatory response characterized by the release of histamine, serotonin, and bradykinin in the early phase, followed by the production of prostaglandins and the infiltration of neutrophils in the late phase.[6] this compound has demonstrated significant anti-inflammatory effects in this model.[7]

Experimental Protocol

Animals: Male Swiss mice are commonly used.[7]

Induction of Paw Edema:

  • Inject 1% carrageenan solution (typically 0.1 mL) into the sub-plantar tissue of the right hind paw.[4][5]

  • The contralateral paw can be injected with saline to serve as a control.[4]

  • Measure the paw volume or thickness at specified time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

This compound Treatment:

  • Administer this compound orally at doses of 200, 300, and 400 mg/kg.[7]

  • Treatment is typically given 30 to 60 minutes before the carrageenan injection.[4]

Outcome Measures:

  • Paw Edema: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.

  • Myeloperoxidase (MPO) Activity: Can be measured in the paw tissue to quantify neutrophil infiltration.

  • Cytokine Levels: Levels of pro-inflammatory cytokines like TNF-α and IL-1β can be measured in the paw tissue or peritoneal lavage fluid in a related peritonitis model.[7]

Data Presentation

Table 2: Effects of this compound on Carrageenan-Induced Paw Edema in Mice

TreatmentPaw Edema Inhibition (%)TNF-α Levels (in peritoneal lavage)IL-1β Production (in LPS-stimulated macrophages)
This compound (200 mg/kg) Significant Reduction--
This compound (300 mg/kg) Significant Reduction--
This compound (400 mg/kg) Significant ReductionSignificantly DecreasedSignificantly Reduced

Data summarized from[7]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to create a model of acute lung injury characterized by neutrophil infiltration, edema, and the release of pro-inflammatory mediators.[8] this compound has shown protective effects in this model by inhibiting inflammatory pathways and modulating antioxidant enzymes.[9][10]

Experimental Protocol

Animals: Male ICR mice are a suitable model.[9][11]

Induction of ALI:

  • Administer LPS intratracheally or intranasally to induce lung inflammation.[8]

This compound Treatment:

  • Pre-treatment with this compound is given, for example, at doses of 10, 30, and 100 µmol/kg.[12]

  • A control group may receive a vehicle, and a positive control group may be treated with a corticosteroid like dexamethasone.[12]

Outcome Measures:

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Total and differential cell counts (especially neutrophils).[9]

    • Protein concentration as a measure of vascular permeability.

    • Levels of pro-inflammatory cytokines (TNF-α, IL-6) and chemokines.

  • Lung Histopathology: Lungs are examined for edema, alveolar wall thickening, and inflammatory cell infiltration.[12]

  • Lung Wet-to-Dry Weight Ratio: To quantify pulmonary edema.

  • Biochemical Analysis of Lung Tissue:

    • MPO activity.

    • Expression of iNOS and COX-2.[9][11]

    • Activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase).[10]

    • Phosphorylation status of signaling proteins like NF-κB, p38 MAPK, and JNK.[9]

Data Presentation

Table 3: Effects of this compound on LPS-Induced Acute Lung Injury in Mice

ParameterLPSLPS + this compound (low dose)LPS + this compound (mid dose)LPS + this compound (high dose)
Total Cells in BALF Significantly IncreasedSignificantly InhibitedSignificantly InhibitedSignificantly Inhibited
Neutrophils in BALF Significantly IncreasedSignificantly InhibitedSignificantly InhibitedSignificantly Inhibited
iNOS Expression in Lung Significantly IncreasedDose-dependent InhibitionDose-dependent InhibitionDose-dependent Inhibition
COX-2 Expression in Lung Significantly IncreasedDose-dependent InhibitionDose-dependent InhibitionDose-dependent Inhibition
Phospho-NF-κB p65 IncreasedInhibitedInhibitedInhibited
Phospho-p38 MAPK IncreasedInhibitedInhibitedInhibited
Phospho-JNK IncreasedInhibitedInhibitedInhibited
SOD Activity DecreasedPrevented DecreasePrevented DecreasePrevented Decrease
Catalase Activity DecreasedPrevented DecreasePrevented DecreasePrevented Decrease

Data summarized from[9][10][11]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory effects of this compound on the NF-κB and MAPK pathways and its activating effect on the Nrf2 antioxidant pathway.

experimental_workflow DSS DSS in drinking water (Colitis) This compound This compound (Oral Gavage) Vehicle Vehicle Control Carrageenan Carrageenan injection (Paw Edema) LPS LPS administration (Lung Injury) Clinical Clinical Signs (DAI, Paw Volume) This compound->Clinical Histo Histopathology This compound->Histo Biochem Biochemical Analysis (Cytokines, Enzymes) This compound->Biochem Vehicle->Clinical Vehicle->Histo Vehicle->Biochem

Caption: General experimental workflow for in vivo studies.

NFkB_MAPK_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimuli (e.g., LPS, DSS) p38 p38 MAPK LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK IKK IKK LPS->IKK NFkB_nuc NF-κB (nucleus) p38->NFkB_nuc JNK->NFkB_nuc ERK->NFkB_nuc IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB IkB->NFkB inhibits NFkB->NFkB_nuc translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_nuc->Cytokines activates transcription This compound This compound This compound->p38 This compound->JNK This compound->ERK This compound->IKK

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Nrf2_pathway cluster_nrf2 Nrf2 Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to AntioxidantEnzymes Antioxidant Genes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes activates transcription This compound This compound This compound->Keap1 inhibits This compound->Nrf2 promotes nuclear translocation

Caption: this compound's activation of the Nrf2 antioxidant pathway.

References

Synthesis of Bioactive Nerolidol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive derivatives of nerolidol, a naturally occurring sesquiterpene alcohol. This document includes detailed experimental protocols, quantitative bioactivity data, and visual representations of synthetic pathways and associated signaling mechanisms.

Introduction

This compound, a sesquiterpene alcohol found in many plants, is a promising scaffold for the development of new therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Chemical modification of this compound's tertiary alcohol group can lead to the generation of novel derivatives with enhanced potency and specificity. This document outlines the synthesis of ether and ester derivatives of this compound and summarizes their reported biological activities.

Data Presentation

The following tables summarize the quantitative antimicrobial and anticancer activities of this compound and its synthesized derivatives.

Table 1: Antimicrobial Activity of this compound and its Ether Derivatives (MIC in mg/mL) [4]

Compound/MicroorganismBacillus cereus ATCC 11778Escherichia coli ATCC 8739Pseudomonas aeruginosa clinical isolateStaphylococcus aureus ATCC 6538
trans-Nerolidol 0.10.20.40.1
O-Methyl-nerolidol >1.0>1.0>1.0>1.0
O-Ethyl-nerolidol >1.0>1.0>1.0>1.0

Table 2: Anticancer Activity of this compound and its Acetate Derivative (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
This compound MOLT-4 (Acute Lymphoblastic Leukemia)30[5]
This compound A549 (Non-small cell lung cancer)~22.5 (estimated from data)[6]
Nerolidyl Acetate Data Not Available--

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activity are provided below.

Synthesis of O-Alkyl-Nerolidol Derivatives (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of O-methyl-nerolidol and O-ethyl-nerolidol via the Williamson ether synthesis.[7][8]

Materials:

  • trans-Nerolidol

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (for O-methyl-nerolidol) or Ethyl iodide (for O-ethyl-nerolidol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of trans-nerolidol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add the corresponding alkyl iodide (methyl iodide or ethyl iodide, 1.5 eq) dropwise.

  • Let the reaction mixture stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure O-alkyl-nerolidol derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Synthesis of Nerolidyl Acetate (Esterification)

This protocol describes a general method for the synthesis of nerolidyl acetate.

Materials:

  • trans-Nerolidol

  • Acetic anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve trans-nerolidol (1.0 eq) in pyridine in a round-bottom flask.

  • Add acetic anhydride (1.5 eq) and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

  • Characterize the final product by NMR and Mass Spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the methodology described by Krist et al., 2015.[4]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell line (e.g., A549, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the this compound derivatives in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the synthetic workflows and a key signaling pathway influenced by this compound and its derivatives.

Synthesis_of_Nerolidol_Ethers This compound This compound alkoxide This compound Alkoxide This compound->alkoxide Deprotonation ether O-Alkyl-Nerolidol (O-Methyl or O-Ethyl) alkoxide->ether SN2 Reaction reagent1 NaH in DMF reagent1->this compound reagent2 Alkyl Iodide (CH3I or CH3CH2I) reagent2->alkoxide

Caption: Williamson Ether Synthesis of this compound Derivatives.

Synthesis_of_Nerolidyl_Acetate This compound This compound acetate Nerolidyl Acetate This compound->acetate Esterification reagents Acetic Anhydride, Pyridine, DMAP reagents->this compound

Caption: Esterification of this compound to Nerolidyl Acetate.

MAPK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Modulation This compound This compound This compound->ERK Inhibition Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor

Caption: this compound's Influence on the MAPK Signaling Pathway.

References

Application of nerolidol as a flavoring agent in the food industry.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Nerolidol as a Flavoring Agent

Introduction

This compound, also known as peruviol, is a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, including jasmine, lavender, tea tree, ginger, and lemongrass.[1][2][3] It exists in two geometric isomers, cis- and trans-nerolidol.[4][5] Recognized for its distinct aroma and flavor profile, this compound is widely utilized in the food and fragrance industries.[1] The U.S. Food and Drug Administration (FDA) has approved this compound as a safe food flavoring agent, contributing to its widespread application.[5][6][7] Globally, the annual usage of this compound is estimated to be between 10 and 100 metric tonnes.[5]

Flavor and Aroma Profile

This compound possesses a subtle yet complex flavor and aroma profile, making it a versatile ingredient in flavor formulations. It is not typically overpowering, allowing it to blend well and add depth to other flavor notes.[8][9]

  • Aroma: The scent is primarily described as a delicate combination of floral (lily, rose), woody (fresh bark), and green notes.[2][8][9] It also carries nuances of citrus, apple, and melon.[2][4]

  • Flavor: In terms of taste, this compound imparts a mildly sweet and floral character with woody, green, and fruity undertones.[1][2]

Regulatory Status and Safety

This compound is recognized as a safe flavoring substance by major regulatory bodies.

  • United States: Approved by the U.S. Food and Drug Administration (FDA) for use as a food flavoring agent.[7][10]

  • Europe: Evaluated by the European Food Safety Authority (EFSA) for use in various food categories.[11]

While generally regarded as safe for consumption as a flavoring agent, it is noted that this compound may cause skin sensitization in predisposed individuals through direct contact.[12] Standard safety precautions, such as wearing gloves and eye protection, should be followed when handling the concentrated substance.[12]

Applications in the Food Industry

This compound's unique profile allows it to be used as a flavor enhancer in a wide variety of food and beverage products.[5][13] Its floral and woody character can round out fruit flavors, add complexity to beverages, and provide a fresh note in confectionery.[9] It is commonly used in products like chewing gum and lozenges.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₁₅H₂₆O [2][13]
Molecular Weight 222.37 g/mol [13]
CAS Number 7212-44-4 [2][13]
Appearance Colorless to pale yellow liquid [13]
Odor Floral, woody, slightly citrus-like [2][13]
Boiling Point ~276°C (529°F) [13]
Flash Point ~96°C (204.8°F) [2]

| Solubility | Insoluble in water; soluble in alcohol and oils |[13] |

Table 2: Recommended Usage Levels of this compound in Food and Beverages Note: The dose rates from Perfumer & Flavorist are suggested levels for use in flavors intended to be dosed at 0.05% in the final product.

Food/Beverage Category Average Usage (mg/kg or ppm) Maximum Usage (mg/kg or ppm) Reference(s)
Non-alcoholic Beverages 2.0 5.0 [11]
Alcoholic Beverages 30.0 100.0 [11]
Confectionery 200.0 500.0 [11]
Bakery Wares 2.0 6.0 [11]
Dairy Products 2.0 8.0 [11]
Edible Ices 2.0 8.0 [11]
Ready-to-eat Savories 2.0 10.0 [11]
Blackberry Flavors ~50 - [9]
Blackcurrant Flavors ~80 - [9]
Blueberry Flavors ~200 - [9]
Raspberry Flavors ~20 - [9]

| Strawberry Flavors | ~100 | - |[9] |

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix (Quantitative Descriptive Analysis)

Objective: To characterize the sensory profile and quantify the flavor attributes of this compound in a model beverage system.

Materials:

  • This compound (food grade)

  • Model beverage base (e.g., 5% sucrose solution in spring water)

  • Control sample (beverage base without this compound)

  • Test samples (beverage base with varying concentrations of this compound, e.g., 1, 3, 5 ppm)

  • ISO standard wine tasting glasses

  • Unsalted crackers and spring water for palate cleansing

  • Sensory evaluation software or ballots

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity and ability to describe flavors.

    • Conduct training sessions to familiarize panelists with the flavor profile of this compound. Develop a consensus vocabulary (lexicon) for key aroma and flavor attributes (e.g., "woody," "floral," "citrus peel," "green," "sweet").

    • Train panelists to use a 15-point intensity scale for rating each attribute.

  • Sample Preparation:

    • Prepare a stock solution of this compound in food-grade ethanol.

    • Prepare test samples by spiking the model beverage base with the this compound stock solution to achieve the target concentrations.

    • Prepare a control sample containing only the beverage base and an equivalent amount of ethanol used for the highest this compound concentration to account for any potential solvent effects.

    • Code all samples with three-digit random numbers.

  • Evaluation Procedure:

    • Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths under controlled lighting and temperature.

    • Present the samples to panelists in a randomized and balanced order.

    • Instruct panelists to first evaluate the aroma of the sample, then taste it, holding it in their mouth for 5-10 seconds before expectorating.

    • Panelists will rate the intensity of each attribute from the agreed-upon lexicon on their ballot.

    • Ensure panelists cleanse their palate with water and crackers between samples.

  • Data Analysis:

    • Collect the data from all panelists.

    • Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in attribute ratings between the samples.

    • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to identify which sample concentrations differ.

    • Visualize the results using a spider web plot to compare the sensory profiles of the different concentrations.

Protocol 2: Accelerated Stability Testing of this compound in a Food Matrix

Objective: To assess the stability of this compound in a food product under accelerated storage conditions.

Materials:

  • Food product matrix (e.g., a clear hard candy or a UHT-processed beverage)

  • This compound (food grade)

  • Environmental chambers with controlled temperature and light

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Solid Phase Microextraction (SPME) fibers for volatile extraction

  • Analytical standards and solvents

Methodology:

  • Sample Preparation:

    • Prepare a batch of the chosen food product.

    • Incorporate this compound at a known concentration (e.g., 50 ppm).

    • Package the product in its final intended packaging.

    • Create a control batch without this compound.

  • Storage Conditions:

    • Store samples under various conditions to accelerate degradation:

      • Condition A (Control): 20°C, dark.

      • Condition B (Elevated Temperature): 40°C, dark.

      • Condition C (Light Exposure): 20°C, with exposure to full-spectrum light.

    • The instability of flavor compounds like citral is known to be accelerated by high temperature, light, and oxygen.[14]

  • Time Points for Analysis:

    • Analyze samples at regular intervals: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Analytical Procedure (GC-MS):

    • At each time point, take representative samples from each storage condition.

    • Extract volatile compounds using SPME-GC-MS, a method suitable for this compound analysis.[15]

    • Create a calibration curve using this compound standards to quantify its concentration in the samples.

    • Identify and semi-quantify any major degradation products by comparing mass spectra to libraries (e.g., NIST).

  • Sensory Evaluation:

    • In parallel with the analytical testing, conduct sensory discrimination tests (e.g., a triangle test) at key time points (e.g., Time 0 and Week 8).

    • Use trained panelists to determine if a perceivable difference exists between the fresh sample (stored at 20°C, dark) and the samples from accelerated conditions.

  • Data Analysis and Interpretation:

    • Plot the concentration of this compound over time for each storage condition to determine its degradation kinetics.

    • Correlate the analytical data with the sensory results to establish a shelf-life based on both chemical stability and flavor perception.

Visualizations

cluster_0 Phase 1: Characterization & Safety cluster_1 Phase 2: Application & Formulation cluster_2 Phase 3: Validation cluster_3 Phase 4: Commercialization a Identify this compound Source (Natural Extract vs. Synthetic) b Physicochemical Analysis (Purity, Isomer Ratio, Properties) a->b c Regulatory & Safety Review (FDA, EFSA Status, Toxicology) b->c d Determine Target Food Matrix (Beverage, Confectionery, etc.) c->d e Benchtop Formulation Trials (Dosage Range Finding) d->e f Assess Ingredient Interactions e->f g Quantitative Sensory Evaluation (Descriptive Analysis) f->g h Stability & Shelf-Life Testing (Accelerated & Real-Time) g->h i Consumer Acceptance Testing h->i j Scale-up & Production i->j k Quality Control Specification j->k l Final Product Launch k->l

Caption: Workflow for the evaluation and application of this compound as a food flavoring agent.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Define Objectives & Scope B Select & Train Sensory Panel (8-12 panelists) A->B C Develop Sensory Lexicon (Aroma & Flavor Attributes) B->C D Prepare & Code Samples (Control & Test Concentrations) C->D E Conduct Evaluation in Booths (Randomized Sample Order) D->E F Panelists Rate Attribute Intensity (15-point scale) E->F G Palate Cleansing Between Samples F->G H Collect & Compile Data G->H I Statistical Analysis (ANOVA, Tukey's HSD) H->I J Visualize Data (Spider Web Plots) I->J K Interpret Results & Report J->K

Caption: Experimental workflow for the sensory evaluation of this compound in a food matrix.

References

Troubleshooting & Optimization

Overcoming low yield of nerolidol from natural plant sources.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low yield of nerolidol from natural and engineered sources.

FAQs: Low Yield from Natural Plant Sources

This section addresses common issues related to the extraction of this compound directly from plant material.

Q1: My this compound yield from plant extraction is significantly lower than expected. What are the common causes?

Low yields of this compound from natural plant sources are a common challenge and can be attributed to several factors:

  • Inherent Plant Metabolism: Many plants naturally produce this compound in very low quantities.[1] Its primary role is often as an intermediate in the synthesis of other compounds, such as the herbivore-induced volatile (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT), which protects the plant from damage.[2]

  • Environmental and Genetic Factors: The concentration of this compound is heavily influenced by the plant's species, genetics, age, and the specific part being harvested (leaves, flowers, etc.).[3][4]

  • Harvesting Time: Seasonal variations can drastically alter the concentration of this compound. For instance, the leaves of Piper claussenianum show the highest content of trans-nerolidol during the spring months of September, October, and November in Brazil.[3]

  • Extraction Method Inefficiency: The chosen extraction method may not be optimal for this compound. Plant extraction is often inefficient, costly, and can result in inconsistent product quality.[1][5]

Q2: Which plant sources are known to have the highest this compound content?

While this compound is found in many plants like ginger, lemongrass, and lavender, its concentration varies widely.[1] Leaves are the most common source for extraction.[3] The table below summarizes the this compound content found in the essential oils (EOs) of various plants.

Plant SpeciesPlant PartThis compound Isomer% of this compound in EOExtraction Method
Piper claussenianumLeavestrans-nerolidol81.4%Hydrodistillation
Zanthoxylum hyemaleLeavestrans-nerolidol51.0%Hydrodistillation
Baccharis dracunculifoliaLeavesE-nerolidol16.8–51.0%Hydrodistillation
Zornia brasiliensisLeavestrans-nerolidol48.0%Hydrodistillation
Swinglea glutinosaLeavestrans-nerolidol28.4%Hydrodistillation

Source: Compiled from data in references[3][6].

Q3: What are the recommended extraction and purification methods for maximizing this compound recovery from plant material?

The choice of extraction method is critical for maximizing yield and purity.

  • Hydrodistillation: This is the most common method for extracting this compound, often using a Clevenger-type apparatus.[3]

  • Supercritical Fluid Extraction (SFE): SFE, typically using CO2, is a more advanced, "green" technique that can isolate compounds at low temperatures, preserving heat-sensitive molecules. It is an effective alternative to traditional steam distillation.[7][8]

  • Chromatography: Following initial extraction, purification is essential. High-speed countercurrent chromatography (HSCCC) has been successfully used to purify this compound from Baccharis dracunculifolia essential oil to over 92% purity.[9] Other methods include Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC).[10]

G cluster_0 Extraction & Purification Workflow A Plant Material (e.g., Dried Leaves) B Solvent Extraction (e.g., Hydrodistillation, SFE) A->B Extraction C Crude Essential Oil B->C Isolation D Purification (e.g., Column Chromatography, HSCCC) C->D Purification E Pure this compound D->E Final Product F Analysis (GC-MS, NMR) E->F Quality Control

Workflow for this compound extraction and purification from plant sources.

Troubleshooting Guide: Microbial Production of this compound

For consistent, high-yield production, researchers are turning to metabolic engineering and synthetic biology.[1][11] This guide addresses common issues in engineering microbes like E. coli and yeast.

Q1: I want to engineer a microbial host for this compound production. What is the core biosynthetic pathway I need to implement?

This compound is a sesquiterpene (C15) alcohol produced from the precursor farnesyl pyrophosphate (FPP).[12] Your microbial host must have a robust pathway to produce FPP. Most microbes have either the mevalonate (MVA) pathway (common in eukaryotes like yeast) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (common in bacteria like E. coli) to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of all terpenoids.[13] These are converted to FPP, which is then catalyzed by a this compound synthase (NES/LNS) to produce this compound.

G cluster_1 Core this compound Biosynthesis Pathway Sugar Carbon Source (e.g., Glucose) MVA Mevalonate (MVA) Pathway (Yeast) Sugar->MVA MEP MEP/DXP Pathway (E. coli) Sugar->MEP IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP This compound This compound FPP->this compound Synthase This compound Synthase (NES/LNS) Synthase->this compound

Simplified biosynthetic pathway for microbial this compound production.

Q2: My engineered microbial strain shows poor this compound titers. What are the likely metabolic bottlenecks?

Low production is often due to one or more of the following bottlenecks:

  • Insufficient Precursor Supply: The native flux towards FPP may be too low to support high-level production. The rate-limiting step in the yeast MVA pathway is often the reduction of HMG-CoA.[14]

  • Competing Pathways: FPP is a critical metabolic branch point. In yeast, it is essential for synthesizing sterols, which are vital for cell membrane integrity.[15] A significant portion of the FPP pool is naturally diverted away from your target product.

  • Suboptimal Enzyme Activity: The chosen this compound synthase may have low activity or stability in your host organism. Studies have shown significant performance differences between synthases from different sources (plants, fungi, bacteria).[1]

  • Product Toxicity: High concentrations of terpenoids like this compound can be toxic to microbial cells, inhibiting growth and further production.[16]

Q3: What are the most effective metabolic engineering strategies to boost this compound production?

A multi-pronged approach is typically required to systematically increase this compound titers. The diagram below outlines a logical workflow for strain optimization.

G cluster_2 Metabolic Engineering Strategy Workflow Start Start with Base Strain Step1 Step 1: Boost Precursor (FPP) Supply - Overexpress key MVA/MEP pathway genes (e.g., tHMG1 in yeast) Start->Step1 Step2 Step 2: Select Optimal Synthase - Screen this compound synthases (NES/LNS) from different organisms (e.g., strawberry FaNES1) Step1->Step2 Step3 Step 3: Reduce Competing Flux - Downregulate or delete genes for competing pathways (e.g., sterol synthesis in yeast, byproduct formation in E. coli) Step2->Step3 Step4 Step 4: Optimize Fermentation - Two-phase cultivation to remove toxic product - Optimize media (carbon source, C/N ratio) Step3->Step4 End High-Yield Strain Step4->End

A systematic workflow for engineering high-yield microbial strains.

Q4: How do different microbial hosts compare in terms of this compound production?

Escherichia coli and Saccharomyces cerevisiae are the most common hosts for terpenoid production.[11] However, other organisms like Yarrowia lipolytica and Corynebacterium glutamicum are also emerging as promising platforms. The highest reported titers have been achieved in E. coli through extensive engineering and process optimization.

Microbial HostThis compound Titer (g/L)Fermentation Type
Escherichia coli~16.0 g/LTwo-phase fed-batch
Yarrowia lipolytica11.1 g/LFed-batch
Saccharomyces cerevisiae4.2 g/LFed-batch
Corynebacterium glutamicum0.41 g/LFed-batch

Source: Compiled from data in references[1][5][17].

Detailed Experimental Protocols

Protocol 1: this compound Extraction via Hydrodistillation

This protocol provides a general methodology for extracting essential oils containing this compound from dried plant material.

  • Preparation: Weigh 100 g of dried and ground plant leaves and place them into a 2 L round-bottom flask.

  • Apparatus Setup: Add 1 L of deionized water to the flask. Set up a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Heat the flask using a heating mantle to boil the water. Continue the distillation process for 3-4 hours, collecting the volatile essential oil.

  • Collection: After cooling, carefully separate the upper essential oil layer from the aqueous phase using a separatory funnel.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store the final essential oil at 4°C in a sealed, dark vial.

  • Analysis: Analyze the chemical composition and quantify this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Protocol 2: High-Yield this compound Production in Engineered E. coli

This protocol is based on methodologies that have achieved high titers of trans-nerolidol in fed-batch fermentation.[18]

  • Pre-culture: Inoculate a single colony of the engineered E. coli strain into 50 mL of defined culture medium in a 250 mL shake flask. Grow for 16 hours at 37°C.

  • Bioreactor Inoculation: Inoculate 1.8 L of fresh culture medium in a 5 L bioreactor with the pre-culture to an approximate OD600 of 5.

  • Batch Phase: Grow the culture in the bioreactor. Maintain pH at 7.0 using an ammonia solution and dissolved oxygen at 30% by adjusting agitation and airflow.

  • Fed-Batch Phase: After 9-10 hours, begin a continuous feed of a concentrated glucose solution (e.g., 500 g/L) to maintain cell growth until the OD600 reaches 50-60.

  • Induction: Induce the expression of the this compound pathway genes by adding an inducer, such as 0.1 mM IPTG.

  • Two-Phase Fermentation: To mitigate product toxicity, add a sterile organic solvent (e.g., dodecane) to the bioreactor at a 1:5 v/v ratio. This compound will partition into this organic layer.

  • Harvesting and Analysis: Continue the fermentation for 3-4 days. Collect samples from the organic phase periodically to measure this compound concentration via GC-MS. The final titer can reach up to 16 g/L.[18]

References

Technical Support Center: Optimizing Media for Microbial Nerolidol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of media composition for microbial nerolidol production.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial hosts for this compound production?

A1: Engineered strains of Escherichia coli, Saccharomyces cerevisiae (baker's yeast), Yarrowia lipolytica, and Corynebacterium glutamicum are commonly used for the biotechnological production of this compound and other terpenes.[1][2][3][4] Each host has distinct advantages regarding growth characteristics and metabolic pathways.

Q2: Which carbon source is optimal for high-yield this compound production?

A2: The optimal carbon source can be host-dependent. Glucose is a widely used and effective carbon source.[2] However, combinations of carbon sources, such as glucose and glycerol, have been shown to significantly increase this compound titers in E. coli.[2] For fed-batch fermentations in Yarrowia lipolytica, a strategy involving initial biomass accumulation with glucose followed by glycerol feeding has proven effective.[5]

Q3: How important are trace elements in the culture medium?

A3: Trace elements are critical as they serve as cofactors for enzymes in the this compound biosynthetic pathway. A study on Corynebacterium glutamicum identified MgSO4 as a crucial factor, and refining the trace element composition led to a 34% increase in trans-nerolidol production.[1][6] This highlights the importance of optimizing trace element concentrations in your medium.

Q4: What is the difference between the MEP and MVA pathways for this compound synthesis?

A4: All isoprenoids, including this compound, are synthesized from the universal precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[7] Microbes produce these precursors via two primary pathways: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, typically found in bacteria, and the mevalonate (MVA) pathway, which is common in eukaryotes like yeast.[7] Metabolic engineering strategies often involve introducing a heterologous MVA pathway into bacteria to bypass potential bottlenecks in the native MEP pathway.[1]

Q5: Can media optimization alone achieve high this compound titers?

A5: While media optimization is a powerful tool, achieving the highest reported titers often requires a combined approach. This typically involves metabolic engineering of the host strain to enhance precursor supply and this compound synthase activity, coupled with systematic optimization of the fermentation medium and process conditions.[1][4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Titer Suboptimal Media Composition: Insufficient or imbalanced nutrients (carbon, nitrogen, phosphate), or suboptimal concentrations of essential trace elements.[1][8]1. Screen Carbon/Nitrogen Sources: Test various carbon (e.g., glucose, glycerol, sucrose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) to find the most effective combination for your strain.[8][9] 2. Optimize Trace Elements: Use a Design of Experiments (DoE) approach to screen for and optimize the concentration of critical trace elements like MgSO4.[1][6]
Metabolic Bottlenecks: Limited precursor (IPP, DMAPP, FPP) supply due to insufficient enzyme expression or competing metabolic pathways.[10][11]1. Overexpress Key Enzymes: Increase the expression of rate-limiting enzymes in the MEP or MVA pathway.[4] 2. Downregulate Competing Pathways: Reduce the metabolic flux towards unwanted byproducts (e.g., other terpenes or essential metabolites).[11]
Enzyme Activity Issues: The chosen this compound synthase (NES) may have low activity or stability in the host organism.1. Screen Different Synthases: Test various this compound synthases from different organisms (plants, fungi, bacteria) to find one with high activity in your host.[2] 2. Codon Optimization: Optimize the codon usage of the NES gene for the expression host.[3]
Cell Growth Inhibition or Toxicity Product Toxicity: Accumulation of this compound or intermediate metabolites can be toxic to the microbial host.[12][13]1. Two-Phase Fermentation: Introduce an organic solvent overlay (e.g., dodecane, isopropyl myristate) to extract this compound from the culture broth in situ, reducing its concentration in the aqueous phase.[2][14] 2. Fed-Batch Strategy: Implement a fed-batch fermentation strategy to control the rate of carbon source addition, thereby modulating the rate of product synthesis to non-toxic levels.[5]
Media Component Inhibition: High concentrations of certain media components (e.g., salts, specific carbon sources) can inhibit growth.1. Test Component Concentrations: Systematically vary the concentration of individual media components to identify any inhibitory effects. 2. Osmoprotectants: Consider adding osmoprotectants like betaine or proline if high osmotic stress is suspected.
Inconsistent Production Between Batches Variability in Media Preparation: Inconsistent preparation of complex media components like yeast extract or peptone.1. Standardize Protocols: Ensure strict adherence to standardized protocols for media preparation. 2. Use Defined Media: Switch from complex media to a chemically defined medium where all components and their concentrations are known, which improves reproducibility.[15]
Inoculum Variability: Differences in the age, density, or metabolic state of the seed culture.1. Standardize Inoculum: Implement a strict protocol for inoculum preparation, ensuring consistency in culture age and cell density at the time of inoculation.

Quantitative Data on Media Composition

Table 1: this compound Production in Engineered E. coli

StrainKey Genetic ModificationsMedium TypeKey Media Components / StrategyTiter (g/L)Reference
Engineered E. coliOverexpression of strawberry this compound synthase; various gene deletions (e.g., ΔldhA, ΔpoxB)Glucose-only mediumGlucose as the primary carbon source1.8[2]
Engineered E. coliSame as aboveGlucose-lactose-glycerol mediumCombination of carbon sources3.3[2]
Engineered E. coliSame as aboveTwo-phase fed-batch fermentationDodecane overlay for in situ product removal~16[2]
Engineered E. coliMultidimensional heuristic process (MHP) for pathway balancingShake flask culture with Isopropyl myristate overlaySimultaneous fermentation and extraction0.324[14]

Table 2: this compound Production in Engineered Yeasts and C. glutamicum

Host OrganismKey Genetic ModificationsMedium TypeKey Media Components / StrategyTiter (g/L)Reference
S. cerevisiaeStrengthened mevalonate pathway; HAC1 overexpressionShake flask cultureStandard yeast fermentation medium0.497[11]
S. cerevisiaeIntegrated codon-optimized NES; high cell density fermentationHigh cell density fermentationNot specified in detail1.711[3]
Y. lipolyticaEngineered peroxisomal pathway; optimized FaNES1 expressionFed-batch fermentationCarbon restriction approach with glycerol feed11.1[5]
C. glutamicumOverexpression of MEP pathway genes; deletion of carotenoid synthesis pathwayFed-batch fermentation with refined trace elementsRefined trace element composition (optimized MgSO4)0.41[1][4]

Experimental Protocols

Protocol: Media Optimization using Design of Experiments (DoE)

This protocol outlines a general workflow for optimizing media components using a statistical DoE approach, such as Response Surface Methodology (RSM).[16][17]

1. Initial Screening (Plackett-Burman Design): a. Identify a broad range of potentially influential media components (e.g., glucose, yeast extract, (NH₄)₂SO₄, KH₂PO₄, MgSO₄, FeSO₄, MnSO₄). b. Use a Plackett-Burman design to screen these components and identify the most significant factors affecting this compound production with a minimal number of experiments.

2. Optimization (Central Composite Design): a. Select the top 3-4 most significant factors identified from the screening phase. b. Design a central composite design (CCD) experiment to investigate the quadratic effects and two-way interactions of these key factors. This involves testing each factor at five different levels. c. Prepare the culture media according to the experimental design matrix. Each run will have a unique combination of the selected component concentrations.

3. Cultivation and Analysis: a. Inoculate each medium with a standardized seed culture of your this compound-producing microbial strain. b. If product toxicity is a concern, add a sterile organic overlay (e.g., 20% v/v dodecane) to each culture vessel. c. Cultivate under controlled conditions (temperature, agitation, pH) for a defined period (e.g., 72-96 hours). d. At the end of the fermentation, measure cell density (e.g., OD₆₀₀). e. Extract this compound from both the culture broth and the organic overlay. f. Quantify this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

4. Statistical Analysis and Model Validation: a. Analyze the results from the CCD experiment using statistical software. b. Fit the data to a second-order polynomial equation to model the relationship between media components and this compound yield. c. Determine the optimal concentrations of the media components that are predicted to maximize this compound production. d. Validate the model by running a confirmation experiment using the predicted optimal medium composition and comparing the experimental result with the predicted value.

Visualizations

Nerolidol_Biosynthesis_Pathway cluster_central_metabolism Central Carbon Metabolism cluster_MEP MEP Pathway (Bacteria) cluster_MVA MVA Pathway (Eukaryotes) Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose 5-phosphate Glyceraldehyde-3-Phosphate->DXP Pyruvate Pyruvate Pyruvate->DXP IPP Isopentenyl Pyrophosphate (IPP) DXP->IPP Multiple Steps Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA->IPP Multiple Steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP + IPP This compound This compound FPP->this compound This compound Synthase (NES)

Caption: General microbial biosynthetic pathway for this compound production.

Media_Optimization_Workflow A 1. Identify Potential Media Components B 2. Initial Screening (e.g., Plackett-Burman) A->B C 3. Identify Significant Factors B->C D 4. Optimization Design (e.g., Central Composite Design) C->D E 5. Perform Fermentation Experiments D->E F 6. Quantify this compound (GC-MS) E->F G 7. Statistical Analysis & Modeling F->G H 8. Determine Optimal Medium Composition G->H I 9. Experimental Validation H->I

Caption: Experimental workflow for media optimization using Design of Experiments.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low this compound Yield Cause1 Suboptimal Media Composition Problem->Cause1 Cause2 Metabolic Bottleneck Problem->Cause2 Cause3 Product Toxicity Problem->Cause3 Cause4 Low Enzyme Activity Problem->Cause4 Sol1 Optimize C/N Sources & Trace Elements Cause1->Sol1 Sol2 Overexpress Pathway Genes Downregulate Competitors Cause2->Sol2 Sol3 Two-Phase Fermentation Fed-Batch Strategy Cause3->Sol3 Sol4 Screen Different Synthases Codon Optimization Cause4->Sol4

Caption: Logical relationship for troubleshooting low this compound yield.

References

Technical Support Center: Nerolidol Cytotoxicity in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to nerolidol cytotoxicity in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of this compound-induced cytotoxicity?

A1: this compound, a naturally occurring sesquiterpene alcohol, induces cytotoxicity through multiple mechanisms that can vary depending on the cell type and experimental conditions. Key mechanisms include:

  • Induction of Apoptosis: this compound can trigger programmed cell death by increasing the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential (MMP) loss and activation of caspase cascades.[1][2][3][4]

  • Endoplasmic Reticulum (ER) Stress: It can cause ER stress by inducing a misfolded protein response, leading to the upregulation of ER stress markers like GRP78 and CHOP.[5][6][7][8]

  • DNA Damage: this compound exposure has been shown to cause DNA damage, as evidenced by the formation of comet tails in comet assays and increased levels of γH2Ax.[5][7][8]

  • Cell Cycle Arrest: It can arrest the cell cycle at the G1 phase by modulating the expression of cyclins and cyclin-dependent kinases.[6]

  • Signaling Pathway Modulation: this compound's cytotoxic effects are mediated through various signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways.[1][3] In some cell lines, a cAMP, Ca2+, and MAPK axis has been identified as a key signaling cascade.[5][9]

Q2: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?

A2: High variability in cytotoxicity assays with this compound can stem from several factors:

  • This compound Isomers: Commercial this compound is often a mixture of cis- and trans-isomers. These isomers can exhibit different cytotoxic potencies.[10] Ensure you are using a consistent source and, if possible, know the isomeric ratio.

  • Solvent Effects: The choice of solvent to dissolve this compound and its final concentration in the culture medium can impact cytotoxicity. DMSO is commonly used, but high concentrations can be toxic to cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Cell Density: The initial cell seeding density can influence the apparent cytotoxicity. Higher cell densities may require higher concentrations of this compound to achieve the same effect. Standardize your seeding density across all experiments.

  • Exposure Time: this compound's cytotoxic effects are time-dependent.[5] Shorter or longer exposure times will yield different results. Optimize and consistently use a specific time point for your assays.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[11][12][13] What is cytotoxic to one cell line may not be to another.

Q3: My control cells (treated with vehicle only) are showing unexpected cytotoxicity. What should I do?

A3: Unexpected cytotoxicity in vehicle-treated control cells is a common issue. Here’s how to troubleshoot:

  • Check Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be non-toxic to your specific cell line. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v), but this should be empirically determined for your cells.

  • Solvent Quality: Ensure the solvent you are using is of high purity and sterile. Contaminants in the solvent can be cytotoxic.

  • Incubation Conditions: Verify that your incubator conditions (temperature, CO2, humidity) are optimal and stable. Fluctuations can stress the cells and make them more susceptible to any minor insults.

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma) before starting the experiment.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values for this compound
Potential Cause Troubleshooting Step
Variability in this compound Stock Solution Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
Inaccurate Pipetting Calibrate your pipettes regularly. Use filtered pipette tips to prevent cross-contamination. When preparing serial dilutions, ensure thorough mixing at each step.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for experimental samples as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or medium.
Fluctuations in Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to attach and evenly distribute before adding this compound.
Problem 2: Difficulty in Interpreting Apoptosis Assay Results
Potential Cause Troubleshooting Step
Timing of Assay Apoptosis is a dynamic process. If you are using an endpoint assay (e.g., Annexin V/PI staining), perform a time-course experiment to determine the optimal time point to observe early and late apoptosis after this compound treatment.
Caspase-Independent Cell Death This compound can induce both caspase-dependent and caspase-independent cell death.[5][9] If you do not observe caspase activation (e.g., cleaved caspase-3), consider investigating markers for other cell death pathways like necroptosis or paraptosis.
Low Percentage of Apoptotic Cells The concentration of this compound may be too low or the exposure time too short. Perform a dose-response and time-course experiment. Conversely, at very high concentrations, this compound might induce rapid necrosis, bypassing the apoptotic pathway.
Assay Controls Always include positive and negative controls for your apoptosis assay. A known apoptosis-inducing agent (e.g., staurosporine) can serve as a positive control. Untreated cells serve as a negative control.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 ValueAssayReference
A549Non-small cell lung cancer20 µM/mLMTT[1]
Hep 2Laryngeal carcinomaVaries (used in combination)MTT[2][4]
HeLaCervical cancer< 5 µMNot specified[14]
Fibroblast cellsNormal0.06 ± 0.01 mM3T3 NRU[14]
MDBKBovine kidney (normal)> 31.25 µg/mlMTT[11]
IPEC-J2Porcine intestinal (normal)< 31.25 µg/mlMTT[11]
MacrophagesNormalcw50 of 125 µMNot specified[12][13]
ELT3Rat leiomyomacis: 172.9 µM, trans: >200 µMMTT[15]

Table 2: Effective Concentrations of this compound for Inducing Specific Cellular Effects

Cell LineEffectConcentrationDurationReference
T24, TCCSUPInhibition of proliferation25-100 mg/L24-72 h[5]
T24, TCCSUPDNA damage & ER stress50 and 75 mg/L2, 24, 48 h[5][7][8]
A549Apoptosis induction20 and 25 µM/mL24 h[1]
Hep 2Increased ROS generationVariesNot specified[2][4]
HK-2Reduced cleaved caspase-325 µMNot specified[16][17]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Western Blot for Apoptosis and ER Stress Markers
  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, GRP78, CHOP, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Nerolidol_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Logarithmic Phase) Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Nerolidol_Prep This compound Stock Preparation Treatment This compound Treatment (Dose-response & Time-course) Nerolidol_Prep->Treatment Seeding->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI, Western Blot) Treatment->Apoptosis ER_Stress ER Stress Analysis (e.g., Western Blot for GRP78) Treatment->ER_Stress DNA_Damage DNA Damage Assay (e.g., Comet Assay) Treatment->DNA_Damage Data_Analysis Data Analysis (IC50 Calculation, Statistical Tests) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis ER_Stress->Data_Analysis DNA_Damage->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for assessing this compound cytotoxicity.

Nerolidol_Signaling_Pathways cluster_membrane Cell Membrane & Cytoplasm cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_nucleus Nucleus cluster_pathways Signaling Pathways This compound This compound ROS ↑ ROS Generation This compound->ROS Ca_Influx ↑ Cytoplasmic Ca2+ This compound->Ca_Influx DNA_Damage DNA Damage This compound->DNA_Damage PI3K_Akt PI3K/Akt Pathway (Suppression) This compound->PI3K_Akt NFkB NF-κB Pathway (Suppression) This compound->NFkB MMP_Loss ↓ Mitochondrial Membrane Potential ROS->MMP_Loss ER_Stress ER Stress (↑ GRP78, CHOP) Ca_Influx->ER_Stress MAPK MAPK Pathway (↑ p-ERK, p-p38) ER_Stress->MAPK Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest MAPK->Apoptosis PI3K_Akt->Apoptosis inhibition NFkB->Apoptosis inhibition

Caption: Key signaling pathways involved in this compound-induced cytotoxicity.

References

Improving the stability and solubility of nerolidol formulations

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the stability and solubility of nerolidol formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its stability and solubility significant challenges?

A: this compound is a naturally occurring sesquiterpene alcohol found in many plants, recognized for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] However, its practical application in pharmaceutical and other industries is hampered by two primary physicochemical limitations:

  • Poor Water Solubility: this compound is highly lipophilic (LogP ~5.68) with a very low calculated water solubility of approximately 1.532 mg/L.[1][4] This limits its formulation for aqueous-based delivery systems.

  • Susceptibility to Degradation: As an unsaturated alcohol, this compound is prone to degradation through oxidation, especially when exposed to air, light, or heat.[5][6] This can lead to a loss of efficacy and the formation of potentially undesirable byproducts.[7]

Q2: What are the most common strategies to enhance the solubility and stability of this compound?

A: Encapsulation is the primary strategy to overcome this compound's limitations. Common and effective techniques include:

  • Cyclodextrin (CD) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity. This complexation significantly increases aqueous solubility and can protect the molecule from degradation.[5][8] For instance, using hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase this compound's water solubility by approximately 70-fold.[5]

  • Nanoemulsions: These are oil-in-water dispersions with droplet sizes typically under 200 nm.[9] this compound can be dissolved in the oil phase, which is then dispersed in an aqueous medium using surfactants. The small droplet size provides a large surface area, enhancing stability and suitability for various delivery routes.[10][11][12]

  • Liposomes and Nanoparticles: Liposomes (vesicles composed of lipid bilayers) and polymeric nanoparticles (e.g., chitosan-alginate) can encapsulate this compound, shielding it from the external environment and controlling its release.[13][14]

Q3: Which analytical techniques are essential for characterizing this compound formulations?

A: A combination of techniques is required to fully characterize this compound formulations:

  • Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for quantifying this compound content, determining encapsulation efficiency, and monitoring its degradation over time.[1][5][15][16]

  • Dynamic Light Scattering (DLS): DLS is used to measure the particle size, size distribution (Polydispersity Index, PDI), and stability of nanoformulations like nanoemulsions and liposomes.

  • Zeta Potential Analysis: This measurement indicates the surface charge of nanoparticles, which is a critical predictor of their colloidal stability. Higher absolute zeta potential values (typically > ±30 mV) suggest better stability against aggregation.

  • Spectroscopy (FTIR, NMR): Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are used to confirm the successful encapsulation or complexation of this compound by showing interactions between the drug and the carrier material.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and characterization of this compound.

Problem Area 1: Formulation Instability (Nanoemulsions)

Q: My this compound nanoemulsion shows phase separation (creaming or sedimentation) after a short period. What is the likely cause and how can I fix it?

A: Phase separation is a sign of colloidal instability. The primary causes include improper surfactant concentration, inappropriate oil-to-water ratio, or excessive particle size.

Troubleshooting Steps:

  • Optimize Surfactant/Co-surfactant Concentration: The amount and type of surfactant are critical. Insufficient surfactant will not adequately cover the oil droplet surface, leading to coalescence.

    • Action: Create a series of formulations with varying surfactant-to-oil ratios to find the optimal concentration that results in a stable emulsion. Consider using a combination of a primary surfactant and a co-surfactant (Smix) to improve stability.[17]

  • Adjust Homogenization Parameters: The energy input during emulsification directly affects droplet size.

    • Action: If using high-pressure homogenization or ultrasonication, increase the processing time or energy input to reduce the droplet size. Smaller droplets (e.g., <200 nm) are less susceptible to gravitational separation.[12]

  • Evaluate Component Ratios: The relative volumes of the oil and aqueous phases can influence stability.

    • Action: Systematically vary the oil phase percentage (e.g., 5%, 10%, 15%) to determine the most stable composition.

Problem Area 2: Low Encapsulation Efficiency (EE%)

Q: I'm getting a low encapsulation efficiency (<70%) for my this compound formulation. How can I improve it?

A: Low EE% means a significant portion of this compound is not being successfully encapsulated within the carrier. This can be due to formulation parameters or the inherent properties of the system.

Troubleshooting Steps:

  • Increase Carrier Concentration: For cyclodextrin complexes, a higher molar ratio of cyclodextrin to this compound often leads to higher EE%.[5] For nanoparticles, increasing the polymer concentration can provide more capacity for drug loading.

  • Modify the Preparation Method: The method of preparation is crucial.

    • Action (for Cyclodextrins): Ensure adequate stirring time (e.g., 24 hours) to allow the complexation to reach equilibrium.[5] Using methods like freeze-drying can yield solid complexes with very high EE%.[5]

    • Action (for Nanoemulsions): The drug may be leaking into the external phase. Ensure the chosen oil has good miscibility with this compound. Optimizing the Smix ratio can also improve drug retention within the oil droplets.[17]

  • Check for Drug Loss During Purification: Unencapsulated this compound is often removed via dialysis or centrifugation. This process might inadvertently be removing encapsulated drug if the formulation is unstable.

    • Action: Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO). Centrifuge at optimal speeds to pellet the nanoparticles without causing drug leakage.

Logical Workflow for Troubleshooting Low Encapsulation Efficiency

G start Low EE% Observed check_ratio Is Carrier:Drug Ratio Optimized? start->check_ratio check_method Is Preparation Method Suitable? check_ratio->check_method Yes increase_ratio Action: Increase Carrier Concentration / Molar Ratio check_ratio->increase_ratio No check_loss Is Drug Lost During Purification? check_method->check_loss Yes modify_method Action: Modify Method (e.g., increase stir time, use freeze-drying) check_method->modify_method No optimize_purify Action: Optimize Purification (e.g., adjust MWCO, check centrifuge speed) check_loss->optimize_purify Yes success EE% Improved check_loss->success No increase_ratio->success modify_method->success optimize_purify->success

Caption: Troubleshooting workflow for low encapsulation efficiency.

Problem Area 3: Chemical Degradation

Q: My this compound concentration decreases over time in my formulation, even when stored. What's happening and how can I prevent it?

A: This indicates chemical degradation, likely due to oxidation. While encapsulation helps, further steps may be needed.

Troubleshooting Steps:

  • Inert Atmosphere: Oxygen is a key driver of degradation.

    • Action: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon). Purge solvents with inert gas before use.[18]

  • Protect from Light: Photodegradation can occur, especially under UV light.[5]

    • Action: Store all materials and the final formulation in amber vials or wrap containers in aluminum foil to protect them from light.

  • Add Antioxidants: Including an antioxidant in the formulation can provide an extra layer of protection.

    • Action: For oil-in-water emulsions, consider adding a water-soluble antioxidant (like ascorbic acid) to the aqueous phase or an oil-soluble antioxidant (like tocopherol) to the oil phase.

  • Optimize Storage Temperature: Higher temperatures accelerate chemical reactions.

    • Action: Store formulations at refrigerated temperatures (e.g., 4 °C), unless this causes physical instability (like crystallization). Stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) are recommended.[10]

Data Presentation: Comparative Formulation Data

The following tables summarize typical quantitative data for different this compound formulations. These values serve as a benchmark for experimental results.

Table 1: Solubility Enhancement of this compound

Formulation Type Carrier Solubility Increase (Approx. Fold) Reference
Inclusion Complex Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 70-80x [5]
Inclusion Complex Sulfobutyl Ether-β-CD (SBE-β-CD) ~60x [5]

| Polymeric Nanoparticles | Chitosan-Alginate | N/A (Improves dispersibility) |[13] |

Table 2: Physicochemical Properties of this compound Nanoformulations

Formulation Type Mean Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
HP-β-CD Complex (Freeze-dried) N/A N/A N/A >99%[5]
Chitosan-Alginate Nanoparticles 200 - 400 0.2 - 0.4 +25 to +40 ~65-75%
Nanoemulsion 100 - 200 < 0.3 -20 to -40 >90%

| Nanoliposomes | 100 - 150 | < 0.25 | -30 to -50 | Variable, often low (~1-10%)[14] |

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol is based on the freeze-drying method, which yields a stable solid powder with high encapsulation efficiency.[5]

Materials:

  • This compound (cis/trans mixture)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filter

  • Freeze-dryer

Methodology:

  • Prepare a 100 mM aqueous solution of HP-β-CD by dissolving the required amount in deionized water.

  • Add this compound to the HP-β-CD solution to achieve a final this compound concentration of 10 mM (this corresponds to a 10:1 molar ratio of CD:this compound).

  • Seal the container and stir the solution at 300 rpm for 24 hours at room temperature (25 °C) to allow the complex to reach equilibrium.

  • After 24 hours, filter the suspension through a 0.22 µm syringe filter to remove any un-complexed, precipitated this compound.

  • Freeze the resulting clear solution at -20 °C for at least 12 hours.

  • Lyophilize (freeze-dry) the frozen sample until a dry, white powder is obtained.

  • Store the final powder in a desiccator at 4 °C, protected from light.

Experimental Workflow for this compound-CD Complexation

G cluster_prep Preparation cluster_iso Isolation cluster_char Characterization prep_cd 1. Prepare aqueous HP-β-CD solution add_ner 2. Add this compound to solution prep_cd->add_ner stir 3. Stir for 24h at RT to reach equilibrium add_ner->stir filter 4. Filter (0.22 µm) to remove excess this compound stir->filter freeze 5. Freeze solution at -20°C filter->freeze lyo 6. Lyophilize (Freeze-dry) to obtain solid powder freeze->lyo analyze 7. Analyze powder for EE% (HPLC) and structure (FTIR, NMR) lyo->analyze

References

Technical Support Center: Enantiomeric Analysis of Nerolidol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the enantiomeric analysis of nerolidol isomers. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantiomeric analysis of this compound?

The primary challenges in analyzing this compound enantiomers stem from the presence of four stereoisomers: the enantiomeric pairs of (Z)- and (E)-nerolidol.[1][2] These isomers have identical physical and chemical properties in an achiral environment, making their separation difficult without specialized chiral selectors.[3] Key difficulties include:

  • Co-elution: The similar structures of the isomers often lead to overlapping peaks in chromatographic analyses.[4]

  • Achieving Baseline Resolution: Obtaining complete separation between all four stereoisomers can be challenging.

  • Matrix Effects: When analyzing this compound in complex samples like essential oils or biological fluids, other compounds in the matrix can interfere with the analysis, affecting accuracy and precision.[5]

  • Method Development: Selecting the appropriate chiral stationary phase (CSP) and optimizing analytical conditions (e.g., temperature program, mobile phase composition) can be a time-consuming, trial-and-error process.[6]

Q2: What are the most common analytical techniques for separating this compound enantiomers?

The most widely used techniques are high-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC), employing chiral stationary phases.[7][8]

  • Chiral Gas Chromatography (GC): This is a prevalent method, often utilizing capillary columns coated with derivatized cyclodextrins as the chiral stationary phase.[1][2] GC is well-suited for volatile compounds like this compound.[9]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique, typically using columns with polysaccharide-based chiral stationary phases.[10] It is advantageous for less volatile samples or when derivatization is not desired.[4]

  • Indirect Approach (Derivatization): This method involves reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard achiral column.[11]

Q3: What is a chiral stationary phase (CSP) and how does it work for this compound analysis?

A chiral stationary phase (CSP) is a chromatographic packing material that is itself chiral. It enables the separation of enantiomers by forming transient, diastereomeric complexes with the analytes.[11] The different stabilities of these complexes for each enantiomer lead to different retention times and, thus, separation.

For this compound analysis:

  • In GC: Derivatized cyclodextrins are common CSPs. The hydrophobic cavity of the cyclodextrin and the chiral interactions at its rim allow for the differential retention of the this compound enantiomers.[12]

  • In HPLC: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently used. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.

Q4: Can I use supercritical fluid chromatography (SFC) for this compound enantiomer separation?

Yes, supercritical fluid chromatography (SFC) is a viable and often advantageous technique for chiral separations.[13] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[14] It can offer faster separations and reduced solvent consumption compared to HPLC.[14] Chiral SFC often provides complementary selectivity to HPLC and can be a powerful tool in method development.[13]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem 1: Poor resolution or co-elution of this compound enantiomers.

  • Possible Cause 1: Inappropriate GC column.

    • Solution: Ensure you are using a chiral stationary phase specifically designed for enantiomeric separations, such as a cyclodextrin-based column (e.g., heptakis(2,3,6-tri-O-methyl-β-cyclodextrin)).[2]

  • Possible Cause 2: Sub-optimal temperature program.

    • Solution: The temperature ramp rate significantly affects resolution.[15] A slow temperature ramp (e.g., 1-2 °C/min) can improve the separation of enantiomers.[15] Experiment with different temperature programs to find the optimal conditions for your specific column and isomers.

  • Possible Cause 3: Incorrect carrier gas flow rate (linear velocity).

    • Solution: The linear velocity of the carrier gas impacts resolution. While optimal efficiency (Trennzahl values) might be at a lower velocity (e.g., 40 cm/sec), maximum enantiomeric separation is often achieved at higher velocities (e.g., 80 cm/sec).[12] Adjust the flow rate and observe the effect on peak separation.

  • Possible Cause 4: Column overloading.

    • Solution: Injecting too much sample can lead to broad, tailing peaks and reduced resolution.[15] Dilute your sample and re-inject.

Problem 2: Peak tailing for all this compound isomer peaks.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Active sites in the injector liner, column, or detector can cause peak tailing, especially for polar compounds like alcohols.[16] Use a deactivated liner and ensure your column is properly conditioned. If the column is old, cutting the first few centimeters from the inlet might help; otherwise, replacement may be necessary.[16]

  • Possible Cause 2: Poor column installation.

    • Solution: Improper column installation can create dead volume, leading to peak tailing.[16] Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.

  • Possible Cause 3: Column contamination.

    • Solution: Contamination from the sample matrix can accumulate on the column. Bake out the column at a high temperature (within its specified limits) to remove contaminants.[17]

Problem 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause 1: Septum bleed.

    • Solution: Pieces of the injector septum can degrade at high temperatures and release volatile compounds. Use high-quality, low-bleed septa and replace them regularly.

  • Possible Cause 2: Carryover from previous injections.

    • Solution: Highly concentrated samples can leave residues in the injector or on the column. Run a solvent blank after a concentrated sample to check for carryover. If present, clean the injector and bake out the column.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem 1: No separation of enantiomers.

  • Possible Cause 1: Incorrect chiral stationary phase (CSP).

    • Solution: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point for chiral method development.[18] If one CSP doesn't work, try another with a different chiral selector.

  • Possible Cause 2: Inappropriate mobile phase.

    • Solution: The mobile phase composition significantly influences selectivity. For normal-phase HPLC, a mixture of a non-polar solvent (like n-hexane) and an alcohol (like 2-propanol or ethanol) is common.[18] For reversed-phase HPLC, mixtures of water or buffer with acetonitrile or methanol are used.[18] Systematically vary the mobile phase composition to find the optimal conditions.

  • Possible Cause 3: Additives are required.

    • Solution: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[18]

Problem 2: Peak fronting or tailing.

  • Possible Cause 1: Mismatch between sample solvent and mobile phase.

    • Solution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[19] If possible, dissolve the sample in the mobile phase itself.

  • Possible Cause 2: Column overload.

    • Solution: Similar to GC, injecting too much sample can lead to poor peak shape.[20] Dilute the sample and re-inject.

  • Possible Cause 3: Column degradation.

    • Solution: Harsh mobile phase conditions (e.g., extreme pH) or high temperatures can damage the CSP.[21] If performance degrades over time, consider regenerating the column according to the manufacturer's instructions or replacing it.[19][21]

Problem 3: High backpressure.

  • Possible Cause 1: Blockage in the system.

    • Solution: Particulate matter from the sample or mobile phase can block the column inlet frit.[19] Using a guard column and filtering your samples and mobile phases can prevent this. You can try back-flushing the column to dislodge the blockage.[19]

  • Possible Cause 2: Precipitated buffer.

    • Solution: If using a buffered mobile phase with a high organic content, the buffer salts can precipitate. Ensure the buffer is soluble in the entire mobile phase composition range.

Experimental Protocols

Protocol 1: Indirect Enantiomeric Separation of this compound via Derivatization and GC Analysis

This protocol is based on the derivatization of this compound with (1S,4R)-camphanoic acid chloride to form diastereomers, which are then separated on an achiral GC column.[2]

Step 1: Derivatization to Diastereomeric Camphanoates [2]

  • Dissolve the this compound isomer mixture in dried dichloromethane (CH₂Cl₂).

  • Add 1 equivalent of 4-dimethylaminopyridine (DMAP) and 1.5 equivalents of triethylamine (TEA).

  • Cool the solution and add 1.5 equivalents of (1S,4R)-camphanoic acid chloride dissolved in a small amount of dried CH₂Cl₂ dropwise while stirring.

  • Reflux the reaction mixture for 4 hours. Monitor the reaction completion using thin-layer chromatography (TLC).

  • After the reaction is complete, wash the mixture sequentially with 2 N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Purify the resulting diastereomeric esters using silica gel column chromatography with a pentane/diethyl ether (95:5, v/v) eluent.

Step 2: GC Analysis of Diastereomeric Esters

  • GC System: Standard Gas Chromatograph with FID.

  • Column: Achiral column (e.g., standard non-polar or medium-polar column).

  • Injector: Split/splitless injector.

  • Carrier Gas: Hydrogen or Helium.

  • Oven Program: Optimize the temperature program to achieve separation of the diastereomers. A starting point could be 150°C, holding for 2 minutes, then ramping at 5°C/min to 250°C.

Protocol 2: Direct Enantiomeric Separation of this compound by Chiral GC

This protocol describes the direct separation of all four this compound stereoisomers using a chiral GC column.[2]

  • GC System: Gas Chromatograph with an on-column injector and a Flame Ionization Detector (FID).

  • Column: Duran glass capillary (25 m x 0.23 mm i.d.) coated with heptakis(2,3,6-tri-O-methyl-hydroxypropyl)-β-cyclodextrin.

  • Carrier Gas: Hydrogen (H₂) at 80 kPa.

  • Injector Temperature: 230 °C.

  • Detector Temperature (FID): 230 °C.

  • Oven Temperature Program: 100 °C hold for 5 minutes, then ramp at 1 °C/min to 150 °C.

  • Expected Elution Order: (R)-(-)-(Z)-nerolidol, (S)-(+)-(Z)-nerolidol, (R)-(-)-(E)-nerolidol, (S)-(+)-(E)-nerolidol.

Quantitative Data Summary

Table 1: GC Methods for this compound Enantiomeric Analysis

ParameterMethod 1 (Direct Chiral GC)[2]Method 2 (General GC-MS for Quantification)[5]
Column Duran glass capillary (25 m x 0.23 mm i.d.) with heptakis(2,3,6-tri-O-methyl-hydroxypropyl)-β-cyclodextrinTR-5MS capillary column (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Hydrogen (80 kPa)Helium (1 mL/min)
Temperature Program 100°C (5 min) -> 1°C/min to 150°C60°C (1 min) -> 40°C/min to 220°C (hold 2 min)
Injector Temp. 230°C (On-column)220°C (Splitless)
Detector FID at 230°CMass Spectrometer (MS)
Notes Achieves separation of all four stereoisomers.Used for quantifying total cis- and trans-nerolidol in plasma, not for enantiomeric separation.

Table 2: HPLC Method Development Considerations

ParameterNormal Phase HPLC[18]Reversed Phase HPLC[18]
Typical Columns Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)Polysaccharide-based (e.g., Chiralcel OD-RH, Chiralpak AD-R)
Mobile Phase n-Hexane / 2-Propanol (or Ethanol)Acetonitrile / Water (or Buffer)
Additives Diethylamine (for basic analytes), Trifluoroacetic Acid (for acidic analytes)Phosphate buffer, Chaotropic agents (e.g., potassium hexafluorophosphate)
Flow Rate Typically 1 mL/minTypically 1 mL/min
Detection UVUV/MS

Visual Guides

GC_Troubleshooting_Workflow start Poor Resolution or Co-elution check_column Is a chiral GC column being used? start->check_column select_column Select appropriate chiral column (e.g., cyclodextrin-based) check_column->select_column No optimize_temp Optimize Temperature Program (Try slower ramp rate, e.g., 1-2°C/min) check_column->optimize_temp Yes select_column->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate (Adjust linear velocity) optimize_temp->optimize_flow check_overload Check for Column Overload (Dilute sample and re-inject) optimize_flow->check_overload resolution_ok Resolution satisfactory check_overload->resolution_ok

Caption: Troubleshooting workflow for poor resolution in chiral GC analysis.

Derivatization_Workflow start Start: this compound Isomer Mix dissolve Dissolve in dried CH₂Cl₂ start->dissolve add_reagents Add DMAP and TEA dissolve->add_reagents cool_add_chloride Cool and add (1S,4R)-camphanoic acid chloride add_reagents->cool_add_chloride reflux Reflux for 4 hours cool_add_chloride->reflux wash Wash with HCl, NaHCO₃, NaCl reflux->wash purify Purify via Silica Gel Chromatography wash->purify analyze Analyze Diastereomers by Achiral GC purify->analyze end End: Separated Diastereomers analyze->end

Caption: Experimental workflow for the indirect analysis of this compound enantiomers.

References

Enhancing the enzymatic activity of nerolidol synthase through protein engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the enzymatic activity of nerolidol synthase through protein engineering.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when aiming to enhance this compound synthase activity?

A1: A systematic approach is recommended. This involves screening various this compound synthases from different organisms (bacteria, fungi, plants) to find one that is most active in your chosen expression host, such as Escherichia coli or Yarrowia lipolytica.[1][2] Subsequently, systematic optimization of the biosynthetic pathways, carbon sources, and inducers can be performed.[1][2]

Q2: Which protein engineering strategies are commonly employed to improve this compound synthase function?

A2: Protein engineering and directed evolution are powerful tools.[1] Strategies include rational protein engineering using homology modeling and docking studies to identify key residues for mutagenesis.[3] For instance, a single mutation (G498Q) in the Fragaria ananassa this compound synthase (FaNES1) was designed to improve its activity.[3] Site-saturation mutagenesis at specific residues can also be employed to explore the effects of different amino acid substitutions on enzyme activity and product specificity.[4]

Q3: How can the supply of the precursor, farnesyl diphosphate (FPP), be increased to support higher this compound production?

A3: Enhancing the precursor supply is crucial as it is often a limiting factor.[3][5] In Saccharomyces cerevisiae, this can be achieved by overexpressing key enzymes in the mevalonate (MVA) pathway. In organisms like E. coli that use the methylerythritol 4-phosphate (MEP) pathway, overexpression of enzymes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) can increase the pool of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks for FPP.[6]

Q4: What role does the expression host play in the production of this compound?

A4: The choice of expression host is critical. While E. coli is a common choice, other hosts like Yarrowia lipolytica have been engineered for high-level trans-nerolidol production, achieving titers up to 11.1 g/L in fed-batch fermentation.[3] Saccharomyces cerevisiae has also been successfully engineered to produce significant amounts of trans-nerolidol.[7][8] The optimal host may depend on the specific this compound synthase and the overall metabolic engineering strategy.

Q5: Can byproduct formation be controlled during this compound synthesis?

A5: Yes, metabolic engineering can be used to reduce byproduct formation. For example, in E. coli, deleting genes for competing pathways (e.g., ldhA, poxB, pflB) can redirect carbon flux towards this compound synthesis.[1][2] In organisms that produce carotenoids, knocking out genes in the carotenoid biosynthesis pathway can prevent the conversion of FPP to downstream products.[6]

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity of Purified this compound Synthase

Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify that the assay buffer pH and temperature are optimal for your specific this compound synthase. Most plant-derived terpene synthases have a pH optimum between 6.0 and 8.0.[9] Also, ensure the presence of the required divalent cation cofactor, typically Mg2+, at an optimal concentration (e.g., 20 mM).[9]
Enzyme Misfolding or Instability Express the protein at a lower temperature (e.g., 16-20°C) to improve proper folding.[10] Consider co-expression with molecular chaperones. Ensure that purification and storage buffers contain appropriate stabilizing agents (e.g., glycerol, DTT).
Inactive Recombinant Protein Confirm the integrity of the purified protein using SDS-PAGE. Sequence the expression vector to ensure no mutations were introduced during cloning.
Substrate (FPP) Degradation Prepare fresh FPP solutions and store them properly at -20°C or below. Avoid repeated freeze-thaw cycles.

Issue 2: Low Yield of Soluble Recombinant this compound Synthase

Possible Cause Troubleshooting Step
Codon Usage Mismatch Optimize the gene sequence for the codon usage of your expression host (E. coli, yeast, etc.).[10]
Formation of Inclusion Bodies Lower the induction temperature and the concentration of the inducer (e.g., IPTG).[10] Fuse a solubility-enhancing tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to your protein.[10]
Protein Degradation Use a protease-deficient expression strain (e.g., BL21(DE3) pLysS).[11] Add protease inhibitors to the lysis buffer.[12]
Suboptimal Expression Vector or Promoter Test different expression vectors with varying promoter strengths (e.g., T7, tac).[11][13]

Issue 3: Altered Product Profile or Presence of Byproducts

Possible Cause Troubleshooting Step
Promiscuous Activity of the Engineered Synthase Some this compound synthases also exhibit linalool synthase activity, converting geranyl diphosphate (GPP) to linalool.[14][15] Analyze the product profile using GC-MS to identify all products. If necessary, further protein engineering may be required to enhance specificity.
Contamination with other Terpene Synthases Ensure the purity of your enzyme preparation. If expressed in a host with endogenous terpene synthase activity, consider using a knockout strain.
Substrate Isomerization or Degradation Ensure the quality and purity of the FPP substrate.

Data Presentation

Table 1: Kinetic Parameters of Plectranthus amboinicus this compound/Linalool Synthase (PamTps1)

SubstrateKm (µM)Vmax (µmol mg-1)kcat/Km (µM-1 s-1)
Geranyl Pyrophosphate (GPP)16.72 ± 1.3224.16 ± 3.759.57 x 10-3
Farnesyl Pyrophosphate (FPP)57.26 ± 2.6514.85 ± 2.801.71 x 10-3

Data adapted from kinetic studies of PamTps1, which shows a higher affinity for GPP over FPP.[9]

Table 2: Effect of Protein Engineering on this compound Production in Yarrowia lipolytica

Strain / ModificationTiter (mg/L)Fold Increase
Wild-Type FaNES1~7501.0
Engineered FaNES1G498Q~2500>3.0

Protein engineering of the this compound synthase FaNES1 resulted in a more than 3-fold increase in this compound titer.[5]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound Synthase

This protocol is based on the principles of whole-plasmid PCR amplification.[4][16][17][18]

  • Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[17][18]

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase.

    • Use 5-50 ng of the template plasmid containing the wild-type this compound synthase gene.[17]

    • The cycling conditions typically involve an initial denaturation, followed by 16-25 cycles of denaturation, annealing, and extension, and a final extension step.[17]

  • Template Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for at least 1-2 hours. This digests the methylated parental DNA template.[16][17][18]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of His-tagged this compound Synthase

This protocol describes the expression in E. coli and purification using immobilized metal affinity chromatography (IMAC).[12][19][20][21]

  • Transformation: Transform the expression plasmid containing the His-tagged this compound synthase gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Use the starter culture to inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Equilibrate a Ni-NTA agarose column with lysis buffer.[19]

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[19]

    • Elute the His-tagged this compound synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column.

  • Analysis: Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 3: In Vitro this compound Synthase Activity Assay

This protocol outlines a general method for determining the enzymatic activity of purified this compound synthase.[14][22]

  • Reaction Setup:

    • In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), 5 mM MgCl2, and 4 mM DTT.[22]

    • Add a known amount of purified this compound synthase (e.g., 10-100 µg).[22]

  • Initiate Reaction: Start the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of ~40 µM.[22]

  • Incubation: Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane or dodecane) to capture the volatile this compound product. Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-3 hours).[22]

  • Product Extraction: Stop the reaction and vortex to extract the this compound into the organic layer.

  • Analysis by GC-MS:

    • Analyze a sample of the organic layer by gas chromatography-mass spectrometry (GC-MS).

    • Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.[23]

    • Quantify the amount of this compound produced using a calibration curve generated with the standard.

Visualizations

Enhancing_Nerolidol_Synthase_Workflow cluster_0 Gene/Enzyme Selection cluster_1 Protein Engineering cluster_2 Expression & Purification cluster_3 Characterization & Production a Screen this compound Synthases b Select Best Performing Enzyme a->b c Homology Modeling & Docking b->c d Site-Directed Mutagenesis c->d e Library Screening d->e f Codon Optimization e->f g Expression in Host (E. coli/Yeast) f->g h Purification (e.g., IMAC) g->h i Enzyme Activity Assay h->i j Kinetic Analysis i->j k Fermentation & this compound Production j->k

Caption: Workflow for enhancing this compound synthase activity.

Nerolidol_Biosynthesis_Pathway cluster_MEP MEP Pathway (in E. coli) cluster_MVA MVA Pathway (in Yeast) Pyruvate Pyruvate DXP DXP Pyruvate->DXP dxs IPP_DMAPP IPP + DMAPP DXP->IPP_DMAPP ... GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPPS AcetylCoA AcetylCoA HMGCoA HMGCoA AcetylCoA->HMGCoA ... Mevalonate Mevalonate HMGCoA->Mevalonate IPP_DMAPP_Yeast IPP + DMAPP Mevalonate->IPP_DMAPP_Yeast ... IPP_DMAPP_Yeast->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP FPPS This compound This compound FPP->this compound This compound Synthase

Caption: Simplified biosynthetic pathways to this compound.

Troubleshooting_Low_Activity Start Low/No Enzyme Activity CheckProtein Protein Integrity OK? Start->CheckProtein CheckAssay Assay Conditions Optimal? CheckProtein->CheckAssay Yes Degraded Protein Degraded/Aggregated -> Re-purify, check expression CheckProtein->Degraded No CheckCofactor Cofactor Present? CheckAssay->CheckCofactor Yes AssayNotOptimal Optimize pH, Temp -> Rerun assay CheckAssay->AssayNotOptimal No CheckSubstrate Substrate Quality OK? CheckCofactor->CheckSubstrate Yes NoCofactor Add Mg2+/Mn2+ -> Rerun assay CheckCofactor->NoCofactor No BadSubstrate Use Fresh FPP -> Rerun assay CheckSubstrate->BadSubstrate No Success Activity Restored CheckSubstrate->Success Yes

References

Technical Support Center: Strategies to Increase the Efficiency of Nerolidol Hydrodistillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the hydrodistillation of nerolidol. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrodistillation of this compound and other sesquiterpenoids.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Improper Plant Material Preparation: The plant material may be too fresh, overly dried, or not ground to an optimal particle size.[1] 2. Inadequate Distillation Time: this compound is a sesquiterpene with a relatively high boiling point, requiring a longer distillation time for efficient extraction.[2] 3. Incorrect Water-to-Material Ratio: An improper ratio can lead to incomplete extraction or charring of the plant material.[2] 4. Leaks in the Apparatus: Volatile compounds can be lost through poorly sealed joints.[2]1. Optimize Plant Material Condition: For fresh material, slight wilting may be beneficial. For dried material, avoid excessive desiccation. Experiment with grinding the material to a coarse powder to increase the surface area for steam penetration.[1] 2. Increase Distillation Time: For sesquiterpenes like this compound, a distillation time of at least 2-3 hours is often necessary.[3] Monitor the collection of essential oil over time to determine the optimal duration. 3. Adjust Water-to-Material Ratio: A common starting point is a 10:1 (v/w) water-to-plant material ratio. This may need to be optimized depending on the specific plant material.[4] 4. Ensure Proper Sealing: Check all glass joints for a tight seal. Use appropriate grease or PTFE sleeves if necessary.
Burnt or Unpleasant Odor in Essential Oil 1. Overheating: Direct contact of the plant material with the heated surface of the flask can cause it to burn.[2] 2. Prolonged Exposure to High Temperatures: Extended distillation times at high temperatures can lead to the degradation of thermally sensitive compounds.[5]1. Ensure Sufficient Water: Maintain an adequate amount of water in the boiling flask throughout the distillation process to prevent the plant material from drying out and charring.[2] 2. Use a Heating Mantle: A heating mantle provides more uniform heating compared to a Bunsen burner, reducing the risk of localized overheating. 3. Consider Vacuum Hydrodistillation: Performing hydrodistillation under reduced pressure lowers the boiling point of water, allowing for extraction at lower temperatures and minimizing thermal degradation.[5]
Poor Separation of Essential Oil and Hydrosol (Emulsion Formation) 1. Presence of Surfactant-like Compounds: Some plant materials contain compounds that can act as emulsifiers. 2. Small Volume of Essential Oil: When the yield is very low, the oil may remain dispersed in the hydrosol.1. Add Salt: Add a saturated solution of sodium chloride (NaCl) to the collected distillate. This increases the ionic strength of the aqueous phase, which can help to break the emulsion and decrease the solubility of the essential oil.[2] 2. Use a Separatory Funnel: After adding salt, use a separatory funnel to carefully separate the two layers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound extraction?

A1: The most commonly used method for extracting this compound is hydrodistillation using a Clevenger-type apparatus.[6] This method is widely adopted due to its simplicity and effectiveness in isolating essential oils from various plant parts, with leaves being the most frequent source for this compound.[6]

Q2: How can I optimize the hydrodistillation parameters to maximize this compound yield?

A2: To maximize this compound yield, you should systematically optimize several key parameters:

  • Plant Material Preparation: The physical state of the plant material is crucial. Drying the plant material and grinding it into smaller particles can significantly increase the surface area and improve extraction efficiency.[1]

  • Extraction Time: As this compound is a higher boiling point sesquiterpene, a longer extraction time is generally required compared to more volatile monoterpenes.[7]

  • Water-to-Plant Material Ratio: The amount of water used affects the extraction process. A ratio that is too low may lead to incomplete extraction, while a ratio that is too high can be inefficient.[4]

Q3: Are there more advanced techniques that can improve the efficiency of this compound hydrodistillation?

A3: Yes, Microwave-Assisted Hydrodistillation (MAHD) is an advanced technique that can significantly improve efficiency. MAHD utilizes microwave energy to heat the water and plant material, which can lead to faster extraction times, higher yields, and reduced energy consumption compared to conventional hydrodistillation.

Q4: How does Microwave-Assisted Hydrodistillation (MAHD) work?

A4: In MAHD, microwaves directly heat the water within the plant material, causing a rapid increase in internal pressure. This pressure ruptures the cell walls, releasing the essential oil more quickly and efficiently.

Q5: How do I quantify the this compound content in my essential oil extract?

A5: The most common and effective analytical method for quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[6] This technique separates the different components of the essential oil and provides information for both identification and quantification.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different parameters on essential oil yield. While not all studies focus specifically on this compound, the general principles for optimizing essential oil hydrodistillation are applicable.

Table 1: Effect of Plant Material Preparation and Distillation Time on Essential Oil Yield

Plant SpeciesPlant Material PreparationDistillation Time (min)Essential Oil Yield (%)Reference
Eucalyptus grandis x E. camaldulensisWhole Leaves180Approx. 1.4[8]
Eucalyptus grandis x E. camaldulensisGround Leaves180Approx. 1.8[8]
Coriandrum sativum L.Not Specified40Maximized Yield[7]
Coriandrum sativum L.Not Specified160Maximized Yield[7]

Table 2: Comparison of Conventional Hydrodistillation (HD) and Microwave-Assisted Hydrodistillation (MAHD)

Plant SpeciesMethodExtraction Time (min)Essential Oil Yield (%)Reference
Dwarfed Cinnamomum CamphoraHD1201.71[5]
Dwarfed Cinnamomum CamphoraMAHD37.51.73[5]
Haplophyllum robustumHD180Not specified, used as baseline[9]
Haplophyllum robustumMAHD30Similar to HD[9]

Experimental Protocols

Protocol 1: Conventional Hydrodistillation for this compound Extraction

Objective: To extract this compound from plant material using a conventional Clevenger-type hydrodistillation apparatus.

Materials:

  • Dried and coarsely ground plant material (e.g., leaves of Baccharis dracunculifolia)[10]

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection vial

  • Anhydrous sodium sulfate

Procedure:

  • Weigh 200 g of the dried and ground plant material and place it into the 2 L round-bottom flask.[6]

  • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger-type hydrodistillation apparatus, ensuring all joints are properly sealed.

  • Begin heating the flask using the heating mantle.

  • Continue the distillation for at least 3 hours, starting from the time the first drop of distillate is collected.[3]

  • Collect the essential oil in the collection vial of the Clevenger apparatus.

  • After the distillation is complete, carefully separate the essential oil from the aqueous layer (hydrosol).

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the purified essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Microwave-Assisted Hydrodistillation (MAHD) for this compound Extraction

Objective: To extract this compound from plant material using a more efficient microwave-assisted hydrodistillation method.

Materials:

  • Fresh or dried and ground plant material

  • Distilled water

  • Microwave-assisted hydrodistillation apparatus (modified Clevenger apparatus compatible with a microwave oven)

  • Microwave oven with adjustable power

  • Round-bottom flask

  • Condenser

  • Collection vial

  • Anhydrous sodium sulfate

Procedure:

  • Place a known amount of the prepared plant material into the round-bottom flask.

  • Add distilled water according to the optimized water-to-material ratio (e.g., 10:1 v/w).

  • Set up the MAHD apparatus inside the microwave oven.

  • Set the microwave power to an optimized level (e.g., 400-600 W, this may require preliminary experiments).

  • Begin the extraction and continue for a predetermined optimal time (e.g., 30-60 minutes).

  • Collect the essential oil as it condenses and separates.

  • Once the extraction is complete, separate and dry the essential oil as described in the conventional hydrodistillation protocol.

  • Store the essential oil in a sealed, dark glass vial at 4°C.

Visualizations

Hydrodistillation_Workflow cluster_prep Plant Material Preparation cluster_extraction Hydrodistillation cluster_separation Separation & Purification cluster_analysis Analysis Harvest Harvest Plant Material Dry Drying Harvest->Dry Grind Grinding Dry->Grind Distill Hydrodistillation (Conventional or MAHD) Grind->Distill Optimized Parameters (Time, Temp, Ratio) Separate Separate Oil & Hydrosol Distill->Separate Distillate DryOil Dry Essential Oil Separate->DryOil Store Store Essential Oil DryOil->Store GCMS GC-MS Analysis Store->GCMS Quantify this compound

Caption: General workflow for this compound hydrodistillation.

Troubleshooting_Logic cluster_solutions Troubleshooting Actions Start Start Hydrodistillation CheckYield Check Essential Oil Yield Start->CheckYield LowYield Low Yield? CheckYield->LowYield GoodYield Acceptable Yield LowYield->GoodYield No OptimizeParams Optimize Parameters: - Grinding - Time - Water Ratio LowYield->OptimizeParams Yes CheckApparatus Check Apparatus for Leaks LowYield->CheckApparatus Yes CheckOdor Check Odor GoodYield->CheckOdor BurntOdor Burnt Odor? CheckOdor->BurntOdor GoodOdor Good Odor End End of Process GoodOdor->End BurntOdor->GoodOdor No AdjustHeating Adjust Heating: - Use Heating Mantle - Ensure Sufficient Water BurntOdor->AdjustHeating Yes OptimizeParams->Start CheckApparatus->Start AdjustHeating->Start

References

Technical Support Center: Mitigating Nerolidol Concentration Variability in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the variability of nerolidol concentration in plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration variable in plant extracts?

This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of many plants.[1] Its concentration in plant extracts can be highly variable due to a combination of genetic, environmental, and processing factors.[2][3]

Q2: What are the primary factors influencing this compound concentration in plants?

The concentration of this compound is influenced by a multitude of factors, which can be broadly categorized as:

  • Genetic Factors: Different plant species, and even varieties within the same species, have varying genetic capacities to produce this compound.[4]

  • Environmental Conditions:

    • Light: Light intensity, quality, and duration are critical for photosynthesis, which provides the precursors for terpene synthesis. UV-B light, in particular, has been shown to increase the production of certain terpenes.[5]

    • Temperature: Warmer temperatures generally promote terpene production, but extreme heat can lead to degradation.[5]

    • Humidity: High humidity can encourage microbial growth that degrades terpenes, while low humidity can cause the plant to dry out, affecting essential oil content.[5]

    • Soil Composition and Nutrients: The availability of essential nutrients like nitrogen, phosphorus, and potassium is crucial for healthy plant development and robust terpene synthesis.[4]

  • Plant Age and Developmental Stage: The concentration of secondary metabolites like this compound can change as the plant matures.[2] The timing of harvest is a critical factor in maximizing yield.[3][4]

  • Herbivory and Pathogen Attack: Plants can produce this compound as a defense mechanism in response to insect damage or microbial attack.[2][6]

Q3: How does the extraction method affect the final this compound concentration?

The choice of extraction method and solvents significantly impacts the yield and purity of this compound.[2][7] Different methods have varying efficiencies in extracting this sesquiterpene alcohol. For instance, hydrodistillation is a common method, but solvent extraction using solvents like petroleum ether, acetone, or methanol can also be employed.[2][8] The polarity of the solvent and the extraction parameters (temperature, time) will influence which compounds are preferentially extracted.[9]

Q4: What are the recommended analytical methods for quantifying this compound?

Gas chromatography-mass spectrometry (GC-MS) is the most commonly used and highly sensitive method for the detection and quantification of this compound.[1][2] High-performance liquid chromatography (HPLC) can also be used.[8] For volatile analysis, headspace solid-phase microextraction (HS-SPME) coupled with GC is an efficient technique.[10]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at extracting and quantifying this compound.

Problem Possible Causes Recommended Solutions
Low or no this compound detected in the extract. Incorrect plant material: Misidentification of the plant species or variety.Verify the botanical identity of the plant material through macroscopic and microscopic examination, and if necessary, DNA barcoding.
Improper harvesting time: The plant may not have been at the optimal developmental stage for peak this compound production.[4]Consult literature for the specific plant species to determine the ideal harvest time (e.g., season, time of day, flowering stage).[2]
Inefficient extraction: The chosen solvent or extraction method may not be suitable for this compound.[7]Optimize the extraction protocol. Experiment with different solvents of varying polarities. Consider methods like steam distillation or supercritical CO2 extraction.[3]
Degradation during processing: this compound is a volatile compound and can be lost due to high temperatures or improper storage.[11]Use lower temperatures during drying and extraction. Store plant material and extracts in cool, dark, and airtight containers.[12]
High variability in this compound concentration between batches. Inconsistent raw material: Using plants grown in different locations, under varying environmental conditions, or harvested at different times.[3]Source plant material from a single, reputable supplier who adheres to Good Agricultural and Collection Practices (GACP).[9] Standardize harvesting protocols.
Inconsistent extraction procedure: Variations in extraction parameters such as solvent-to-solid ratio, temperature, and time.[9]Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. Calibrate all equipment regularly.[12]
Analytical errors: Inconsistent sample preparation or instrumental variability.Implement a robust quality control system for your analytical method, including the use of internal standards and regular calibration.[12]
Presence of interfering compounds in the analysis. Co-extraction of other compounds: The extraction method may not be selective for this compound.Employ a purification step after initial extraction, such as column chromatography or high-speed countercurrent chromatography.[8][13]
Matrix effects in GC-MS or HPLC: Other components in the extract can suppress or enhance the signal of this compound.Perform a matrix effect study. Use matrix-matched calibration standards or the standard addition method for accurate quantification.[14]

Data Presentation

Table 1: this compound Concentration in Various Plant Species

Plant SpeciesPlant PartThis compound IsomerConcentration (%) in Essential OilExtraction Method
Piper claussenianumLeavestrans-nerolidol81.4 - 94.0Hydrodistillation
Zanthoxylum hyemaleLeavesNot specified51.0Not specified
Zornia brasiliensisLeavesNot specified48.0Not specified
Swinglea glutinosaLeavesNot specified28.4Not specified
Warionia saharaeAerial partstrans-nerolidol23.0Hydrodistillation
Baccharis dracunculifoliaLeavestrans-nerolidol25.03 - 136.53 mg/100gNot specified
Populus balsamiferaBudsE-nerolidol64.0Not specified

Data compiled from multiple sources.[2][15]

Experimental Protocols

Protocol 1: Hydrodistillation for this compound Extraction

This protocol is a general guideline for extracting essential oils containing this compound using a Clevenger-type apparatus.

  • Plant Material Preparation:

    • Collect fresh or dried plant material. If using fresh material, chop it into small pieces to increase the surface area.

    • Accurately weigh a specific amount of the plant material (e.g., 100 g).

  • Hydrodistillation:

    • Place the plant material into a round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:10 solid-to-liquid ratio).

    • Set up the Clevenger apparatus connected to the flask and a condenser.

    • Heat the flask to boiling and continue the distillation for a specified period (e.g., 3-4 hours). The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

  • Oil Separation and Drying:

    • After distillation, allow the apparatus to cool.

    • Carefully collect the separated essential oil layer from the aqueous layer.

    • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage:

    • Store the extracted essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Quantification of this compound using GC-MS

This protocol outlines the general steps for the quantitative analysis of this compound in an essential oil sample.

  • Sample Preparation:

    • Prepare a stock solution of the essential oil in a suitable solvent (e.g., hexane or ethanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of a this compound reference standard in the same solvent, covering the expected concentration range in the sample.

    • Prepare a quality control (QC) sample by spiking a known concentration of the this compound standard into a blank matrix.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injection Volume: 1 µL (splitless mode).

    • Mass Spectrometer (MS) Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification using characteristic ions of this compound (e.g., m/z 69, 93, 107).

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the reference standard.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Caption: Biosynthesis pathway of this compound from precursor molecules.

Nerolidol_Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis & Quantification Plant_Material 1. Plant Material (Harvesting & Drying) Grinding 2. Grinding Plant_Material->Grinding Extraction_Method 3. Extraction (e.g., Hydrodistillation, Solvent Extraction) Grinding->Extraction_Method Filtration 4. Filtration/Separation Extraction_Method->Filtration Solvent_Removal 5. Solvent Removal (if applicable) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Purification 6. Purification (Optional, e.g., Chromatography) Crude_Extract->Purification GC_MS 7. GC-MS/HPLC Analysis Crude_Extract->GC_MS Purification->GC_MS Quantification 8. Quantification GC_MS->Quantification

Caption: Experimental workflow for this compound extraction and analysis.

References

Technical Support Center: High-Titer trans-Nerolidol Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing fed-batch fermentation of trans-nerolidol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your fed-batch fermentation experiments for trans-nerolidol production.

1. Low trans-Nerolidol Titer

  • Question: My fed-batch fermentation is resulting in a low titer of trans-nerolidol. What are the potential causes and how can I improve the yield?

  • Answer: Low titers of trans-nerolidol can stem from several factors, ranging from suboptimal pathway flux to inefficient fermentation conditions. Here are key areas to investigate:

    • Metabolic Pathway Imbalance: The biosynthetic pathway for trans-nerolidol production involves a series of enzymatic steps. A bottleneck at any stage can limit the final product yield. Ensure that the expression levels of all pathway enzymes, from the upstream mevalonate (MVA) or non-mevalonate (MEP) pathway to the final nerolidol synthase, are well-balanced.[1][2] Modular pathway engineering, where the pathway is divided into modules with varying promoter strengths, can help optimize enzyme expression.[1]

    • Precursor Supply Limitation: The availability of the direct precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is crucial. Overexpression of key enzymes in the native MEP pathway or introduction of a heterologous MVA pathway can enhance the precursor pool.[3]

    • Competing Pathways: Native metabolic pathways in the host organism (e.g., E. coli) can divert precursors away from trans-nerolidol synthesis. Knocking out genes of competing pathways, such as those involved in acetate production (ldhA, poxB, pflB, ackA-pta) or other byproduct formation, can redirect carbon flux towards your desired product.[1][4]

    • Suboptimal Induction: The timing and concentration of the inducer (e.g., IPTG) are critical. Suboptimal induction can lead to either insufficient expression of pathway enzymes or metabolic burden on the cells.[5] Consider auto-induction systems using lactose, which can also serve as an additional carbon source.[1]

    • Inefficient this compound Synthase: The choice of this compound synthase is critical. Screening synthases from different organisms (plants, fungi, bacteria) can identify an enzyme with higher activity in your host.[2][4] For instance, the strawberry this compound synthase has shown high activity in E. coli.[1][4]

2. Poor Cell Growth and Viability

  • Question: I'm observing poor cell growth or a rapid decline in cell viability during the fed-batch process. What could be the issue?

  • Answer: Poor cell growth is a common problem that can significantly impact your final product titer. Here are some troubleshooting steps:

    • Metabolic Burden: High-level expression of heterologous proteins can impose a significant metabolic burden on the host cells, leading to reduced growth rates.[5][6] Optimizing inducer concentration and induction time can help balance protein production with cell health.[7][8]

    • Toxicity of Intermediates or Product: Accumulation of metabolic intermediates or the final product, trans-nerolidol, can be toxic to the cells. Implementing a two-phase fermentation system, where an organic solvent is used to extract the product in situ, can alleviate toxicity and improve cell viability.[1][4]

    • Nutrient Limitation: In a high-density culture, essential nutrients can be rapidly depleted. Ensure your feeding strategy provides a balanced supply of carbon, nitrogen, phosphate, and essential trace elements.[9] The feed rate should be carefully controlled to avoid both starvation and the accumulation of inhibitory byproducts.[8][10]

    • Dissolved Oxygen (DO) Limitation: High cell densities demand a high oxygen uptake rate. Insufficient oxygen supply can lead to anaerobic conditions and the formation of inhibitory byproducts.[11] It is crucial to have a robust DO control strategy, often involving a cascade of agitation speed and oxygen enrichment of the inlet gas.

    • pH Fluctuation: Microbial metabolism can cause significant shifts in the pH of the culture medium. Maintaining the pH within the optimal range for your host strain is critical for growth and productivity. This is typically achieved through the automated addition of acid and base.

3. Formation of Inhibitory Byproducts (e.g., Acetate)

  • Question: I'm detecting high levels of acetate in my culture, which seems to be inhibiting cell growth and product formation. How can I mitigate this?

  • Answer: Acetate accumulation is a well-known problem in high-density E. coli fermentations, primarily due to overflow metabolism when the glucose uptake rate exceeds the capacity of the tricarboxylic acid (TCA) cycle. Here's how to address it:

    • Controlled Feeding Strategy: The most effective way to prevent acetate formation is to control the glucose feeding rate to match the cells' metabolic capacity, thus avoiding excess glucose accumulation.[11] An exponential feeding strategy that maintains a constant specific growth rate below the critical value for acetate formation is often employed.[7][8][12]

    • Genetic Modifications: Deleting genes involved in acetate production pathways, such as ackA-pta (acetate kinase-phosphotransacetylase) and poxB (pyruvate oxidase), can significantly reduce acetate accumulation.[1][4]

    • Choice of Carbon Source: Using alternative carbon sources like glycerol, which enters glycolysis at a lower point, can sometimes reduce acetate formation compared to glucose.[4]

    • Process Control: Maintaining optimal dissolved oxygen levels is crucial, as oxygen limitation can exacerbate acetate production.

4. Foaming

  • Question: Excessive foaming is occurring in the bioreactor, leading to loss of culture volume and potential contamination. What can I do?

  • Answer: Foaming is a common issue in fermentation, primarily caused by the sparging of gas through a protein-rich medium.[13]

    • Antifoam Agents: The most direct solution is the addition of an antifoam agent. This can be done manually or, more effectively, through an automated control system linked to a foam probe.

    • Media Composition: High concentrations of yeast extract or other complex media components can contribute to foaming. Optimizing the media composition can sometimes reduce the tendency to foam.

    • Process Parameters: High agitation and aeration rates can increase foaming. While these are often necessary for oxygen transfer, finding a balance is key.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on trans-nerolidol production to provide a benchmark for your experiments.

Table 1: Comparison of trans-Nerolidol Titers in Different Host Organisms and Fermentation Modes.

Host OrganismFermentation ModeTiter (g/L)Reference
Escherichia coliSingle-Phase Fed-Batch>6.8[1][4]
Escherichia coliTwo-Phase Fed-Batch~16[1][2][4]
Saccharomyces cerevisiaeFed-Batch7.01[14]
Corynebacterium glutamicumFed-Batch0.41[9]
Yarrowia lipolyticaFed-Batch11.1[9]

Table 2: Impact of Genetic Modifications on trans-Nerolidol Production in E. coli.

Genetic ModificationFold Increase in TiterReference
Deletion of ldhA~1.07[1]
Deletion of poxB~1.12[1]
Deletion of ackA-ptaReduction observed[1]
Deletion of adhEReduction observed[1]
Deletion of pflBReduction observed[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in developing a high-titer trans-nerolidol production process.

1. Fed-Batch Fermentation Protocol for E. coli

This protocol is a general guideline and should be optimized for your specific strain and process.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 250 rpm.

    • Use the overnight culture to inoculate a larger volume (e.g., 200 mL) of defined batch medium in a shake flask to a starting OD₆₀₀ of ~0.1.[12]

    • Incubate at 37°C with shaking until the OD₆₀₀ reaches 4-6.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the initial batch medium. A typical defined medium contains a phosphate buffer, a nitrogen source like (NH₄)₂SO₄, a base level of glucose (e.g., 10-20 g/L), and trace metals.[15]

    • Sterilize the bioreactor and medium.

    • Set the initial process parameters: temperature at 37°C, pH at 7.0 (controlled with NH₄OH or NaOH and H₃PO₄), and dissolved oxygen (DO) maintained above 30% saturation by a cascade of agitation (e.g., 300-1000 rpm) and aeration.

    • Inoculate the bioreactor with the prepared seed culture to a starting OD₆₀₀ of ~0.2.

    • Run the batch phase until the initial glucose is depleted, which is typically indicated by a sharp spike in the DO signal.

  • Fed-Batch and Induction Phase:

    • Initiate the feeding of a highly concentrated glucose solution (e.g., 500-700 g/L) using a pre-determined exponential feeding profile to maintain a specific growth rate (e.g., 0.1-0.2 h⁻¹).[12] The feed rate (F) can be calculated using the formula: F(t) = (μ_set / Y_X/S) * X₀V₀ * e^(μ_set*t), where μ_set is the target specific growth rate, Y_X/S is the biomass yield on substrate, X₀ and V₀ are the biomass concentration and volume at the start of the feed, and t is time.

    • When the culture reaches a desired cell density (e.g., OD₆₀₀ of 20-40), induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to the feed medium or as a separate bolus.[11]

    • Optionally, reduce the temperature to 30°C post-induction to enhance protein folding and reduce metabolic burden.[15]

    • Continue the fed-batch cultivation for 24-72 hours, monitoring cell growth and product formation.

  • Two-Phase Fed-Batch (Optional):

    • For in situ product removal, add a sterile organic solvent (e.g., dodecane) to the bioreactor to create an organic phase (e.g., 20% v/v) prior to or at the time of induction. This will sequester the trans-nerolidol, reducing its potential toxicity.[1][4]

2. Analytical Method: Quantification of trans-Nerolidol

  • Sample Preparation:

    • Take a known volume of the culture broth or the organic phase (if using a two-phase system).

    • If sampling from the broth, perform a solvent extraction. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or hexane) to the broth sample.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge to separate the phases.

    • Carefully collect the organic phase containing the trans-nerolidol.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject a small volume (e.g., 1 µL) of the organic extract into a GC-MS system.

    • Use a suitable capillary column (e.g., HP-5ms).

    • Set up a temperature gradient for the oven to separate the compounds. A typical program might start at 80°C, ramp up to 250°C, and hold for a few minutes.

    • Identify the trans-nerolidol peak by comparing its retention time and mass spectrum to an authentic standard.

    • Quantify the concentration by creating a standard curve with known concentrations of the trans-nerolidol standard.

Visualizations

Biosynthetic Pathway for trans-Nerolidol Production

G Figure 1: Engineered Biosynthetic Pathway for trans-Nerolidol acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa AtoB hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate tHMGR mvp Mevalonate-5-phosphate mevalonate->mvp MevK mvpp Mevalonate-5-pyrophosphate mvp->mvpp PMK ipp IPP mvpp->ipp PMD dmapp DMAPP ipp->dmapp Idi gpp GPP dmapp->gpp GPPS fpp FPP gpp->fpp FPPS This compound trans-Nerolidol fpp->this compound This compound Synthase

Caption: Engineered MVA pathway for trans-nerolidol production.

Fed-Batch Fermentation Workflow

G Figure 2: General Workflow for Fed-Batch Fermentation inoculum Inoculum Preparation (Shake Flask) batch_phase Batch Phase (Initial Glucose Consumption) inoculum->batch_phase bioreactor_prep Bioreactor Preparation & Sterilization bioreactor_prep->batch_phase do_spike DO Spike (Glucose Depletion) batch_phase->do_spike fed_batch Fed-Batch Phase (Exponential Feeding) do_spike->fed_batch induction Induction (e.g., IPTG) & Temp. Shift (optional) fed_batch->induction production Production Phase (24-72h) induction->production harvest Harvest & Downstream Processing production->harvest

Caption: Workflow for high-density fed-batch fermentation.

Troubleshooting Logic for Low Titer

G Figure 3: Troubleshooting Logic for Low trans-Nerolidol Titer start Low Titer Observed check_growth Check Cell Growth (OD600) start->check_growth poor_growth Poor Growth check_growth->poor_growth No good_growth Good Growth check_growth->good_growth Yes troubleshoot_growth Address Growth Issues: - Media Composition - DO, pH Control - Metabolic Burden poor_growth->troubleshoot_growth check_pathway Analyze Pathway Expression & Precursor Supply good_growth->check_pathway check_fermentation Review Fermentation Parameters good_growth->check_fermentation optimize_pathway Optimize Pathway: - Enzyme Screening - Promoter Engineering - Knockouts check_pathway->optimize_pathway optimize_fermentation Optimize Process: - Feeding Strategy - Induction Conditions - Two-Phase Extraction check_fermentation->optimize_fermentation

Caption: A logical approach to troubleshooting low product titers.

References

Validation & Comparative

A Comparative Analysis of Trans-Nerolidol and Cis-Nerolidol: Unraveling Isomeric Differences in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, exists as two geometric isomers: trans-nerolidol and cis-nerolidol. While structurally similar, emerging research reveals significant differences in their biological activities, with implications for their potential therapeutic applications. This guide provides a comparative analysis of the biological effects of these two isomers, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in understanding their distinct pharmacological profiles.

This compound is recognized for its wide range of biological properties, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[1][2] However, the spatial arrangement of the atoms in the trans and cis configurations influences their interaction with biological targets, leading to notable variations in their efficacy and mechanisms of action.

Anticancer Activity: A Clear Distinction in Cytotoxicity

A growing body of evidence suggests that the cis isomer of this compound exhibits superior cytotoxic effects against various cancer cell lines compared to its trans counterpart.[3]

Table 1: Comparative Anticancer Activity of this compound Isomers

ActivityCancer Cell LineIsomerKey FindingsReference
Cytotoxicity Multiple tumor cell linescis-NerolidolProven to be more cytotoxic than (+/-)-trans-nerolidol.[3]
Human Hepatocellular Carcinoma (HepG2/C3A)cis-NerolidolDemonstrated cytotoxicity at concentrations of 100-250 μM.[4]
Human Bladder Carcinoma (T24, TCCSUP)cis-NerolidolInhibited cell proliferation and induced cell death.[3][5]
Human Laryngeal Carcinoma (Hep 2)This compound (isomer not specified)Showed potential cytotoxicity with determined IC50 values.[6][7]
Human Non-Small Cell Lung Cancer (A549)This compound (isomer not specified)Inhibited cell viability and elicited apoptosis.[8]
Metastasis Inhibition Not specifiedtrans-NerolidolIncreases the expression of adhesion proteins E-cadherin and β-catenin, reducing the tumor's ability to metastasize.[3]
Apoptosis Potentiation Not specifiedtrans-NerolidolIn combination with TNFα, it significantly increased caspase activation compared to TNFα alone.[3]
Mechanistic Differences in Anticancer Action

The two isomers exert their anticancer effects through distinct signaling pathways. Cis-nerolidol induces a unique, caspase-independent cell death pathway in bladder and liver cancer cells, primarily through the induction of endoplasmic reticulum (ER) stress.[3][4] This process is initiated by a signaling cascade involving cAMP, Ca2+, and the MAPK pathway.[5]

In contrast, trans-nerolidol appears to influence cell adhesion and potentiate apoptosis induced by other agents. It has been shown to suppress TNF-α-induced NF-κB phosphorylation, a key pathway in cancer cell survival.[3]

Below are diagrams illustrating the distinct proposed anticancer signaling pathways for each isomer.

cis_nerolidol_anticancer_pathway cis_this compound cis-Nerolidol camp ↑ cAMP cis_this compound->camp ca2 ↑ Ca2+ camp->ca2 mapk MAPK Activation ca2->mapk er_stress Endoplasmic Reticulum Stress mapk->er_stress cell_death Caspase-Independent Cell Death er_stress->cell_death

Proposed signaling pathway for cis-nerolidol's anticancer activity.

trans_nerolidol_anticancer_pathway cluster_tnf TNFα Signaling tnfa TNFα nfkb NF-κB Phosphorylation tnfa->nfkb apoptosis Apoptosis tnfa->apoptosis trans_this compound trans-Nerolidol trans_this compound->nfkb suppresses ecad ↑ E-cadherin trans_this compound->ecad bcatenin ↑ β-catenin trans_this compound->bcatenin caspase ↑ Caspase Activation trans_this compound->caspase potentiates metastasis ↓ Metastasis ecad->metastasis bcatenin->metastasis

Proposed signaling pathway for trans-nerolidol's anticancer activity.

Antimicrobial Activity: A Direct Comparison

A study directly comparing the antimicrobial properties of cis- and trans-nerolidol provides clear quantitative data on their efficacy against a range of microorganisms. The results indicate largely comparable activity between the two isomers against the tested strains.

Table 2: Comparative Antimicrobial Activity of this compound Isomers (MIC and MBC in mg/mL)

Microorganismcis-Nerolidol MICcis-Nerolidol MBCtrans-Nerolidol MICtrans-Nerolidol MBC
Bacillus cereus ATCC 117780.10.20.10.2
Citrobacter diversus clinical isolate0.20.40.20.4
Escherichia coli ATCC 87390.20.40.20.4
Klebsiella pneumoniae clinical isolate0.20.40.20.4
Proteus mirabilis ATCC 299060.20.40.20.4
Pseudomonas aeruginosa ATCC 9027>1.6>1.6>1.6>1.6
Staphylococcus aureus ATCC 65380.10.20.10.2
Staphylococcus epidermidis ATCC 122280.10.20.10.2
Candida albicans ATCC 102310.20.40.20.4
Aspergillus brasiliensis ATCC 164040.40.80.40.8

Data sourced from Krist et al., 2015.

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MIC) and minimal bactericidal/fungicidal concentrations (MBC/MFC) were determined using a broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of cis-nerolidol and trans-nerolidol were prepared in a suitable solvent. Serial two-fold dilutions were made in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Incubation: The inoculated microtiter plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

  • Determination of MBC/MFC: An aliquot from the wells showing no visible growth was subcultured onto agar plates. The MBC/MFC was determined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

Antioxidant and Anti-inflammatory Activities

Both isomers of this compound have been reported to possess antioxidant and anti-inflammatory properties, although direct comparative studies are limited.

Antioxidant Activity

Cis-nerolidol has demonstrated hydroxyl radical scavenging activity with an IC50 of 1.48 mM.[9] While both isomers are believed to contribute to the antioxidant effects of various essential oils, quantitative data directly comparing their radical scavenging capacities is not yet fully established.

Table 3: Antioxidant Activity of cis-Nerolidol

AssayIsomerIC50 ValueReference
Hydroxyl Radical Scavengingcis-Nerolidol1.48 mM[9]
Anti-inflammatory Activity

This compound, often with the isomer unspecified, has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10][11] A study focusing on cis-nerolidol demonstrated its ability to inhibit the MAP Kinase and NF-κB signaling pathways, which are crucial in the inflammatory response, particularly in the context of colon inflammation.[2][12]

cis_nerolidol_anti_inflammatory_pathway cis_this compound cis-Nerolidol mapk MAP Kinase Signaling cis_this compound->mapk nfkb NF-κB Signaling cis_this compound->nfkb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->pro_inflammatory_cytokines nfkb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation

References

Nerolidol's Antimicrobial Power: A Comparative Analysis Against Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, sesquiterpenes, a class of naturally occurring compounds, have emerged as promising candidates. This guide provides a comparative analysis of the antimicrobial efficacy of nerolidol against other common sesquiterpenes, supported by experimental data from peer-reviewed studies. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development efforts.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial activity of sesquiterpenes is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the MIC values of this compound and other selected sesquiterpenes against various strains of Staphylococcus aureus, a clinically significant pathogen.

SesquiterpeneBacterial StrainMIC (µg/mL)Reference
This compound S. aureus IS-5832[1]
S. aureus RN4220128[1]
S. aureus FDA 209P512-1024+[2]
Methicillin-Susceptible S. aureus (MSSA) (14 strains)512-1024+[2]
Methicillin-Resistant S. aureus (MRSA) (20 strains)512-1024+[2]
Farnesol S. aureus 1199B25.4[1]
S. aureus IS-5832[1]
S. aureus RN422016[1]
α-Bisabolol S. aureus 1199B128[1]
S. aureus IS-5864[1]
S. aureus RN4220161.3[1]

Analysis of Quantitative Data:

The presented data indicates that the antimicrobial efficacy of this compound against Staphylococcus aureus is comparable to that of farnesol and can be more potent than α-bisabolol, depending on the bacterial strain. For instance, against S. aureus IS-58, both this compound and farnesol exhibit an MIC of 32 µg/mL, while α-bisabolol shows a higher MIC of 64 µg/mL, suggesting lower potency in this case.[1] Farnesol demonstrated the lowest MIC of 16 µg/mL against the S. aureus RN4220 strain.[1] It is important to note that the efficacy of these compounds can vary significantly between different bacterial strains, including antibiotic-resistant strains like MRSA.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for sesquiterpenes is crucial for assessing their antimicrobial activity. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared. The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Test Compounds: Stock solutions of the sesquiterpenes (this compound, farnesol, etc.) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure solubility.

  • Culture Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB), is used. For testing hydrophobic compounds like essential oils, the medium may be supplemented with a non-ionic surfactant like Tween 80 (e.g., at a final concentration of 0.5%) to enhance solubility.[3]

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.

2. Experimental Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared directly in the 96-well microtiter plates using the culture medium. This creates a range of concentrations to be tested.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: A well containing the culture medium and the bacterial inoculum without any test compound to ensure bacterial growth.

    • Negative Control: A well containing only the culture medium to check for sterility.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compounds to ensure it does not inhibit bacterial growth.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours.[3]

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible bacterial growth. The addition of a growth indicator, such as resazurin, can aid in the visualization of bacterial viability.[3]

Mechanism of Action: Disruption of Bacterial Cell Membrane

The primary mechanism by which this compound and other sesquiterpenes exert their antimicrobial effects is through the disruption of the bacterial cell membrane. This process involves several key steps, as illustrated in the following diagram.

Bacterial_Cell_Membrane_Disruption cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Sesquiterpene Sesquiterpene Lipid_Bilayer Lipid Bilayer Sesquiterpene->Lipid_Bilayer Hydrophobic Interaction Partitioning into membrane Membrane_Proteins Membrane Proteins Lipid_Bilayer->Membrane_Proteins Disorganization of lipid packing Ion_Leakage Ion Leakage (K+, H+) Lipid_Bilayer->Ion_Leakage Increased Permeability Membrane_Proteins->Ion_Leakage Disruption of protein function ATP_Depletion ATP Depletion Ion_Leakage->ATP_Depletion Disruption ofion gradients Cellular_Content_Leakage Leakage of Cellular Contents (e.g., nucleic acids, proteins) ATP_Depletion->Cellular_Content_Leakage Cell_Death Cell Death Cellular_Content_Leakage->Cell_Death

Caption: Proposed mechanism of bacterial cell membrane disruption by sesquiterpenes.

The lipophilic nature of sesquiterpenes allows them to readily partition into the bacterial cell membrane's lipid bilayer. This integration disrupts the ordered structure of the membrane, leading to an increase in its fluidity and permeability. This disruption affects the function of integral membrane proteins, which are crucial for cellular processes such as nutrient transport and energy production. The compromised membrane integrity results in the leakage of essential ions (e.g., K⁺ and H⁺) and larger molecules, leading to a collapse of the proton motive force, depletion of ATP, and ultimately, cell death. Studies have shown that this compound can cause a significant increase in the leakage of K+ ions from bacterial cells, confirming its membrane-disruptive activity.

References

Unveiling the Anti-Cancer Mechanisms of Nerolidol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the molecular pathways and cellular effects of the sesquiterpene alcohol, nerolidol, across various cancer cell lines reveals its potential as a multi-targeted therapeutic agent. This guide provides a comparative overview of its mechanisms of action, supported by experimental data and detailed protocols to aid researchers in the fields of oncology and drug development.

This compound, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has demonstrated significant anti-cancer properties in a variety of cancer cell lines. Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways, making it a compelling candidate for further investigation. This guide synthesizes findings from multiple studies to present a clear comparison of this compound's effects on different cancer cell types.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. These differences underscore the importance of a cell-type-specific approach when investigating its therapeutic potential.

Cancer Cell LineType of CancerIC50 Value (µM)Key Findings
HCT-116 [1]Colorectal Carcinoma25Induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1]
A549 [2]Non-Small Cell Lung Carcinoma20 and 25 (concentrations tested)Inhibition of cell viability, induction of ROS-mediated apoptosis.[2]
Hep 2 [3]Laryngeal Carcinoma30 µg/ml (approx. 135 µM)Increased ROS generation, apoptosis induction, and DNA damage.[3][4]
MOLT-4 [5]Acute Lymphoblastic Leukemia30Inhibition of cell proliferation and induction of ROS-mediated apoptosis.[5]
HepG2/C3A [6]Hepatocellular Carcinoma100-250Induction of endoplasmic reticulum stress and caspase-independent cell death.[6]
T24 and TCCSUP [7]Bladder Carcinoma25-100 mg/L (approx. 112-450 µM)Inhibition of proliferation and induction of two distinct cell death pathways.[7]
MCF-7 [8]Breast CancerNot specifiedCytotoxic effects, inhibition of colony formation and cell migration, cell cycle arrest.[8]
ELT3 [9]LeiomyomaNot specifiedInhibition of proliferation via ROS-induced DNA damage and G1 phase cell cycle arrest.[9]

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several interconnected mechanisms, primarily revolving around the induction of cellular stress and the disruption of pro-survival signaling pathways.

Induction of Apoptosis

A consistent finding across multiple studies is the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated by the intrinsic pathway, which is initiated by mitochondrial stress.

  • Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS levels in various cancer cell lines, including lung[2][10], laryngeal[3][4], colorectal[1], and acute lymphoblastic leukemia cells[5][11]. This oxidative stress disrupts cellular homeostasis and triggers apoptotic signaling.

  • Mitochondrial Membrane Potential (MMP) Loss: The accumulation of ROS often leads to the depolarization of the mitochondrial membrane, a key event in the initiation of apoptosis.[2][5][11]

  • Caspase Activation: this compound has been shown to activate executioner caspases, such as caspase-3, -8, and -9, which are critical for the dismantling of the cell during apoptosis.[5] However, in some cell lines like bladder carcinoma, both caspase-dependent and caspase-independent cell death pathways have been observed.[7][12][13]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases.

  • G0/G1 Phase Arrest: In colorectal cancer (HCT-116) and leiomyoma (ELT3) cells, this compound causes an accumulation of cells in the G0/G1 phase of the cell cycle, preventing them from entering the DNA synthesis (S) phase.[1][9] This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) that drive the G1/S transition.[6]

  • G2/M and S Phase Arrest: In breast cancer (MCF-7) cells, this compound, particularly in combination with cyclophosphamide, has been shown to induce cell cycle arrest at the G2/M and S phases.[8]

Modulation of Key Signaling Pathways

This compound has been found to suppress critical signaling pathways that are often dysregulated in cancer and are responsible for promoting cell survival, proliferation, and inflammation.

  • PI3K/AKT Pathway: This pathway is a central regulator of cell growth and survival. This compound has been shown to inhibit the phosphorylation of PI3K and Akt in lung carcinoma[2][10] and acute lymphoblastic leukemia cells[5], thereby promoting apoptosis.

  • MAPK/STAT3/NF-κB Pathway: These interconnected pathways play crucial roles in inflammation and cancer progression. This compound treatment has been demonstrated to suppress the activation of MAPKs (p38, JNK), STAT3, and NF-κB in lung cancer cells.[2][10][14] The inhibition of NF-κB, a key transcription factor for inflammatory and anti-apoptotic genes, is a significant aspect of this compound's anti-cancer activity.[7]

Endoplasmic Reticulum (ER) Stress and DNA Damage

In some cancer cell types, this compound's cytotoxic effects are mediated through the induction of ER stress and DNA damage.

  • ER Stress: In bladder[7][12][13] and hepatocellular carcinoma cells[6], this compound triggers ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can activate apoptotic pathways. The mechanism in bladder cancer cells involves a cAMP, Ca2+, and MAPK signaling axis.[7][12][13]

  • DNA Damage: this compound has been shown to induce DNA damage in bladder carcinoma[7][12] and laryngeal cancer cells[3]. In leiomyoma cells, this DNA damage is mediated by an increase in ROS.[9]

Visualizing the Mechanisms of this compound

To better understand the complex interplay of these mechanisms, the following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its validation.

Nerolidol_Signaling_Pathways cluster_cytoplasm Cytoplasm This compound This compound ROS ↑ ROS This compound->ROS PI3K PI3K This compound->PI3K AKT AKT This compound->AKT ER Endoplasmic Reticulum This compound->ER MAPK MAPK ROS->MAPK Mitochondrion Mitochondrion ROS->Mitochondrion DNA_Damage DNA Damage ROS->DNA_Damage p_PI3K p-PI3K p_AKT p-AKT p_MAPK p-MAPK p_NFkB p-NF-κB MAPK->p_MAPK ER_Stress ER Stress p_MAPK->p_NFkB p_STAT3 p-STAT3 p_MAPK->p_STAT3 Ca2 ↑ Ca2+ ER->Ca2 MMP_Loss ↓ MMP Apoptosis Apoptosis ER_Stress->Apoptosis Ca2->ER_Stress Mitochondrion->MMP_Loss Caspases Caspase Activation MMP_Loss->Caspases Caspases->Apoptosis NFkB NF-κB STAT3 STAT3 Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1, G2/M) DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: this compound's multi-targeted signaling pathways in cancer cells.

Experimental_Workflow cluster_apoptosis Apoptosis Assays cluster_western Target Proteins Cell_Culture Cancer Cell Line Culture Nerolidol_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->Nerolidol_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Nerolidol_Treatment->Cell_Viability Apoptosis_Analysis Apoptosis Analysis Nerolidol_Treatment->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Nerolidol_Treatment->Cell_Cycle_Analysis ROS_Measurement ROS Measurement (e.g., DCFH-DA) Nerolidol_Treatment->ROS_Measurement Western_Blot Western Blot Analysis Nerolidol_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis AO_EB_Staining AO/EB Staining Apoptosis_Analysis->AO_EB_Staining DAPI_Staining DAPI Staining Apoptosis_Analysis->DAPI_Staining Flow_Cytometry_AnnexinV Flow Cytometry (Annexin V/PI) Apoptosis_Analysis->Flow_Cytometry_AnnexinV Cell_Cycle_Analysis->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis Apoptotic_Proteins Apoptotic Proteins (Caspases, Bcl-2 family) Western_Blot->Apoptotic_Proteins Cell_Cycle_Proteins Cell Cycle Proteins (Cyclins, CDKs) Western_Blot->Cell_Cycle_Proteins Signaling_Proteins Signaling Proteins (p-AKT, p-MAPK, NF-κB) Western_Blot->Signaling_Proteins

Caption: A typical experimental workflow for validating this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for validating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5-100 µM). A control group with vehicle (e.g., DMSO) is also included. Cells are incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Acridine Orange/Ethidium Bromide Staining)

This dual staining method is used to visualize apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.

  • Staining: After treatment, cells are harvested and washed with PBS. A 10 µL aliquot of the cell suspension is mixed with 1 µL of a dye mixture containing acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL).

  • Microscopy: The stained cells are immediately observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with this compound, harvested, and washed with cold PBS. The cells are then fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the levels of intracellular reactive oxygen species.

  • Cell Treatment: Cells are treated with this compound for the desired time.

  • Probe Loading: The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.

  • Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: After this compound treatment, cells are lysed to extract total proteins. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-AKT, NF-κB, caspases, cyclins) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.

Conclusion and Future Directions

The collective evidence strongly supports the potential of this compound as an anti-cancer agent with a multi-targeted mechanism of action. Its ability to induce apoptosis, cell cycle arrest, and modulate key pro-survival signaling pathways highlights its promise. However, the variability in its efficacy across different cancer cell lines suggests that its clinical application may be more effective in specific cancer types or in combination with other chemotherapeutic agents. Future research should focus on in vivo studies to validate these in vitro findings, further elucidate the molecular targets of this compound, and explore synergistic combinations to enhance its therapeutic index. The detailed protocols and comparative data presented in this guide aim to facilitate such research endeavors.

References

Comparative study of nerolidol's efficacy with traditional anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of nerolidol, a naturally occurring sesquiterpene alcohol, against traditional anti-inflammatory drugs. The following sections present a detailed examination of their mechanisms of action, quantitative comparisons of their effects in preclinical models, and comprehensive experimental protocols for the cited studies.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a key factor in numerous diseases. Traditional anti-inflammatory therapies, primarily nonsteroidal anti-inflammatory drugs (NSAIDs), have long been the cornerstone of treatment. However, their use is often associated with adverse effects. This compound, a compound found in many essential oils, has emerged as a promising natural alternative with potent anti-inflammatory properties. This guide aims to objectively compare the performance of this compound with established anti-inflammatory agents, supported by experimental data.

Mechanisms of Action

The anti-inflammatory effects of this compound and traditional NSAIDs are mediated through distinct molecular pathways.

This compound: This sesquiterpene alcohol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2][3][4] Specifically, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are crucial for the transcription of pro-inflammatory cytokines and enzymes. By suppressing these signaling cascades, this compound effectively reduces the production of inflammatory mediators.[5][6][7][8]

Traditional Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[9][10][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10][11] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation.[9][11] The inhibition of COX-2 is largely responsible for the anti-inflammatory effects of NSAIDs.[9][11]

Signaling_Pathways cluster_0 This compound Pathway cluster_1 NSAID Pathway Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 MAPK MAPK TLR4->MAPK NF-κB NF-κB TLR4->NF-κB Pro-inflammatory Cytokines & Enzymes Pro-inflammatory Cytokines & Enzymes MAPK->Pro-inflammatory Cytokines & Enzymes NF-κB->Pro-inflammatory Cytokines & Enzymes This compound This compound This compound->MAPK inhibits This compound->NF-κB inhibits Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) COX-1->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) NSAIDs NSAIDs NSAIDs->COX-1 inhibits NSAIDs->COX-2 inhibits

Caption: Comparative Signaling Pathways of this compound and NSAIDs.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data comparing the anti-inflammatory efficacy of this compound with traditional anti-inflammatory drugs. It is important to note that direct head-to-head comparisons in the same studies are limited. The data presented here is compiled from various preclinical studies, and experimental conditions may differ.

Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators
CompoundModelTargetConcentration/Dose% Inhibition / EffectReference
This compound LPS-stimulated peritoneal macrophagesTNF-α-Reduced levels[12]
This compound LPS-stimulated peritoneal macrophagesIL-1β-Reduced production[12]
This compound DSS-induced colitis in miceTNF-α100 & 150 mg/kgSignificantly reduced[13]
This compound DSS-induced colitis in miceIL-1β100 & 150 mg/kgSignificantly reduced[13]
This compound DSS-induced colitis in miceIL-6100 & 150 mg/kgSignificantly reduced[13]
This compound CFA-induced arthritis in ratsTNF-α, IL-1β, IL-6200, 400, 800 mg/kgDose-dependent reduction[14]
Indomethacin Carrageenan-induced paw edema in ratsTNF-α5 mg/kgSignificantly decreased[15]
Dexamethasone LPS-stimulated lymphocytesProliferation10-6 MSuppressed[16]

Note: Direct comparative IC50 values for cytokine inhibition were not available in the reviewed literature.

Table 2: Efficacy in Carrageenan-Induced Paw Edema Model
CompoundAnimal ModelDoseTime Point% Inhibition of EdemaReference
This compound Mice200, 300, 400 mg/kg (p.o.)-Reduced edema[12]
Indomethacin Rats5 mg/kg (i.p.)1-5 hSignificant inhibition[15]
Indomethacin Rats10 mg/kg (p.o.)-46.5%[17]

Note: The data for this compound and indomethacin are from separate studies, and experimental conditions may vary.

Table 3: Cyclooxygenase (COX) Enzyme Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Ibuprofen 1280[18]
Diclofenac 0.0760.026[19]
Celecoxib 826.8[19]
Indomethacin 0.00900.31[19]
This compound Not AvailableNot Available-

Note: IC50 values for this compound on COX-1 and COX-2 were not found in the reviewed literature, suggesting its primary anti-inflammatory mechanism may not be direct COX inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Workflow:

Carrageenan_Paw_Edema_Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping of animals (e.g., Control, this compound, NSAID) Animal Acclimatization->Grouping Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping->Baseline Paw Volume Measurement Test Compound/Vehicle Administration Oral or intraperitoneal administration of test compounds or vehicle Baseline Paw Volume Measurement->Test Compound/Vehicle Administration Carrageenan Injection Subplantar injection of carrageenan solution into the right hind paw Test Compound/Vehicle Administration->Carrageenan Injection Paw Volume Measurement (hourly) Measurement of paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Calculation of edema volume and percentage inhibition Paw Volume Measurement (hourly)->Data Analysis

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound.

  • Compound Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% w/v solution of carrageenan in saline is prepared. 0.1 mL of this solution is injected into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Inhibition of Pro-inflammatory Cytokines

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in cultured cells.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or a reference drug (e.g., dexamethasone) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a period sufficient to allow cytokine production (e.g., 24 hours).

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated, untreated cells.

Conclusion

The available evidence suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This mechanism is distinct from that of traditional NSAIDs, which mainly target COX enzymes. While direct quantitative comparisons of efficacy are limited, preclinical studies demonstrate this compound's ability to reduce inflammation in various models. The lack of direct COX inhibition by this compound may suggest a potentially different and possibly more favorable side-effect profile compared to NSAIDs, warranting further investigation. This guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound as a novel anti-inflammatory agent. Future studies should focus on direct, head-to-head comparisons with traditional drugs to establish a clearer picture of its relative efficacy and safety.

References

A Comparative Analysis of Nerolidol as an In Vivo Insect Repellent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nerolidol's performance as an insect repellent against established alternatives, supported by experimental data. The information presented herein is intended to facilitate further research and development of novel repellent formulations.

This compound, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has demonstrated significant potential as an effective insect repellent. In vivo studies have validated its ability to repel mosquitoes, positioning it as a promising alternative to synthetic repellents such as DEET and picaridin. This guide synthesizes the available quantitative data, details experimental methodologies for in vivo validation, and illustrates the proposed mechanism of action through its interaction with the insect olfactory system.

Performance Comparison: this compound vs. DEET and Picaridin

Quantitative data from in vivo studies on the repellent efficacy of this compound, DEET, and picaridin are summarized below. The primary endpoint for comparison is the complete protection time (CPT), which is the duration for which a repellent prevents bites from mosquitoes, and the percentage of protection offered at various concentrations and time intervals.

RepellentActive IngredientConcentrationTarget InsectMean Protection Time (CPT)Percent ProtectionSource
This compound This compound10% (v/v)Aedes aegyptiNot explicitly stated>70% (up to 60 min)[1]
25% (v/v)Aedes aegyptiNot explicitly stated>70% (up to 60 min)[1]
FormulatedNot specifiedAedes aegypti3 hours100%[1]
DEET DEET23.8%Aedes aegypti~5 hours (301.5 minutes)Not specified[2]
25% (v/v)Aedes aegyptiNot specifiedNot specifiedUsed as positive control[1]
24%Aedes albopictus6 hours>90%[3]
Picaridin Picaridin20%Various Mosquitoes>8 hours>95%[4]

Note: The available data for this compound's complete protection time is not as extensive as for DEET and picaridin. The provided protection percentages for this compound were observed for up to 60 minutes, with a separate formulation showing 100% protection for 3 hours.[1] Studies have indicated that this compound formulations can achieve protection times and percentages comparable to DEET.[1]

Experimental Protocols

The in vivo validation of insect repellents is commonly conducted using the "arm-in-cage" assay. This method provides a standardized approach to evaluate the efficacy of a repellent formulation under controlled laboratory conditions.

Arm-in-Cage Repellency Assay Protocol

Objective: To determine the complete protection time (CPT) of a topical repellent against biting mosquitoes.

Materials:

  • Test repellent formulation (e.g., this compound solution)

  • Control substance (e.g., ethanol or inert lotion)

  • Positive control (e.g., DEET or picaridin solution)

  • Cages (e.g., 40x40x40 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 200 Aedes aegypti).

  • Human volunteers

  • Protective gloves

  • Timer

  • Data recording sheets

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test. The forearms of the volunteers are washed with unscented soap and rinsed thoroughly with water.

  • Repellent Application: A standardized amount of the test repellent is applied evenly to a defined area on the forearm of a volunteer. The other arm may be treated with the control substance. For comparison, a separate group of volunteers can be tested with the positive control.

  • Exposure: The treated forearm is inserted into the mosquito cage for a predetermined period (e.g., 3 minutes).

  • Observation: During the exposure period, the number of mosquito landings and bites on the treated area is recorded.

  • Time Intervals: The exposure is repeated at regular intervals (e.g., every 30 or 60 minutes) until the first confirmed bite occurs. A confirmed bite is typically defined as a bite followed by a second bite within a specified timeframe.

  • Data Analysis: The time from the application of the repellent to the first confirmed bite is recorded as the Complete Protection Time (CPT). The percentage of protection can also be calculated at each time interval based on the number of bites on the treated arm compared to the control arm.

Mechanism of Action: Olfactory Signaling Pathway

The repellent effect of this compound is believed to be mediated through its interaction with the insect's olfactory system. The following diagram illustrates the proposed signaling pathway, from the detection of the odorant molecule to the behavioral response.

Insect_Olfactory_Pathway cluster_neuron Sensillum Lymph & Neuron This compound This compound (Odorant) OBP Odorant Binding Protein (OBP) This compound->OBP Binding OR_Complex Olfactory Receptor (OR) Complex (OR + Orco) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Neuron_Membrane Olfactory Receptor Neuron Membrane Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal Transmission Behavior Repellent Behavior Brain->Behavior Processing & Response

Caption: Proposed mechanism of this compound-induced repellency in insects.

The process begins with this compound molecules entering the insect's sensilla and binding to Odorant Binding Proteins (OBPs). This binding is a crucial step for solubilizing the hydrophobic this compound and transporting it through the aqueous sensillum lymph to the olfactory receptors. Studies have shown that this compound exhibits a binding affinity for specific OBPs, such as AaegOBP1 in Aedes aegypti.[1] Further research on the alfalfa plant bug has identified specific amino acid residues within an OBP that are key for binding with cis-nerolidol.[5]

The OBP-nerolidol complex then interacts with an Olfactory Receptor (OR) complex, which is a heterodimer of a specific OR and a highly conserved co-receptor (Orco). This interaction is thought to activate the OR complex, leading to the opening of ion channels on the membrane of the olfactory receptor neuron. The subsequent influx of ions causes depolarization of the neuron, generating an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where it is processed. The brain interprets this signal as a repellent cue, triggering an aversive behavioral response, causing the insect to move away from the source of the this compound. While the general principles of this pathway are understood, further research is needed to fully elucidate the specific ORs that this compound interacts with and the precise downstream neural coding that results in repellency.

Experimental Workflow

The following diagram outlines a typical workflow for the in vivo validation of a novel insect repellent like this compound.

Experimental_Workflow A Candidate Repellent Identification (e.g., this compound) B Formulation Development A->B F Mechanism of Action Studies (e.g., Electrophysiology, Molecular Modeling) A->F C In Vivo Repellency Assay (Arm-in-Cage) B->C G Toxicology & Safety Assessment B->G D Data Collection (Complete Protection Time, % Repellency) C->D E Comparative Analysis (vs. DEET, Picaridin) D->E H Lead Optimization & Product Development E->H F->H G->H

Caption: A generalized workflow for in vivo validation of an insect repellent.

This workflow begins with the identification of a potential repellent compound. The compound is then formulated into a suitable carrier for topical application. The core of the validation process is the in vivo repellency assay, which generates quantitative data on the compound's efficacy. This data is then critically compared against established standards. Concurrently, studies are conducted to understand the compound's mechanism of action and to assess its safety profile. The culmination of these research activities informs the potential for lead optimization and the development of a commercially viable insect repellent product.

References

Comparative transcriptomics of nerolidol-treated vs. control group cells

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of nerolidol's effects on cellular transcriptomics reveals significant modulatory effects on pathways related to inflammation, apoptosis, and cellular stress. While comprehensive comparative transcriptomic studies are limited, existing research provides a clear picture of this compound's influence on specific gene and protein expression, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a naturally occurring sesquiterpene alcohol found in various plants, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1] These properties are underpinned by its ability to modulate cellular signaling pathways and alter gene expression. This guide synthesizes the available experimental data to provide a comparative overview of the transcriptomic and proteomic changes observed in this compound-treated cells versus control groups.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies, detailing the impact of this compound on the expression of specific genes and proteins.

Table 1: Modulation of Inflammatory Markers by this compound

Target Gene/ProteinCell Type/ModelThis compound ConcentrationEffect vs. ControlReference
CXCL1 mRNATNF-α-stimulated HT-29 cells25 µM, 50 µMDownregulation[2]
CXCL2 mRNATNF-α-stimulated HT-29 cells25 µM, 50 µMDownregulation[2]
IL-8 mRNATNF-α-stimulated HT-29 cells25 µM, 50 µMDownregulation[2]
COX-2 mRNATNF-α-stimulated HT-29 cells25 µM, 50 µMDownregulation[2]
COX-2 Protein & mRNADSS-induced colitis in mice100 mg/kg, 150 mg/kgDownregulation[2]
iNOS Protein & mRNADSS-induced colitis in mice100 mg/kg, 150 mg/kgDownregulation[2]
NF-κB mRNACyclophosphamide-exposed HK-2 cellsNot specifiedDownregulation[3]
TNF-α, IL-1β, IL-6Cyclophosphamide-treated rats400 mg/kgDownregulation[3]
IL-10Cyclophosphamide-treated rats400 mg/kgUpregulation[3]

Table 2: Modulation of Apoptosis and Cell Cycle Markers by this compound

Target Gene/ProteinCell Type/ModelThis compound ConcentrationEffect vs. ControlReference
Cleaved Caspase-3Cyclophosphamide-treated rats400 mg/kgDownregulation[3]
Caspase-3Cyclophosphamide-exposed HK-2 cellsNot specifiedDownregulation[3]
G0/G1 Phase ArrestHCT-116 cells25 µM (IC50)Increase[4]
ROS LevelHCT-116 cells5-100 µMIncrease[4]
p53, Caspase-9A549 lung cancer cells20 µM, 25 µMUpregulation[5]
Anti-apoptotic proteinsA549 lung cancer cells20 µM, 25 µMDownregulation[6]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for investigating the transcriptomic effects of this compound.

General Experimental Workflow:

A typical experimental setup to assess the effects of this compound on gene expression involves the following steps:

  • Cell Culture and Treatment:

    • Cells of interest (e.g., cancer cell lines, immune cells) are cultured under standard conditions.

    • Cells are then treated with varying concentrations of this compound for a specified duration. A vehicle control (e.g., DMSO) is run in parallel.

  • RNA Extraction and Quantification:

    • Total RNA is extracted from both this compound-treated and control cells using standard kits.

    • The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): To analyze the expression of specific target genes, qRT-PCR is performed using gene-specific primers. The relative expression is calculated using a reference gene (e.g., GAPDH, β-actin) and compared between treated and control groups.

    • RNA Sequencing (RNA-Seq): For a comprehensive transcriptomic analysis, RNA-Seq can be performed. This involves library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes and affected pathways.

  • Protein Expression Analysis (Western Blot):

    • To validate changes in gene expression at the protein level, Western blotting is performed.

    • Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest.

G General Experimental Workflow for this compound Treatment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding & Growth B This compound Treatment Group A->B C Control Group (Vehicle) A->C D RNA Extraction B->D E Protein Extraction B->E C->D C->E F qRT-PCR / RNA-Seq D->F G Western Blot E->G H Data Analysis & Comparison F->H G->H G This compound's Inhibition of the NF-κB Pathway This compound This compound NFkB NF-κB This compound->NFkB inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) NFkB->Pro_inflammatory_Genes promotes transcription Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB activates G This compound's Suppression of Pro-Survival Pathways This compound This compound MAPK MAPK Pathway This compound->MAPK inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits Proliferation Cell Proliferation & Survival MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis inhibits PI3K_AKT->Proliferation PI3K_AKT->Apoptosis inhibits G This compound's Induction of Apoptosis This compound This compound ROS ROS Generation This compound->ROS induces Anti_Apoptotic Anti-Apoptotic Proteins This compound->Anti_Apoptotic downregulates p53 p53 Activation ROS->p53 Caspase9 Caspase-9 Activation p53->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Anti_Apoptotic->Apoptosis inhibits

References

Validating the skin penetration enhancing properties of nerolidol against other terpenes

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of nerolidol's skin penetration enhancing properties reveals its significant potential in topical and transdermal formulations. Experimental data consistently demonstrates this compound's superior ability to facilitate the passage of therapeutic agents through the skin's formidable barrier, the stratum corneum, when compared to other well-known terpenes.

This compound, a naturally occurring sesquiterpene alcohol, has garnered considerable attention within the scientific community for its potent ability to enhance the percutaneous absorption of a wide range of active pharmaceutical ingredients (APIs). Its efficacy is attributed to its unique molecular structure which allows for effective interaction with and disruption of the highly organized lipid matrix of the stratum corneum, thereby reducing its barrier function and increasing drug permeability. This guide provides a comprehensive comparison of this compound's performance against other terpenes, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers, scientists, and drug development professionals in their formulation endeavors.

Quantitative Comparison of Terpene Penetration Enhancement

The skin penetration enhancing effects of terpenes are typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's permeation flux in the presence of the enhancer to the flux in its absence. A higher ER signifies a more potent enhancer. The following table summarizes the comparative performance of this compound and other terpenes in enhancing the skin permeation of various drugs, as documented in preclinical studies.

TerpeneDrug(s)Enhancement Ratio (ER)Key Findings
This compound 5-Fluorouracil>20Demonstrated the largest effect among twelve sesquiterpenes, increasing the pseudo-steady-state flux by over 20-fold.[1]
Lipophilic Drugs (General)>30Consistently ranked among the terpenes with higher ERs for lipophilic drugs.[2]
Nicardipine HCl, Hydrocortisone, Carbamazepine, TamoxifenSuperior to Limonene, Thymol, and FenchoneFound to be the most effective enhancer for both hydrophilic and lipophilic drugs in the study.[3]
Limonene5-FluorouracilLower than CineoleShowed a weaker enhancement effect compared to cineole for 5-fluorouracil.[4]
Lipophilic Drugs (General)>30Also showed significant enhancement for lipophilic drugs.[2]
Bulfalin22.2Exhibited a strong enhancement effect for this lipophilic drug.[5]
1,8-Cineole5-FluorouracilHigher than LimoneneDemonstrated a significant enhancement effect for 5-fluorouracil.[4]
Bulfalin17.1An effective enhancer, though less potent than limonene in this study.[5]
MentholLipophilic Drugs (General)>30A commonly used terpene with significant enhancing properties.[2]
Bulfalin15.3Showed good enhancement, but less than limonene and 1,8-cineole.[5]
CarvacrolLipophilic Drugs (General)>30Another terpene with a high enhancement ratio for lipophilic compounds.[2]
BorneolLipophilic Drugs (General)>30Recognized for its significant penetration-enhancing effects.[2]
TerpineolLipophilic Drugs (General)>30A monoterpene alcohol with notable enhancing capabilities.[2]

Mechanism of Action: Disruption of the Stratum Corneum

The primary mechanism by which terpenes, including this compound, enhance skin penetration is through the disruption of the highly ordered intercellular lipid structure of the stratum corneum. These lipids, primarily composed of ceramides, cholesterol, and free fatty acids, form a lamellar structure that acts as the main barrier to drug absorption. Terpenes, due to their lipophilic nature, are able to partition into this lipid matrix, increasing its fluidity and creating defects or "pores" through which drug molecules can more easily pass. This compound's acyclic structure is thought to be particularly effective at aligning with and disrupting the lipid lamellae.[1][3]

G cluster_0 Normal Stratum Corneum cluster_1 Stratum Corneum with Terpene Enhancers Corneocyte1 Corneocyte LipidBilayer Highly Ordered Intercellular Lipids Corneocyte2 Corneocyte Corneocyte3 Corneocyte DisruptedLipids Disrupted and Fluidized Intercellular Lipids Corneocyte4 Corneocyte Terpenes Terpenes (e.g., this compound) Terpenes->DisruptedLipids Partition into and disrupt lipid bilayer Drug Drug Molecules Drug->LipidBilayer Limited Penetration Drug->DisruptedLipids Enhanced Penetration G A Skin Membrane Preparation (Dermatoming & Storage) B Mount Skin in Franz Cell (Stratum Corneum Up) A->B C Fill Receptor with Medium (32°C, Stirring) B->C D Apply Formulation to Donor Compartment (With/Without Terpene) C->D E Collect Samples from Receptor at Timed Intervals D->E F Analyze Drug Concentration (e.g., HPLC) E->F G Calculate Flux and Enhancement Ratio (ER) F->G

References

Safety Operating Guide

Proper Disposal of Nerolidol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Nerolidol, a naturally occurring sesquiterpene alcohol used in various research applications, is classified as a hazardous substance primarily due to its ecotoxicity.[1][2][3] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.

Immediate Safety and Logistical Information

Hazard Classification: this compound is classified as a hazardous waste due to its severe toxicity to aquatic life with long-lasting effects.[1][3] It is crucial to handle this compound and its waste with care to prevent environmental release. Disposal must always be conducted in accordance with local, regional, national, and international regulations.[1][2]

Waste Minimization: Before beginning any experimental work, consider strategies to minimize the generation of this compound waste. This can include optimizing experimental scales, avoiding the preparation of excess solutions, and ensuring the use of the entire product before its expiration date.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Collect all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible hazardous waste container.[4][5]

    • The container must be in good condition, leak-proof, and have a secure screw-top cap.[4]

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's hazardous waste management program.

    • Indicate the hazards associated with this compound, such as "Toxic to Aquatic Life."

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4][5]

    • The SAA should be located at or near the point of generation and away from drains, heat sources, and incompatible chemicals.[4][5]

  • Disposal Request:

    • Once the waste container is full or you have no further use for it, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this compound waste by pouring it down the drain or allowing it to evaporate in a fume hood.[2][6][7] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.

  • Empty Container Disposal:

    • An empty container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed.[6]

    • To triple-rinse, use a solvent capable of removing the this compound residue. The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[6]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

ParameterValueReference
UN Number 3082[1][4]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound)[1][4]
Hazard Class 9 (Miscellaneous hazardous materials)[1][4]
Packing Group III[1][4]
Aquatic Toxicity (LC50, 96h, Fish) 1.4 - 2.2 mg/L[1]
Flash Point > 93.3 °C (> 200.0 °F)[1]

Note on EPA Hazardous Waste Code: Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if a waste is hazardous. This compound is not a "listed" hazardous waste. Therefore, its classification as a hazardous waste would be based on it exhibiting a "characteristic" of hazardous waste, most likely Toxicity due to its environmental hazards. The specific EPA waste code would need to be determined through a formal hazardous waste characterization process as required by 40 CFR Part 261.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory hazardous waste management protocols and information derived from Safety Data Sheets for this compound. These protocols are designed to be in compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT).

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

NerolidolDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill or Release start->spill collect Collect in Designated Hazardous Waste Container ppe->collect label Label Container Correctly collect->label no_drain DO NOT Dispose Down Drain collect->no_drain store Store in Satellite Accumulation Area label->store request Request Waste Pickup (EHS or Contractor) store->request dispose Proper Disposal by Licensed Facility request->dispose spill->ppe No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->collect

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.